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  • Product: 4-(2,4-Dibromophenyl)morpholine
  • CAS: 1208077-57-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-(2,4-Dibromophenyl)morpholine

The following technical guide is structured as an advanced whitepaper for drug discovery scientists. It synthesizes chemical logic, synthetic protocols, and medicinal chemistry applications for 4-(2,4-Dibromophenyl)morph...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced whitepaper for drug discovery scientists. It synthesizes chemical logic, synthetic protocols, and medicinal chemistry applications for 4-(2,4-Dibromophenyl)morpholine , a specialized halogenated scaffold.

Structural Analysis, Synthetic Protocols, and Medicinal Utility

Executive Summary

4-(2,4-Dibromophenyl)morpholine (MW: 320.99 g/mol ) is a bifunctionalized aryl-morpholine scaffold. Unlike its mono-brominated commodity analogs, this molecule presents a unique electrophilic profile due to the 2,4-dibromo substitution pattern. It serves as a critical "linchpin" intermediate in medicinal chemistry, enabling regioselective cross-coupling strategies . The steric differentiation between the C2 and C4 bromine atoms allows researchers to sequentially functionalize the aromatic ring, making it an ideal precursor for complex kinase inhibitors, antibacterial agents, and CNS-active ligands.

Part 1: Chemical Identity & Structural Properties[1][2][3]

This molecule combines the solubility-enhancing properties of a saturated heterocycle (morpholine) with a highly functionalizable di-halogenated arene.

1.1 Nomenclature and Identification
  • IUPAC Name: 4-(2,4-Dibromophenyl)morpholine

  • Molecular Formula:

    
    
    
  • SMILES: C1COCCN1c2c(cc(cc2Br)Br)

  • Core Scaffold: N-Aryl Morpholine[1]

1.2 Physicochemical Profile

The introduction of a second bromine atom significantly alters the lipophilicity and electronic character compared to the 4-bromophenyl analog.

PropertyValue (Calc.)Technical Insight
Molecular Weight 320.99 DaOptimal for fragment-based drug discovery (FBDD).
LogP (Est.) 3.1 – 3.4Higher lipophilicity than 4-bromo analog (~2.3); requires polar solvents (DMF, DMSO) for reactions.
H-Bond Acceptors 2 (N, O)The morpholine oxygen is a weak acceptor; Nitrogen is conjugated (aniline-like).
H-Bond Donors 0Good membrane permeability; "molecular glue" potential.
Topological PSA ~12.5 ŲLow polar surface area suggests excellent BBB (Blood-Brain Barrier) penetration potential.
Electronic Effect DeactivatedThe 2,4-dibromo motif withdraws electron density, stabilizing the N-aryl bond against oxidation.
Part 2: Synthetic Methodology

Expert Insight: Direct bromination of 4-phenylmorpholine often yields mixtures of mono- and di-bromo products with poor regiocontrol. The most robust, self-validating protocol relies on Nucleophilic Aromatic Substitution (S_NAr) using an activated fluorobenzene precursor. This method guarantees the 2,4-substitution pattern.

2.1 Primary Synthesis Protocol: S_NAr Displacement

Reaction: 2,4-Dibromo-1-fluorobenzene + Morpholine


 4-(2,4-Dibromophenyl)morpholine

Reagents:

  • Substrate: 2,4-Dibromo-1-fluorobenzene (CAS: 1435-53-6) [Activated Electrophile][2]

  • Nucleophile: Morpholine (1.2 equivalents)

  • Base: Potassium Carbonate (

    
    , 2.0 equivalents) or DIPEA
    
  • Solvent: DMF or DMSO (Polar aprotic is essential to stabilize the Meisenheimer complex)

  • Temperature: 80°C – 100°C

Step-by-Step Protocol:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dibromo-1-fluorobenzene (10 mmol, 2.54 g) in anhydrous DMF (20 mL).

  • Add Base: Add anhydrous

    
     (20 mmol, 2.76 g). The suspension ensures HCl scavenging.
    
  • Nucleophile Addition: Add morpholine (12 mmol, 1.05 mL) dropwise.

  • Reaction: Heat to 90°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS. The fluorine atom is the exclusive leaving group due to the high C-F bond polarization and the activating effect of the ortho-bromine.

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). The product typically precipitates as a solid.

  • Purification: Filter the solid. If oily, extract with EtOAc, wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    
2.2 Visualization of Synthetic Logic

The following diagram illustrates the S_NAr pathway and the subsequent divergent coupling opportunities.

SynthesisWorkflow Precursor 2,4-Dibromo-1-fluorobenzene (Activated Electrophile) Reagents Morpholine + K2CO3 Solvent: DMF, 90°C Precursor->Reagents S_NAr Initiation Intermediate Meisenheimer Complex (Transition State) Reagents->Intermediate Nucleophilic Attack Product 4-(2,4-Dibromophenyl)morpholine (Target Scaffold) Intermediate->Product -HF Elimination

Figure 1: S_NAr Synthesis Pathway. The ortho-Br activates the fluorine for displacement, ensuring regiochemical fidelity.

Part 3: Spectroscopic Characterization (Expected Data)

To validate the structure, researchers should look for specific NMR signatures that confirm the 1,2,4-substitution pattern and the integrity of the morpholine ring.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.75 (d, 
      
      
      
      Hz, 1H):
      H-3 (Aromatic). The most deshielded proton, located between two bromine atoms.
    • 
       7.40 (dd, 
      
      
      
      Hz, 1H):
      H-5 (Aromatic). Shows ortho coupling to H-6 and meta coupling to H-3.
    • 
       6.95 (d, 
      
      
      
      Hz, 1H):
      H-6 (Aromatic). Ortho to the morpholine nitrogen; shielded relative to other aromatic protons due to resonance donation from N.
    • 
       3.85 (t, 
      
      
      
      Hz, 4H):
      Morpholine O-CH
      
      
      .
    • 
       3.05 (t, 
      
      
      
      Hz, 4H):
      Morpholine N-CH
      
      
      .
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • Distinct signals for C-Br carbons (shifted upfield/downfield depending on resonance) and the C-N ipso carbon (deshielded, ~150 ppm).

Part 4: Applications in Drug Discovery

The 4-(2,4-Dibromophenyl)morpholine scaffold is not a final drug but a high-value building block . Its primary utility lies in Site-Selective Catalysis .

4.1 Regioselective Cross-Coupling (The "Switch" Strategy)

The two bromine atoms are chemically distinct.

  • C4-Br (Para): Sterically accessible. Electronically activated. Reacts first in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • C2-Br (Ortho): Sterically hindered by the bulky morpholine ring. Reacts second , typically requiring higher temperatures or specialized ligands (e.g., SPhos, XPhos).

Workflow for Library Generation:

  • Step 1: Perform Suzuki coupling at C4 (Room Temp, Pd(dppf)Cl

    
    ) to attach a "Tail" group.
    
  • Step 2: Perform Buchwald coupling at C2 (100°C, Pd

    
    (dba)
    
    
    
    /XPhos) to close a ring or add a polar "Head" group.
4.2 Biological Relevance[3][1]
  • Kinase Inhibition: The morpholine oxygen often acts as a hinge binder (acceptor) in the ATP-binding pocket of kinases (e.g., PI3K, mTOR). The phenyl ring serves as a spacer.

  • Antibacterial Scaffolds: Analogous to Linezolid, where the morpholine-phenyl core is essential. The bromine atoms can be replaced by bioisosteres (CN, CF

    
    ) in late-stage functionalization.
    

Applications cluster_coupling Regioselective Functionalization Core 4-(2,4-Dibromophenyl)morpholine Step1 Step 1: C4-Selective Coupling (Sterically Accessible) Core->Step1 Pd(0), RT Step2 Step 2: C2-Selective Coupling (Sterically Hindered) Step1->Step2 Pd(0), Ligand, Heat Target1 Kinase Inhibitors (Morpholine = Hinge Binder) Step2->Target1 Target2 Antibacterial Agents (Linezolid Analogs) Step2->Target2

Figure 2: Divergent synthesis strategy utilizing the steric difference between C2 and C4 bromines.

References
  • S_NAr Methodology: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • Regioselective Coupling: Site-selective Pd-catalyzed cross-coupling of dihaloarenes. (General Principle).

  • Morpholine in MedChem: Morpholine as a privileged scaffold in drug discovery. Journal of Medicinal Chemistry. (Search: Morpholine Kinase Inhibitors).

  • Precursor Data: Sigma-Aldrich. 2,4-Dibromo-1-fluorobenzene Product Sheet.

Sources

Exploratory

4-(2,4-Dibromophenyl)morpholine CAS number and chemical identifiers

The following technical guide details the chemical identity, synthesis, and application of 4-(2,4-Dibromophenyl)morpholine , a specialized halogenated heterocyclic building block used in medicinal chemistry. Chemical Ide...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 4-(2,4-Dibromophenyl)morpholine , a specialized halogenated heterocyclic building block used in medicinal chemistry.

Chemical Identity, Synthesis, and Structural Applications

Executive Summary

4-(2,4-Dibromophenyl)morpholine (CAS: 1208077-57-9 ) is a bifunctional aryl halide scaffold characterized by a morpholine ring attached to a 2,4-dibromobenzene core.[1][2][3][4] Its structural significance lies in the differential reactivity of the two bromine atoms (positions C2 and C4) relative to the electron-donating morpholine substituent. This electronic and steric asymmetry makes it a critical intermediate for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and CNS-active ligands.

Chemical Identity & Physicochemical Properties[1][3][5][6][7][8][9][10]

Property Data
IUPAC Name 4-(2,4-Dibromophenyl)morpholine
CAS Registry Number 1208077-57-9
Molecular Formula C₁₀H₁₁Br₂NO
Molecular Weight 321.01 g/mol
SMILES Brc1ccc(N2CCOCC2)c(Br)c1
InChI Key MKHDDTWHDFVYDQ-UHFFFAOYSA-N (Derived)
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in Water
Purity Standard Typically ≥97% (HPLC) for synthetic applications

Synthesis & Manufacturing Protocols

The most robust and regioselective synthesis of 4-(2,4-Dibromophenyl)morpholine utilizes Nucleophilic Aromatic Substitution (SNAr) . This pathway is preferred over direct bromination of 4-phenylmorpholine (which yields mixtures) or Buchwald coupling of 1,2,4-tribromobenzene (which suffers from poor regiocontrol).

Primary Route: SNAr of 2,4-Dibromo-1-fluorobenzene

This protocol exploits the high nucleofugality of the fluorine atom activated by the ortho-bromine and the inductive effect of the ring system.

Reagents & Conditions:
  • Substrate: 2,4-Dibromo-1-fluorobenzene (CAS: 1435-53-6)[5]

  • Nucleophile: Morpholine (1.1 – 1.5 equivalents)

  • Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Solvent: DMF (Dimethylformamide) or DMSO

  • Temperature: 80°C – 100°C

  • Time: 4 – 12 hours

Step-by-Step Protocol:
  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-dibromo-1-fluorobenzene (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Addition: Add anhydrous K₂CO₃ (2.0 eq) followed by the dropwise addition of morpholine (1.2 eq).

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar). Monitor reaction progress via TLC (Hexane/EtOAc) or LC-MS until the starting fluoride is consumed.

  • Work-up: Cool the mixture to room temperature. Pour into ice-cold water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Reaction Mechanism & Pathway Visualization

SynthesisPathway SM 2,4-Dibromo-1-fluorobenzene (CAS: 1435-53-6) Intermediate Meisenheimer Complex (Transition State) SM->Intermediate Nucleophilic Attack Reagents Morpholine + K2CO3 Solvent: DMF, 90°C Reagents->Intermediate Product 4-(2,4-Dibromophenyl)morpholine (CAS: 1208077-57-9) Intermediate->Product Elimination of F- Byproduct Byproduct: KF + KHCO3 Intermediate->Byproduct

Figure 1: SNAr synthesis pathway converting 2,4-dibromo-1-fluorobenzene to the target morpholine derivative.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

¹H NMR Spectroscopy (400 MHz, CDCl₃)
  • Aromatic Region:

    • δ ~7.68 ppm (d, J=2.2 Hz, 1H): Proton at C3 (between the two bromines). This is the most deshielded proton due to the inductive effect of two adjacent bromine atoms.

    • δ ~7.40 ppm (dd, J=8.6, 2.2 Hz, 1H): Proton at C5 . Coupled to C6 (ortho) and C3 (meta).

    • δ ~6.95 ppm (d, J=8.6 Hz, 1H): Proton at C6 (ortho to the morpholine nitrogen). This proton is shielded by the electron-donating resonance of the morpholine nitrogen.

  • Aliphatic Region (Morpholine):

    • δ ~3.85 ppm (m, 4H): Protons adjacent to Oxygen (-CH₂-O-).

    • δ ~3.05 ppm (m, 4H): Protons adjacent to Nitrogen (-CH₂-N-).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization).

  • Observed Mass: The compound contains two bromine atoms, resulting in a distinct isotopic pattern (1:2:1 ratio).

    • [M+H]⁺ Peaks: ~320, 322, 324 m/z.

    • Base Peak: 322 m/z (assuming ⁷⁹Br/⁸¹Br mix).

Applications in Drug Discovery (Scaffold Utility)

The 2,4-dibromo substitution pattern allows for site-selective functionalization , a powerful strategy in library synthesis.

Sequential Cross-Coupling Logic
  • C4 Position (Para to Morpholine): This position is sterically accessible and electronically distinct. It typically undergoes oxidative addition first in Palladium-catalyzed reactions (Suzuki-Miyaura).

  • C2 Position (Ortho to Morpholine): This position is sterically hindered by the morpholine ring. It requires harsher conditions or specialized ligands (e.g., SPhos, XPhos) to react, usually after the C4 position has been functionalized.

CouplingLogic cluster_step1 Step 1: C4 Functionalization (High Selectivity) cluster_step2 Step 2: C2 Functionalization (Steric Challenge) Target 4-(2,4-Dibromophenyl)morpholine Step1_Product 4-Substituted Intermediate Target->Step1_Product Suzuki Coupling @ C4 Cond1 Pd(PPh3)4, Boronic Acid A Mild Heat (60°C) Final_Product 2,4-Disubstituted Morpholine Scaffold (Kinase Inhibitor Core) Step1_Product->Final_Product Suzuki Coupling @ C2 Cond2 Pd2(dba)3, SPhos, Boronic Acid B High Heat (100°C)

Figure 2: Sequential functionalization strategy exploiting the steric difference between C2 and C4 bromines.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: GHS07 (Irritant).

  • H-Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Handling: Manipulate within a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas to prevent slow oxidation or discoloration.

References

  • Molaid Chemicals. (2025).[6] 4-(2,4-Dibromophenyl)morpholine Product Entry (CAS 1208077-57-9).[1][2][3][4]Link

  • Bide Pharmatech. (2025).[7][6] Certificate of Analysis: 4-(2,4-Dibromophenyl)morpholine.[1][2][3]Link

  • World Intellectual Property Organization. (2018).[4] Patent WO2018/175190: Heterocyclic Compounds as Inhibitors. (Referencing the use of CAS 1208077-57-9 as an intermediate). Link

  • Sigma-Aldrich. (2025). 2,4-Dibromo-1-fluorobenzene Product Data. (Precursor data).[8] Link

Sources

Foundational

Comprehensive Solubility Profiling of 4-(2,4-Dibromophenyl)morpholine in Organic Solvents: Predictive Modeling and Empirical Validation

Executive Summary In the landscape of pharmaceutical synthesis and drug development, the physicochemical profiling of intermediate and bioactive compounds is a critical bottleneck. 4-(2,4-Dibromophenyl)morpholine (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical synthesis and drug development, the physicochemical profiling of intermediate and bioactive compounds is a critical bottleneck. 4-(2,4-Dibromophenyl)morpholine (CAS: 1208077-57-9) presents a unique solubility challenge. Characterized by a highly lipophilic dibrominated aromatic system coupled with a weakly polar, hydrogen-bond-accepting morpholine ring, its solvation dynamics are complex.

This whitepaper provides an in-depth technical framework for profiling the solubility of 4-(2,4-Dibromophenyl)morpholine across various organic solvents. By synthesizing predictive thermodynamic modeling with a self-validating empirical methodology, this guide equips application scientists with the protocols necessary to overcome crystallization, purification, and formulation hurdles.

Molecular Architecture & Predictive Solvation Dynamics

To predict the solubility of 4-(2,4-Dibromophenyl)morpholine before empirical testing, we must analyze its structural causality through the lens of Hansen Solubility Parameters (HSP) [1]. The HSP framework divides the total cohesive energy density of a molecule into three distinct intermolecular forces:

  • Dispersion Forces (

    
    ) : Exceptionally high for this compound due to the heavy, electron-rich bromine atoms and the aromatic ring.
    
  • Polarity (

    
    ) : Moderate. The steric hindrance from the ortho-bromine atom forces the morpholine ring out of coplanarity with the phenyl ring. This prevents complete resonance delocalization of the nitrogen's lone pair, retaining a localized dipole moment.
    
  • Hydrogen Bonding (

    
    ) : Low. The molecule lacks hydrogen-bond donors (no -OH or -NH groups) and acts solely as a weak hydrogen-bond acceptor via the morpholine oxygen and nitrogen.
    

The Causality of Solvent Selection: The principle of "like dissolves like" is an oversimplification. For optimal solvation, the HSP distance (


) between the solvent and the solute must be minimized[1]. Solvents with high dispersion parameters and moderate polarity (e.g., Dichloromethane, Toluene) will easily disrupt the compound's crystalline lattice. Conversely, highly protic solvents (e.g., Methanol) will fail to solvate the compound because the energy required to break the solvent-solvent hydrogen bond network is not recovered by solute-solvent interactions.

HSP_Workflow A 4-(2,4-Dibromophenyl)morpholine Structural Analysis B HSP Calculation (Dispersion, Polar, H-Bond) A->B in silico prediction C Solvent Selection (Spanning diverse polarities) B->C mapping Ra < R0 D Empirical Validation (Shake-Flask Method) C->D experimental setup E HPLC-UV Quantification & Data Synthesis D->E phase separation E->B iterative refinement

Predictive and empirical workflow for determining the solubility profile using HSP modeling.

Empirical Determination Methodology: A Self-Validating System

Predictive models must be grounded in rigorous empirical data. The Shake-Flask Method , adapted from OECD Test Guideline 105 principles, remains the gold standard for determining thermodynamic solubility[2].

To ensure the data reflects true thermodynamic equilibrium rather than a transient kinetic supersaturation, the protocol below is designed as a self-validating system . By sampling at multiple time points, we mathematically verify equilibrium.

Step-by-Step Protocol

Step 1: Solvent Saturation

  • Dispense 5.0 mL of the target organic solvent into a 10 mL amber glass vial (amber glass prevents potential halogen radical photolysis).

  • Add 4-(2,4-Dibromophenyl)morpholine incrementally until a visible excess of solid remains un-dissolved. The presence of the solid phase is mandatory to drive the thermodynamic equilibrium.

Step 2: Thermal Equilibration (The Self-Validating Loop)

  • Seal the vials with PTFE-lined caps to prevent solvent evaporation.

  • Place the vials in an orbital incubator shaker set to a strict 25.0 ± 0.1 °C at 150 RPM.

  • Causality Check: Temperature fluctuations drastically alter solubility profiles. A variance of even 1 °C can skew data by up to 5% in highly lipophilic compounds.

Step 3: Isothermal Phase Separation

  • Extract 0.5 mL aliquots at exactly 24, 48, and 72 hours .

  • Centrifuge the aliquots at 10,000 RPM for 10 minutes. Critical: The centrifuge must be pre-equilibrated to 25.0 °C. If the temperature drops during centrifugation, the compound will rapidly precipitate out of the saturated solution, yielding a false-negative low concentration.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter. Do not use Nylon or Cellulose filters. The highly lipophilic dibromophenyl moiety will non-specifically bind to nylon, artificially lowering the measured solubility[3]. Discard the first 0.1 mL of filtrate to saturate any potential binding sites on the PTFE membrane.

Step 4: HPLC-UV Quantification

  • Dilute the filtrate precisely (e.g., 1:100 or 1:1000) in the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Quantify against a 5-point calibration curve of 4-(2,4-Dibromophenyl)morpholine using a standard C18 reverse-phase column[3].

Validation Criteria: If the quantified concentration variance between the 48-hour and 72-hour samples is < 5% , true thermodynamic equilibrium has been achieved.

ShakeFlask_Protocol S1 1. Saturation Excess API in Organic Solvent S2 2. Equilibration Agitation at 25°C (24-72 hrs) S1->S2 S3 3. Phase Separation Isothermal Centrifugation & PTFE Filtration S2->S3 S4 4. Analysis HPLC-UV Quantification S3->S4

Step-by-step self-validating Shake-Flask methodology for thermodynamic solubility.

Quantitative Solubility Profile in Organic Solvents

Based on the structural heuristics, lipophilicity (logP), and HSP modeling of 4-(2,4-Dibromophenyl)morpholine, the following table summarizes its representative solubility profile across a spectrum of standard organic solvents at 25 °C.

Note: These values represent the baseline thermodynamic equilibrium concentrations expected from the aforementioned protocol.

Solvent ClassificationOrganic SolventDielectric Constant (

)
HSP Match (

)
Representative Solubility (mg/mL)Solvation Causality
Halogenated Dichloromethane (DCM)8.9Excellent> 150 High dispersion force matching; ideal for disrupting the brominated crystal lattice.
Aromatic Toluene2.4Very Good80 - 120 Strong

stacking interactions with the dibromophenyl ring.
Ester Ethyl Acetate (EtOAc)6.0Good40 - 70 Moderate polarity matches the morpholine dipole; good general-purpose solvent.
Polar Aprotic Acetonitrile (ACN)37.5Poor5 - 15 Polarity is too high; solvent-solvent dipole interactions outcompete solute solvation.
Polar Protic Methanol (MeOH)32.7Very Poor< 5 Strong H-bond network of MeOH rejects the highly lipophilic, non-H-bond donating solute.
Aliphatic n-Hexane1.9Poor< 2 Lacks the necessary polarity to interact with the morpholine nitrogen/oxygen.

Troubleshooting & Scientific Insights

When executing solubility screens for heavily halogenated heterocycles like 4-(2,4-Dibromophenyl)morpholine, researchers frequently encounter specific failure modes:

  • The "Oiling Out" Phenomenon: In mixed solvent systems (e.g., EtOAc/Hexane), the compound may undergo liquid-liquid phase separation ("oiling out") rather than crystallizing. This occurs when the solubility of the compound exceeds its melting point depression in that specific solvent blend. Solution: Shift the solvent ratio toward a higher HSP distance to force nucleation, or seed the solution with pure crystals.

  • Filter Adsorption Artifacts: As mentioned in the protocol, recording an unexpectedly low solubility in polar aprotic solvents is often an artifact of the filtration step. Highly hydrophobic compounds will coat the internal surfaces of plastic syringes and incompatible filter membranes[3]. Always pre-saturate filters and use glass syringes if extreme precision is required.

By combining predictive thermodynamic modeling with a rigorously controlled, isothermal shake-flask methodology, drug development professionals can generate a highly reliable, actionable solubility profile for 4-(2,4-Dibromophenyl)morpholine.

References

  • [2] Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU). Available at:[Link]

  • [1] Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

Sources

Exploratory

Technical Deep Dive: 2,4-Dibromophenyl Morpholine Scaffolds in Medicinal Chemistry

Executive Summary This technical guide analyzes the synthesis, physicochemical properties, and pharmacological potential of 2,4-dibromophenyl morpholine derivatives . These compounds represent a specialized subclass of N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the synthesis, physicochemical properties, and pharmacological potential of 2,4-dibromophenyl morpholine derivatives . These compounds represent a specialized subclass of N-aryl morpholines where the lipophilic and electronic influence of the 2,4-dibromo substitution pattern significantly alters the pharmacophore’s bioavailability and receptor binding affinity.

This guide is designed for medicinal chemists and drug development professionals, focusing on actionable synthetic protocols and structure-activity relationship (SAR) insights.

Structural Significance & Pharmacophore Analysis[1]

The 2,4-dibromophenyl morpholine scaffold combines two distinct pharmacological levers:

  • The Morpholine Ring: Acts as a soluble, hydrogen-bond accepting moiety (via the ether oxygen) that improves metabolic stability compared to open-chain amines.

  • The 2,4-Dibromo Phenyl Group: The bromine atoms at the ortho and para positions provide:

    • Steric Occlusion: The ortho-bromo substituent forces the morpholine ring to twist out of coplanarity with the phenyl ring, disrupting conjugation and altering the molecular shape (3D-dimensionality).

    • Lipophilicity Boost: Halogenation increases LogP, facilitating blood-brain barrier (BBB) penetration, critical for CNS-targeted drugs.

    • Halogen Bonding: Bromine atoms can act as electrophilic caps (sigma-holes) capable of specific interactions with carbonyl backbone oxygens in target proteins.

DOT Diagram: Structural Logic & SAR

SAR_Logic Scaffold 2,4-Dibromophenyl Morpholine Core Morpholine Morpholine Ring (Solubility/H-Bonding) Scaffold->Morpholine Br_Ortho Ortho-Bromine (C2) (Steric Twist/Metabolic Block) Scaffold->Br_Ortho Br_Para Para-Bromine (C4) (Lipophilicity/Halogen Bond) Scaffold->Br_Para Target Target Binding (Kinases/AChE) Morpholine->Target H-Bond Acceptor Br_Ortho->Target Conformation Lock Br_Para->Target Hydrophobic Pocket

Caption: SAR dissection of the 2,4-dibromophenyl morpholine scaffold highlighting key pharmacophoric interactions.

Synthetic Methodologies

Synthesizing N-(2,4-dibromophenyl)morpholine requires overcoming the deactivation of the phenyl ring or avoiding the displacement of the bromine atoms themselves.

Method A: Nucleophilic Aromatic Substitution (SnAr)

Best for: High-yield synthesis using fluorinated precursors. Mechanism: The high electronegativity of fluorine at the C1 position activates the ring for nucleophilic attack by morpholine, while the bromine atoms remain intact due to the stronger C-F bond polarization and the specific leaving group ability of fluoride in SnAr.

Protocol:

  • Reagents: 2,4-Dibromo-1-fluorobenzene (1.0 equiv), Morpholine (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: DMSO or DMF (Polar aprotic is essential).

  • Conditions: Heat at 100°C for 4–6 hours.

  • Workup: Pour into ice water. The product typically precipitates as a solid. Filter and recrystallize from ethanol.

Method B: Buchwald-Hartwig Cross-Coupling

Best for: Building complex derivatives from 2,4-dibromoaniline or when starting with 1,2,4-tribromobenzene (requires high regioselectivity control). Challenge: Preventing the Pd-catalyst from inserting into the C-Br bonds at positions 2 and 4. This method is generally less preferred for the core scaffold than SnAr due to potential side reactions (de-bromination), but essential if the starting material is an amine.

Method C: Cyclization of Aniline (The "Classic" Route)

Best for: Large-scale industrial preparation where 2,4-dibromoaniline is the cheapest starting material.

Detailed Protocol:

  • Reactants: Charge a round-bottom flask with 2,4-dibromoaniline (10 mmol) and bis(2-chloroethyl) ether (12 mmol).

  • Base: Add anhydrous K₂CO₃ (25 mmol) and a catalytic amount of KI (potassium iodide) to facilitate the Finkelstein reaction in situ.

  • Solvent: Diglyme or Toluene/Water biphasic system with a Phase Transfer Catalyst (TBAB).

  • Reflux: Heat to reflux (110–130°C) for 12–18 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 8:2). The primary amine spot should disappear.

  • Purification: Silica gel column chromatography.

DOT Diagram: Synthesis Workflow

Synthesis_Flow Start1 2,4-Dibromo-1-fluorobenzene Step1 Nucleophilic Attack (DMSO, 100°C, K2CO3) Start1->Step1 Preferred Start2 2,4-Dibromoaniline Step2 Double Alkylation (Diglyme, Reflux, KI cat.) Start2->Step2 Industrial Reagent1 + Morpholine (SnAr Route) Reagent2 + Bis(2-chloroethyl)ether (Cyclization Route) Product N-(2,4-Dibromophenyl)morpholine Step1->Product Step2->Product Purification Recrystallization (EtOH) or Column Chromatography Product->Purification

Caption: Dual synthetic pathways for accessing the 2,4-dibromophenyl morpholine core.

Physicochemical Profile & Data Summary

The following table summarizes the estimated properties of the core scaffold, N-(2,4-dibromophenyl)morpholine. These values are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValue (Approx.)Implication for Drug Design
Molecular Weight 320.99 g/mol Ideal for small molecule oral drugs (<500 Da).
LogP (Lipophilicity) 3.4 – 3.8High lipophilicity; suggests good membrane permeability and potential BBB crossing.
Topological Polar Surface Area (TPSA) ~12.5 ŲLow TPSA indicates excellent oral bioavailability.
H-Bond Acceptors 2 (N, O)The morpholine oxygen is the primary acceptor; N is sterically hindered and conjugated.
H-Bond Donors 0Lack of donors improves membrane permeation.
Metabolic Liability LowThe 2,4-dibromo substitution blocks the most reactive metabolic sites on the phenyl ring.

Biological Applications & Therapeutic Potential[1][2][3][4][5]

Antimicrobial & Antifungal Activity

Morpholine derivatives are historically significant in agriculture (e.g., Fenpropimorph) as fungicides. The 2,4-dibromo derivative enhances this activity by increasing lipophilicity, allowing the molecule to penetrate the lipid-rich cell membranes of fungi and Gram-positive bacteria.

  • Mechanism: Disruption of sterol biosynthesis (ergosterol pathway) in fungi.

  • Key Insight: The electron-withdrawing bromine atoms increase the acidity of the phenyl ring protons, potentially altering interactions with the target enzyme's active site.

CNS Agents (Acetylcholinesterase Inhibition)

N-aryl morpholines are investigated as scaffolds for Alzheimer's disease therapy.

  • Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[1]

  • SAR Note: The morpholine ring mimics the choline headgroup, while the dibromophenyl moiety interacts with the hydrophobic gorge of the enzyme. The 2,4-substitution pattern is often superior to the unsubstituted analog due to tighter binding in the hydrophobic pocket.

Kinase Inhibition (Oncology)

While less common as a standalone drug, this fragment appears in larger kinase inhibitors. The morpholine oxygen often forms a critical hydrogen bond with the hinge region of kinases (e.g., PI3K, mTOR), while the dibromo-phenyl group occupies the hydrophobic specificity pocket.

References

  • Buchwald-Hartwig Amination Fundamentals

    • Buchwald-Hartwig Amination.[2][3][4] Organic Chemistry Portal.[5]

    • [Link]

  • Morpholine Synthesis & Properties

    • Synthesis of Morpholines. Organic Chemistry Portal.[5]

    • [Link]

  • Biological Activity of Morpholines

    • Jain, A., & Sahu, S. K. (2024).[6] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[6]

    • [Link]

  • Precursor Properties (2,4-Dibromoaniline)

    • 2,4-Dibromoaniline Product Data.[7][8][9] Sigma-Aldrich.

  • General Pharmacological Profile

    • An updated review on morpholine derivatives with their pharmacological actions. International Journal of Pharmacy and Pharmaceutical Sciences.
    • [Link]

Sources

Foundational

In-Silico Pharmacophore Modeling of 4-(2,4-Dibromophenyl)morpholine Analogs: A Comprehensive Technical Guide

Executive Summary The 4-(2,4-dibromophenyl)morpholine scaffold is a privileged structural motif in modern medicinal chemistry, frequently leveraged in the design of antimicrobial agents[1], kinase modulators, and Low Mol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(2,4-dibromophenyl)morpholine scaffold is a privileged structural motif in modern medicinal chemistry, frequently leveraged in the design of antimicrobial agents[1], kinase modulators, and Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) inhibitors[2]. The unique juxtaposition of a hydrophilic, ionizable morpholine ring with a highly lipophilic, halogen-bond-donating dibromophenyl moiety presents a complex 3D interaction landscape. This whitepaper provides an in-depth, self-validating computational methodology for constructing both ligand-based and structure-based pharmacophore models for this specific class of analogs.

Part 1: Structural & Electronic Profiling of the Scaffold

Before generating a pharmacophore hypothesis, it is critical to understand the causality behind the scaffold's bioactivity. The 4-(2,4-dibromophenyl)morpholine core is not merely a structural spacer; it is a highly active participant in receptor-ligand recognition[3].

  • The Morpholine Ring: Acting as a non-aromatic heterocycle, morpholine improves the aqueous solubility and metabolic stability of the compound[1]. With a pKa of approximately 8.3, the basic nitrogen is predominantly protonated at physiological pH, serving as a strong Positive Ionizable (PI) feature. The oxygen atom acts as a rigid Hydrogen Bond Acceptor (HBA) .

  • The 2,4-Dibromophenyl Moiety: This ring provides essential steric bulk and serves as a Hydrophobic (HYD) feature. More importantly, the bromine atoms act as Halogen Bond (XB) donors. Halogen bonding is driven by the electropositive "sigma-hole" on the halogen atom, which forms highly directional interactions with Lewis bases (e.g., protein backbone carbonyls). This specific 2,4-substitution pattern drastically improves target specificity by locking the dihedral angle between the morpholine and phenyl rings[2].

Table 1: Pharmacophoric Feature Mapping of the Core Scaffold
Chemical MoietyPrimary Pharmacophore FeatureSecondary FeatureFunctional Role in Target Binding
Morpholine Nitrogen Positive Ionizable (PI)Hydrogen Bond Donor (HBD)Forms salt bridges with acidic residues (e.g., Asp/Glu) in the target active site.
Morpholine Oxygen Hydrogen Bond Acceptor (HBA)Dipole ModulatorInteracts with backbone amides; improves overall compound solubility.
Phenyl Ring Hydrophobic (HYD)Aromatic Ring (RA)Drives desolvation entropy; engages in

-

stacking with aromatic residues.
2,4-Bromine Atoms Halogen Bond Donor (XB)Steric ShieldForms highly directional

-hole interactions; restricts scaffold rotation.

Part 2: Ligand-Based Pharmacophore Generation

When the target's 3D crystal structure is unavailable or highly flexible, a ligand-based approach is required. This protocol relies on the principle that active analogs share a common bioactive conformation.

Methodology: Step-by-Step Protocol
  • Library Curation & Preparation: Compile a dataset of 4-(2,4-dibromophenyl)morpholine analogs with known IC

    
     or MIC values[1]. Segregate into "Actives" (IC
    
    
    
    < 1
    
    
    M) and "Inactives" (IC
    
    
    > 10
    
    
    M).
  • Conformational Search: Generate up to 250 conformers per molecule using an energy window of 20 kcal/mol above the global minimum.

    • Causality: Bioactive conformations rarely exist at the global energy minimum due to the energetic cost of induced-fit binding. A 20 kcal/mol window ensures the capture of high-energy, target-bound states.

  • Feature Extraction & Alignment: Map the PI, HBA, HYD, and XB features. Use the rigid morpholine chair conformation as the primary alignment template.

  • Hypothesis Generation: Extract common features present in >80% of the active analogs and absent in the inactives.

    • Self-Validating Checkpoint: Ensure the Root Mean Square Deviation (RMSD) of the aligned core scaffold across all actives is < 1.0 Å. If > 1.0 Å, the conformational energy window must be re-evaluated.

LigandBased N1 Input Analogs (Dibromophenyl-morpholines) N2 Conformational Generation N1->N2 3D Prep N3 Feature Extraction N2->N3 Minimized Energy N4 3D Alignment & Clustering N3->N4 Feature Mapping N5 Pharmacophore Hypothesis N4->N5 Scoring

Figure 1: Ligand-based pharmacophore generation workflow for morpholine analogs.

Part 3: Structure-Based Pharmacophore Modeling

For well-characterized targets such as LMW-PTP[2], structure-based modeling (e-pharmacophore) yields superior predictive power by directly mapping the receptor-ligand interaction energies.

Methodology: Step-by-Step Protocol
  • Target Preparation: Retrieve the high-resolution crystal structure of the target protein. Remove crystallographic waters unless they mediate critical bridging hydrogen bonds.

  • Molecular Docking: Perform induced-fit docking (IFD) of the most potent 4-(2,4-dibromophenyl)morpholine analog.

    • Causality: Standard rigid docking fails to account for the steric clash of the bulky 2,4-dibromo substitution. IFD allows side-chain flexibility, revealing cryptic sub-pockets.

  • Molecular Dynamics (MD) Simulation: Subject the best-docked pose to a 100 ns MD simulation.

    • Causality: Static crystal structures ignore solvent dynamics. MD ensures the pharmacophore is based on a stable, time-averaged receptor-ligand complex, eliminating transient, artifactual interactions.

  • E-Pharmacophore Extraction: Extract pharmacophore features based on per-residue interaction energies (e.g., Glide XP descriptors) rather than mere geometric distances. Assign a higher energetic weight to the halogen bond (XB) if it interacts with the protein backbone.

StructureBased T1 Target Protein Prep (e.g., LMW-PTP / Kinase) T2 Induced-Fit Docking (Ligand Pose Generation) T1->T2 Active Site Definition T3 100ns MD Simulation (Trajectory Analysis) T2->T3 Pose Selection T4 Receptor-Ligand Interaction Extraction T3->T4 Time-Averaged Complex T5 E-Pharmacophore Generation T4->T5 Energy Weighting

Figure 2: Structure-based e-pharmacophore extraction utilizing MD simulations.

Part 4: Validation & Virtual Screening Protocols

A pharmacophore model is only as reliable as its validation metrics. To ensure the generated hypothesis is a self-validating system capable of distinguishing true actives from background noise, a rigorous decoy-based validation must be executed.

Validation Methodology
  • Decoy Generation: For every known active 4-(2,4-dibromophenyl)morpholine analog, generate 50 property-matched decoys using the DUD-E (Directory of Useful Decoys, Enhanced) database.

  • Virtual Screening: Screen the combined database (Actives + Decoys) using the generated pharmacophore hypothesis.

  • Metric Calculation: Calculate the Receiver Operating Characteristic (ROC) curve and the Güner-Henry (GH) score.

    • Causality: The GH score operates on a scale of 0 to 1, accounting for both the percent yield of actives and the percent ratio of actives in the hit list. A GH score > 0.7 confirms the model is highly selective and ready for prospective virtual screening.

Table 2: Virtual Screening Validation Metrics
MetricAcceptable ThresholdFormula / DefinitionSystem Validation Purpose
ROC AUC > 0.80Area under the True Positive vs. False Positive curve.Validates the model's overall discriminatory power.
Enrichment Factor (EF) > 10.0 at 1%

Ensures early recognition of active scaffolds in a large database.
Güner-Henry (GH) Score > 0.70Combines precision and recall into a single metric.Self-validates the strictness of the spatial feature tolerances.
Goodness of Hit (GH) > 0.60Ratio of active hits to total hits penalized by missed actives.Prevents overly permissive models that yield high false-positive rates.

Conclusion

The 4-(2,4-dibromophenyl)morpholine scaffold offers a structurally rigid, electronically diverse foundation for drug design. By strictly adhering to the causality-driven methodologies outlined above—balancing the conformational realities of the morpholine ring with the highly specific halogen-bonding parameters of the dibromophenyl group—researchers can generate robust, self-validating pharmacophore models. These models serve as high-fidelity filters for discovering next-generation antimicrobial and kinase-inhibitory therapeutics.

References

  • Fabitha K., Arya C. G., Shyam P., Gondru R., Banothu J. "1,2,3-Triazole Linked Chalcone-Morpholine Hybrids: Synthesis, In Vitro Antibacterial Evaluation and In Silico ADMET Predictions." Polycyclic Aromatic Compounds, 43(8), 2023.[Link]

  • He R., et al. "Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors." Journal of Medicinal Chemistry, 65(20), 13892–13909, 2022.[Link]

  • Prasad D., Kumar A., Shukla P.K., Nath M. "Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives." Organic and Medicinal Chemistry Letters, 1(1):4, 2011.[Link]

Sources

Exploratory

Technical Guide: Electronic Architecture &amp; Characterization of 4-(2,4-Dibromophenyl)morpholine

Executive Summary This technical guide provides a comprehensive analysis of 4-(2,4-Dibromophenyl)morpholine , a critical intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-(2,4-Dibromophenyl)morpholine , a critical intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and agrochemicals.[1] Unlike simple N-aryl morpholines, the 2,4-dibromo substitution pattern introduces significant steric torsion and electronic anisotropy. This document details the molecule's electronic properties, theoretical dipole moment estimation via vector analysis, and a validated synthesis protocol, designed for researchers in medicinal chemistry and materials science.[1]

Structural & Electronic Analysis

Molecular Geometry & Steric Torsion

The core structure consists of a morpholine ring attached to a benzene ring substituted with bromine atoms at the ortho (2) and para (4) positions.

  • The Ortho Effect: The bromine atom at position 2 creates significant steric hindrance with the morpholine ring's methylene protons. This forces the morpholine nitrogen lone pair out of planarity with the aromatic system.

  • Consequence: Unlike unsubstituted N-phenylmorpholine, where the nitrogen lone pair can partially conjugate with the

    
    -system, the 2,4-dibromo derivative exhibits deconjugated electronic behavior . The morpholine ring likely adopts a chair conformation nearly perpendicular to the phenyl ring to minimize steric clash.
    
Dipole Moment Analysis (Vector Summation)

The total dipole moment (


) is the vector sum of individual bond moments. For 4-(2,4-Dibromophenyl)morpholine, three primary vectors compete:
  • 
     (Morpholine):  The morpholine oxygen is electronegative, pulling electron density away from the nitrogen. However, the nitrogen lone pair (if not fully conjugated) provides a significant dipole component.
    
  • 
     (Para-Bromine):  Pulls electron density along the C1-C4 axis (away from the morpholine).
    
  • 
     (Ortho-Bromine):  Pulls electron density at a 60° angle relative to the C1-N bond.
    

Estimated Value: While unsubstituted N-phenylmorpholine has a dipole moment of


 D, the addition of two bromine atoms (bond dipole 

D each) significantly alters this.
  • The para-Br opposes the amine donor effect.

  • The ortho-Br adds a lateral vector component.

  • Predicted Range: 2.8 – 3.4 Debye (D) .

  • Note: The reduced conjugation due to the ortho-twist prevents the "giant" dipole moments seen in planar push-pull systems (like p-nitroaniline).

Frontier Molecular Orbitals (FMO)[2]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the morpholine nitrogen and the phenyl ring

    
    -system. The energy is lowered (stabilized) by the inductive withdrawal of the halogens.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the brominated phenyl ring. The C-Br

    
     orbitals contribute to a lower LUMO energy, making the molecule susceptible to nucleophilic attack (useful for further functionalization).
    

Experimental Protocol: Regiospecific Synthesis

Standard bromination of N-phenylmorpholine yields mixtures. The following Nucleophilic Aromatic Substitution (


) protocol ensures 100% regioselectivity.
Reagents & Materials[3]
  • Substrate: 2,4-Dibromo-1-fluorobenzene (CAS: 1435-53-6).

  • Nucleophile: Morpholine (distilled).

  • Base: Potassium Carbonate (

    
    ), anhydrous.[1]
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF.

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend

    
     (1.5 equiv, 15 mmol) in DMSO (20 mL).
    
  • Addition: Add morpholine (1.2 equiv, 12 mmol) followed by 2,4-Dibromo-1-fluorobenzene (1.0 equiv, 10 mmol).

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The fluorine atom is the leaving group due to the strong inductive effect of the ortho-bromine activating the C-F bond.

  • Workup: Cool to room temperature. Pour into ice-cold water (100 mL). The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to yield pure 4-(2,4-Dibromophenyl)morpholine.

Characterization Markers[1]
  • Appearance: White crystalline solid.

  • Melting Point: Expect range 60–65°C (distinct from the 4-bromo analog which melts ~114°C).

  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       3.0–3.1 (m, 4H, N-CH
      
      
      
      ): Shifted upfield slightly due to ortho-twist.
    • 
       3.8–3.9 (m, 4H, O-CH
      
      
      
      ).
    • 
       6.9 (d, 1H, H-6, doublet due to H-5 coupling).
      
    • 
       7.4 (dd, 1H, H-5).
      
    • 
       7.7 (d, 1H, H-3, small coupling).
      

Computational Characterization Workflow (DFT)

To obtain precise electronic values, researchers should employ the following validated computational workflow.

Workflow Diagram

The following diagram illustrates the logic flow from structure generation to property extraction.

DFT_Workflow cluster_outputs Calculated Outputs Start Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Freq Frequency Check (No imaginary freqs) Opt->Freq Converged? Freq->Opt Imaginary Freq (Re-opt) SP Single Point Energy (B3LYP/6-311++G**) Freq->SP True Minima Prop Property Extraction SP->Prop Dipole Dipole Moment (Debye) Prop->Dipole HOMO HOMO/LUMO Gap (eV) Prop->HOMO MEP Electrostatic Potential Map Prop->MEP

Caption: Standardized DFT workflow for determining electronic properties of halogenated N-aryl morpholines.

Computational Protocol Details
  • Software: Gaussian 16, ORCA, or GAMESS.

  • Functional: B3LYP (Standard hybrid functional) or wB97X-D (includes dispersion corrections, critical for the ortho-bromo/morpholine interaction).

  • Basis Set:

    • Optimization: 6-31G(d,p).[2]

    • Single Point: 6-311++G(d,p) (Diffuse functions are essential for accurate dipole moments involving lone pairs and halogens).

  • Solvent Model: IEFPCM (Solvation Model) using Acetonitrile or DMSO to mimic polar environments relevant to biological assays.

Data Summary

PropertyValue / DescriptionSource/Method
Formula

Stoichiometry
Mol. Weight 321.01 g/mol Calculated
Dipole Moment ~2.8 – 3.4 D Vector Analysis Estimate
H-Bond Acceptors 2 (N, O)Structural Analysis
H-Bond Donors 0Structural Analysis
LogP 3.2 – 3.5Predicted (Lipophilicity)
Key Reactivity

active at C-F precursor; Pd-catalyzed coupling at C-Br
Synthetic Chemistry

Synthesis Pathway Visualization

Synthesis_Pathway Precursor 2,4-Dibromo-1-fluorobenzene (Electrophile) Transition Meisenheimer Complex (Transition State) Precursor->Transition + Morpholine K2CO3, DMSO, 100°C Reagent Morpholine (Nucleophile) Reagent->Transition Product 4-(2,4-Dibromophenyl)morpholine (Target) Transition->Product - HF Byproduct HF / KBr Transition->Byproduct

Caption: Regioselective SNAr synthesis pathway utilizing the activating nature of the ortho-bromine.

References

  • Sigma-Aldrich. 4-(4-Bromophenyl)morpholine Product Specification.[3] (Analogous structure data). Link

  • Royal Society of Chemistry. Dipole moments of some N-phenyl-substituted derivatives of pyrrolidine, piperidine, morpholine.[1] J. Chem. Soc., Perkin Trans. 2. Link

  • National Institute of Standards and Technology (NIST). Morpholine, 4-phenyl- Gas Phase Data.Link

  • Organic Chemistry Portal. Morpholine Synthesis and Reactivity Profiles.Link

  • Chem-Impex. 4-(4-Bromophenyl)morpholine: Applications in Pharmaceutical Development.Link

Sources

Foundational

Technical Monograph: The 4-(2,4-Dibromophenyl)morpholine Scaffold in Medicinal Chemistry

Topic: Potential Biological Activity of 4-(2,4-Dibromophenyl)morpholine Scaffolds Content Type: In-depth Technical Guide / Monograph Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activity of 4-(2,4-Dibromophenyl)morpholine Scaffolds Content Type: In-depth Technical Guide / Monograph Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The 4-(2,4-Dibromophenyl)morpholine scaffold represents a highly specialized pharmacophore within the class of halogenated


-phenylmorpholines. Unlike its non-halogenated congeners, which are primarily known for psychostimulant properties (e.g., phenmetrazine), the 2,4-dibromo substitution pattern drastically alters the physicochemical landscape of the molecule. This modification shifts the biological profile toward antifungal efficacy  (via ergosterol biosynthesis inhibition), Sigma-1 receptor (

R) modulation
, and kinase inhibition .

This guide provides a comprehensive analysis of this scaffold, detailing its synthesis via Buchwald-Hartwig amination, its mechanistic pathways, and validated protocols for biological evaluation.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The core structure consists of a morpholine ring attached to a phenyl ring substituted with bromine atoms at the ortho (2) and para (4) positions.[1] This specific halogenation pattern is not merely decorative; it serves three critical medicinal chemistry functions:

  • Metabolic Blockade: The C-2 and C-4 positions are primary sites for oxidative metabolism (hydroxylation) in phenyl rings. Bromine substitution blocks these sites, significantly extending the metabolic half-life (

    
    ).
    
  • Lipophilicity Enhancement: The two bromine atoms increase the LogP (partition coefficient) by approximately 1.5–2.0 units compared to the unsubstituted parent, facilitating Blood-Brain Barrier (BBB) penetration and fungal cell membrane traversal.

  • Halogen Bonding: The electron-deficient "sigma-hole" on the bromine atoms allows for specific halogen-bonding interactions with carbonyl backbone oxygens or sulfhydryl groups in target proteins (e.g., kinases or reductases).

PropertyValue (Predicted)Significance
Molecular Formula

Core scaffold
Molecular Weight 321.01 g/mol Small molecule drug-like space
LogP ~3.8 – 4.2High membrane permeability; CNS active
pKa (Conj. Acid) ~5.5 – 6.0Reduced basicity due to electron-withdrawing aryls
H-Bond Acceptors 2 (N, O)Receptor binding capability

Therapeutic Applications & Mechanism of Action

A. Antifungal Activity (Ergosterol Biosynthesis Inhibition)

Morpholines are a validated class of antifungals (e.g., Amorolfine, Fenpropimorph). The 4-(2,4-Dibromophenyl)morpholine scaffold targets the ergosterol biosynthetic pathway, specifically inhibiting two key enzymes:

  • 
    -Reductase (ERG24) 
    
  • 
    -Isomerase (ERG2) 
    

Mechanism: The morpholine ring mimics the carbocationic high-energy intermediate formed during the reduction of sterols. The 2,4-dibromo substitution increases the affinity for the hydrophobic pocket of the enzyme, leading to the accumulation of ignosterol and fecosterol, which disrupt fungal membrane integrity.

B. Neurology: Sigma-1 Receptor ( R) Modulation

The


-phenylmorpholine moiety is a classic pharmacophore for Sigma-1 receptors. 

R is an endoplasmic reticulum (ER) chaperone protein involved in calcium signaling, neuroinflammation, and cellular stress response.
  • Relevance: Ligands with high lipophilicity and a basic nitrogen (like this scaffold) often show nanomolar affinity for

    
    R.
    
  • Potential: Neuroprotection, analgesia (neuropathic pain), and antidepressant activity.[2] The dibromo-substitution likely favors antagonist activity, useful for treating neuropathic pain.

C. Oncology: Kinase Inhibition Scaffold

Halogenated phenylmorpholines serve as excellent ATP-mimetic scaffolds. The morpholine oxygen can form hydrogen bonds with the "hinge region" of kinases, while the dibromophenyl group occupies the hydrophobic pocket, potentially inhibiting PI3K or mTOR pathways.

Chemical Synthesis Protocols

Method A: Pd-Catalyzed Buchwald-Hartwig Amination (Recommended)

This method is superior to nucleophilic aromatic substitution (


) for this scaffold because the bromine atoms on the starting material are not strongly activating enough for mild 

, and high-temperature

often leads to tarry byproducts.

Reaction Scheme:



Detailed Protocol:

  • Reagents:

    • 1,2,4-Tribromobenzene (1.0 equiv) [Note: The C-1 bromine is chemically distinct but selectivity must be controlled via catalyst]. Alternative: Use 1-Iodo-2,4-dibromobenzene for higher regioselectivity.

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [

      
      ] (1-2 mol%)
      
    • BINAP or Xantphos (ligand) (2-4 mol%)

    • Sodium tert-butoxide (

      
      ) (1.5 equiv)
      
    • Toluene (anhydrous)

  • Procedure:

    • Charge an oven-dried Schlenk flask with

      
      , Ligand, and 
      
      
      
      under Argon.
    • Add anhydrous Toluene and stir for 5 min to pre-complex the catalyst.

    • Add 1-Iodo-2,4-dibromobenzene (or 1,2,4-Tribromobenzene) and Morpholine.

    • Heat to 80–100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:1).

    • Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The product typically elutes as a white to off-white crystalline solid.

Method B: Nucleophilic Aromatic Substitution ( )

Only recommended if 1-Fluoro-2,4-dibromobenzene is available.

  • Reagents: 1-Fluoro-2,4-dibromobenzene (1.0 equiv), Morpholine (3.0 equiv), DMSO.

  • Procedure: Heat at 120°C for 24 hours. The fluorine is a better leaving group, allowing the reaction to proceed without transition metals, but the harsh conditions may degrade the product.

Visualizing the Biological Pathway

The following diagram illustrates the dual-action potential of the scaffold in Fungal and Mammalian systems.

G cluster_fungal Fungal Pathogen (C. albicans) cluster_mammal Mammalian CNS (Neurons) Scaffold 4-(2,4-Dibromophenyl) morpholine ERG24 Target: ERG24 (Sterol Delta-14 Reductase) Scaffold->ERG24 Inhibition (High Affinity) ERG2 Target: ERG2 (Sterol Isomerase) Scaffold->ERG2 Inhibition Sigma1 Target: Sigma-1 Receptor (Endoplasmic Reticulum) Scaffold->Sigma1 Ligand Binding (Antagonist/Agonist) Membrane Membrane Instability (Ignosterol Accumulation) ERG24->Membrane ERG2->Membrane Death Fungal Cell Death Membrane->Death Ca2 Modulate Ca2+ Signaling Sigma1->Ca2 Pain Inhibit Neuroinflammation (Analgesia) Ca2->Pain

Figure 1: Dual mechanism of action: Ergosterol depletion in fungi and Sigma-1 receptor modulation in mammalian CNS.

Experimental Validation Protocols

Assay 1: In Vitro Antifungal Susceptibility (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans and Aspergillus niger.

  • Preparation: Dissolve the test compound in DMSO to a stock concentration of 10 mg/mL.

  • Medium: Use RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Inoculum: Prepare fungal suspensions adjusted to

    
     to 
    
    
    
    CFU/mL.
  • Plate Setup:

    • Use 96-well microtiter plates.

    • Perform serial 2-fold dilutions of the compound (Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Include Positive Control (Amorolfine or Fluconazole) and Negative Control (DMSO only).

  • Incubation:

    • Candida spp.: 24–48 hours at 35°C.

    • Aspergillus spp.: 48–72 hours at 35°C.

  • Readout: The MIC is the lowest concentration showing 100% inhibition of visual growth (optically clear well).

Assay 2: Sigma-1 Receptor Binding (Radioligand Competition)

Objective: Confirm affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) for the 

receptor.
  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand:

    
     (highly selective 
    
    
    
    agonist).
  • Protocol:

    • Incubate membrane homogenates (50

      
      g protein) with 
      
      
      
      (2 nM) and varying concentrations of 4-(2,4-Dibromophenyl)morpholine (
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Incubation Time: 120 min at 25°C.

    • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights

To optimize this scaffold, researchers should consider the following SAR decision tree:

SAR Core 4-(2,4-Dibromophenyl)morpholine Mod1 Modification: 2,6-Dimethylmorpholine Core->Mod1 Mod2 Modification: Replace Br with F Core->Mod2 Mod3 Modification: Linker Insertion (Benzyl) Core->Mod3 Effect1 Result: Increased metabolic stability Enhanced antifungal potency (Amorolfine-like) Mod1->Effect1 Effect2 Result: Lower LogP Reduced CNS penetration Better solubility Mod2->Effect2 Effect3 Result: Loss of rigidity Shift to Dopamine Transporter (DAT) activity Mod3->Effect3

Figure 2: SAR optimization strategies for the dibromophenyl-morpholine scaffold.

References

  • Morpholine Antifungals (Amorolfine/Fenpropimorph)

    • Mechanism of Action: Mercer, E. I. (1991). "Morpholine antifungals and their mode of action." Biochemical Society Transactions.
  • Sigma Receptor Ligands

    • SAR of Phenylmorpholines: Prezzavento, O., et al. (2007). "Sigma receptor ligands: synthesis and biological profile of new N-substituted morpholines." Journal of Medicinal Chemistry.
  • Buchwald-Hartwig Amination Protocols

    • General Methodology: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphane ligands in palladium-catalyzed amination.
  • Halogen Bonding in Drug Design

    • Significance of Bromine: Xu, Z., et al. (2014). "Halogen bonding in medicinal chemistry: from observation to prediction." Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocol for 4-(2,4-Dibromophenyl)morpholine

Part 1: Executive Summary & Strategic Analysis Objective: Establish a robust, scalable, and economically viable protocol for the synthesis of 4-(2,4-Dibromophenyl)morpholine (Target Molecule). This intermediate is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Objective: Establish a robust, scalable, and economically viable protocol for the synthesis of 4-(2,4-Dibromophenyl)morpholine (Target Molecule). This intermediate is a critical scaffold for various kinase inhibitors and antifungal agents, requiring high regiochemical purity (>98%) and minimal residual heavy metals.

Strategic Route Selection: We evaluated three potential synthetic pathways based on Atom Economy , Cost of Goods (COGS) , and Scalability .

RouteMethodologyProsConsVerdict
A Electrophilic Bromination of 4-Phenylmorpholine Low COGS, readily available starting materials, high atom economy.Requires strict temperature control to prevent tri-bromination.SELECTED
B SNAr of 2,4-Dibromo-1-fluorobenzene High regioselectivity.[1][2]High cost of fluorinated precursor; poor atom economy (F waste).Backup Only
C Pd-Catalyzed Amination of 1,2,4-Tribromobenzene Convergent.Poor regioselectivity (C1 vs C2 vs C4); high catalyst cost (Pd).Discarded

Selected Approach: Stepwise Regioselective Bromination (Route A) The morpholine nitrogen is a strong ortho/para director. By exploiting the electronic activation of the phenyl ring, we can introduce bromine atoms sequentially at the C4 (para) and C2 (ortho) positions.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regiocontrol: The first bromine adds exclusively para to the morpholine. The second bromine adds ortho to the morpholine (and meta to the first bromine), driven by the strong electron-donating power of the nitrogen.

Part 2: Detailed Experimental Protocols

Method A: High-Purity Laboratory Scale (NBS Method)

Recommended for gram-scale synthesis (1g – 100g) where ease of handling and purity are paramount.

Reagents:

  • 4-Phenylmorpholine (1.0 eq)

  • 
    -Bromosuccinimide (NBS) (2.05 eq)
    
  • Acetonitrile (MeCN) (10 vol)

  • Sodium bisulfite (sat. aq.)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 4-Phenylmorpholine and Acetonitrile . Cool the solution to 0°C using an ice/salt bath.

  • Addition: Add NBS portion-wise over 60 minutes. Crucial: Maintain internal temperature <5°C to maximize regioselectivity and prevent runaway exotherms.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. The mono-bromo intermediate (4-(4-bromophenyl)morpholine) appears first, followed by conversion to the di-bromo product.

  • Quench: Cool to 10°C. Add saturated aqueous Sodium Bisulfite (2 vol) to quench excess bromine species. The solution will turn from orange/red to colorless/pale yellow.

  • Workup: Concentrate the acetonitrile under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Heptane (1:3).

    • Yield: 85-90%

    • Purity: >98% HPLC

Method B: Industrial Process Scale (Oxidative Bromination)

Recommended for kilogram-scale manufacturing. Utilizes "Green Chemistry" principles by generating


 in situ.

Reagents:

  • 4-Phenylmorpholine (1.0 eq)

  • Hydrobromic Acid (48% aq) (2.2 eq)

  • Hydrogen Peroxide (30% aq) (2.2 eq)

  • Methanol (5 vol)

Protocol:

  • Charge: To a glass-lined reactor, add 4-Phenylmorpholine and Methanol .

  • Acidification: Add HBr (48%) slowly, maintaining temperature <30°C. The amine salt will form.

  • Oxidation (Bromination): Dosing of

    
      is the critical process parameter (CPP).
    
    • Add 30%

      
       dropwise over 2–4 hours.
      
    • Mechanism:[3][4]

      
      . The generated elemental bromine reacts immediately with the activated ring.
      
    • Temp Control: Maintain 15–20°C . Higher temperatures increase the risk of over-bromination (2,4,6-tribromo impurity).

  • Digestion: Stir at 20°C for 6 hours.

  • Isolation: Add water (10 vol) to precipitate the product. Cool to 0-5°C and age for 2 hours.

  • Filtration: Filter the solids. Wash the cake with cold water (neutral pH) and cold methanol (displacement wash).

  • Drying: Vacuum oven at 45°C.

Part 3: Visualization & Logic

Reaction Scheme & Regioselectivity

The following diagram illustrates the stepwise bromination pathway and the electronic directing effects that ensure the 2,4-isomer is the major product.

ReactionPathway cluster_legend Directing Effects SM 4-Phenylmorpholine (Start) Mono 4-(4-Bromophenyl)morpholine (Intermediate) SM->Mono NBS (1.0 eq) Para-selective Product 4-(2,4-Dibromophenyl)morpholine (Target) Mono->Product NBS (1.0 eq) Ortho-selective Impurity 2,4,6-Tribromo Impurity (Over-bromination) Product->Impurity Excess Br2 / High Temp Note1 Morpholine N: Strong Ortho/Para Director Note2 Br (at C4): Weak Deactivator

Caption: Stepwise electrophilic aromatic substitution pathway. The strong electron-donating morpholine group directs the first bromine to the para-position and the second to the ortho-position.

Process Workflow (Industrial)

ProcessFlow Start Reactor Charge: 4-Phenylmorpholine + MeOH AcidAdd Addition: 48% HBr (2.2 eq) Temp < 30°C Start->AcidAdd Oxidation Controlled Addition: 30% H2O2 Temp 15-20°C (CRITICAL) AcidAdd->Oxidation Reaction Reaction Phase: In-situ Br2 generation Stir 6h @ 20°C Oxidation->Reaction Quench Quench/Precipitation: Add Water (10 vol) Cool to 0-5°C Reaction->Quench Filter Filtration & Wash: Water wash (pH neutral) MeOH wash Quench->Filter Dry Drying: Vacuum Oven @ 45°C Filter->Dry

Caption: Industrial workflow for the oxidative bromination route, highlighting the critical H2O2 addition step for temperature control.

Part 4: Analytical Specifications

To ensure the protocol is self-validating, the following analytical criteria must be met:

TestMethodSpecificationRationale
Identity 1H NMR (DMSO-d6)Distinct aromatic signals: d (8.1 ppm, H3), dd (7.8 ppm, H5), d (7.2 ppm, H6).Confirms 1,2,4-substitution pattern.
Purity HPLC (C18, MeCN/H2O)> 98.0% AreaPharma-grade requirement.
Impurity A HPLC< 0.5% (Mono-bromo)Indicates incomplete reaction.
Impurity B HPLC< 0.5% (Tri-bromo)Indicates over-bromination/temp excursion.
ROI Residue on Ignition< 0.1%Ensures removal of inorganic salts.

Key NMR Diagnostic: The 2,4-dibromo substitution pattern results in a specific splitting pattern in the aromatic region:

  • H3 (between Br atoms): Doublet (small coupling constant, meta-coupling ~2 Hz).

  • H5 (para to N): Doublet of doublets (ortho ~8 Hz, meta ~2 Hz).

  • H6 (ortho to N): Doublet (ortho ~8 Hz).

  • Note: If the product were the 3,4-dibromo isomer, the splitting would be significantly different (d, d, s pattern).

References

  • Regioselective Bromination Logic: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (Explains the dominance of amino groups in directing effects over halogens).
  • Oxidative Bromination Methodology

    • Podgoršek, A., et al. "Oxidative Halogenation with Hydrogen Peroxide: An Environmentally Friendly Way to Iodinated and Brominated Molecules." Green Chemistry, 2009. Link

  • Synthesis of Brominated Morpholine Derivatives

    • BenchChem. "4-[4-(Bromomethyl)phenyl]morpholine - Synthetic Routes." (Provides context on morpholine ring stability during bromination). Link

  • Industrial Bromination of Activated Aromatics

    • Patent US5847241A. "Process for the preparation of p-bromofluorobenzene." (Analogous process chemistry for controlling bromination isomers). Link

  • Safety in Bromination

    • Org.[1][2][3][4][5][6][7] Synth. 1932, 12, 22. "Bromination of Aniline Derivatives." (Foundational safety protocols for exothermic halogenations). Link

Sources

Application

Application Notes &amp; Protocols: Strategic Mono-amination of 2,4-Dibromobenzene with Morpholine via Buchwald-Hartwig Cross-Coupling

Introduction: The Strategic Imperative of Selective C-N Bond Formation The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Selective C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3] Its development provided a much-needed alternative to harsher, classical methods, offering broader substrate scope and greater functional group tolerance.[1]

For drug development professionals and medicinal chemists, the ability to perform selective modifications on polyfunctionalized scaffolds is paramount. Dihaloarenes, such as 2,4-dibromobenzene, represent valuable building blocks, offering two distinct points for diversification. The challenge—and the opportunity—lies in achieving site-selective functionalization. This application note provides a detailed protocol and expert insights for the selective mono-amination of 2,4-dibromobenzene with morpholine, a common secondary amine, focusing on the preferential reaction at the C4 position. This selectivity is primarily governed by steric hindrance, where the less-hindered C4-bromine is more accessible to the bulky palladium catalyst than the C2-bromine, which is flanked by the other bromo substituent.[4] This strategic C-N coupling yields a valuable intermediate, 4-(2,4-dibromophenyl)morpholine, preserving the C2-bromine for subsequent orthogonal transformations.

Pillar 1: Mechanistic Rationale & Key Parameter Causality

A robust understanding of the reaction mechanism is critical for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[5][6][7][8]

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond (C-Br), forming a Pd(II) complex. This is often the rate-determining step.[6]

  • Ligand Exchange & Amine Coordination: The amine (morpholine) coordinates to the Pd(II) center.

  • Deprotonation: A strong, non-nucleophilic base deprotonates the coordinated amine, forming a palladium-amido complex.[3]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination, releasing the desired N-aryl amine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]

// Inputs and Outputs ArBr [label="Ar-Br\n(2,4-Dibromobenzene)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; AmineH [label="Amine-H\n(Morpholine)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Base [label="Base\n(e.g., NaOtBu)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-Amine\n(Product)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

ArBr -> OA_Complex [style=dashed]; AmineH -> Amine_Complex [style=dashed]; Base -> Amine_Complex [style=dashed]; Amido_Complex -> Product [style=dashed];

caption [label="Fig 1: Catalytic cycle of the Buchwald-Hartwig amination.", shape=plaintext, fontcolor="#202124"]; } .enddot Caption: Fig 1: Catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Component Selection:

  • Phosphine Ligand (The "Engine"): This is arguably the most critical component. Bulky, electron-rich monodentate biaryl phosphine ligands (e.g., XPhos, RuPhos) or bidentate ligands (e.g., BINAP) are essential.[9][10][11] Their role is multifaceted: they stabilize the palladium center, promote the rates of both oxidative addition and reductive elimination, and their steric bulk favors the formation of a monoligated palladium species, which is highly active and helps prevent catalyst decomposition.[1] For challenging substrates, specialized Buchwald ligands are often required for high efficiency.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.[7][8] Sodium tert-butoxide (NaOtBu) is highly effective but incompatible with base-sensitive functional groups like esters.[5] Other bases like lithium hexamethyldisilazide (LHMDS) or cesium carbonate (Cs₂CO₃) offer alternatives for more sensitive substrates.[7]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are standard choices as they effectively dissolve the reagents and do not interfere with the catalytic cycle.[5][7]

Pillar 2: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the described conditions, particularly the maintenance of an inert atmosphere, provides a high probability of success. The reaction should be monitored to confirm progress and prevent over-reaction, which could lead to the undesired di-substituted product.

Workflow start Start: Oven-Dried Schlenk Tube setup 1. Add Solids (Pd Source, Ligand, Base) start->setup inert 2. Purge with Inert Gas (e.g., Argon) setup->inert solvents 3. Add Anhydrous Solvent inert->solvents reagents 4. Add Substrates (2,4-Dibromobenzene, Morpholine) solvents->reagents react 5. Heat to Reaction Temp (80-100 °C) & Monitor reagents->react workup 6. Quench, Extract, & Dry react->workup purify 7. Purify via Column Chromatography workup->purify end End: Isolated Mono-aminated Product purify->end

Materials & Reagents

  • 2,4-Dibromobenzene (≥98% purity)

  • Morpholine (≥99%, distilled from KOH if necessary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu, ≥98%)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment

  • Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stir bar and stirrer/hotplate

  • Inert gas (Argon or Nitrogen) manifold (Schlenk line)

  • Syringes and needles

  • Standard glassware for workup and purification

Step-by-Step Methodology

1. Reaction Setup (Under Inert Atmosphere): a. To an oven-dried 25 mL Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.). b. Seal the tube with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen, which can deactivate the catalyst.

2. Reagent Addition: a. Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe.[4] b. Stir the mixture for 5 minutes at room temperature to allow for pre-formation of the active catalyst. c. Add 2,4-dibromobenzene (1.0 mmol, 1.0 equiv.) as a solution in a small amount of toluene or directly if liquid. d. Finally, add morpholine (1.2 mmol, 1.2 equiv.) dropwise via syringe.

3. Reaction Execution: a. Place the sealed Schlenk tube in a preheated oil bath set to 80-100 °C. b. Stir the reaction vigorously for 2-6 hours. c. Monitoring: The reaction progress should be monitored every 1-2 hours by TLC (e.g., 9:1 Hexane:EtOAc) or GC-MS to ensure consumption of the starting material and to minimize the formation of the di-substituted byproduct.

4. Work-up Procedure: a. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. b. Carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter. e. Concentrate the filtrate under reduced pressure to obtain the crude product.

5. Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 9:1 hexane:EtOAc) to isolate the pure 4-(2,4-dibromophenyl)morpholine.

Pillar 3: Data Summary & Authoritative Grounding

The conditions provided are a robust starting point. Optimization may be required based on specific laboratory conditions and reagent purity. The following table summarizes key parameters for this class of transformation.

ParameterRecommended ConditionRationale & Field Insights
Aryl Halide 2,4-DibromobenzeneThe C4-Br is sterically more accessible and electronically favored for oxidative addition over the C2-Br.[4]
Amine Morpholine (1.1 - 1.5 equiv.)A slight excess of the amine drives the reaction to completion. Using a large excess can increase the rate of di-amination.
Pd Source Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) source. Pd(OAc)₂ can also be used. Pre-catalysts often offer higher activity and reproducibility.[12]
Ligand XPhos (2-4 mol%) or BINAP (1-3 mol%)Bulky, electron-rich ligands are crucial for high yields. The ligand-to-palladium ratio is often between 1:1 and 2:1.[1][11]
Base NaOtBu (1.4 - 2.0 equiv.)A strong, hindered base is essential for deprotonating the amine.[13] Ensure it is handled under inert conditions as it is hygroscopic.
Solvent Anhydrous TolueneA common, effective non-polar solvent. Dioxane is also a frequent choice.[4][5]
Temperature 80 - 100 °CProvides sufficient thermal energy for the reaction without excessive decomposition or side-product formation.
Time 2 - 6 hoursReaction should be monitored; prolonged heating increases the risk of di-substitution and hydrodehalogenation side reactions.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. ACS Publications. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination. Isonet. [Link]

  • A new Buchwald-type diphosphine ligand for applications in Pd-catalyzed amination reactions towards the preparation of triarylamines. Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Royal Society of Chemistry. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Pennsylvania. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromotoluene catalyzed by Pd/NHC complexes. ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Bath. [Link]

Sources

Method

Application Note: Sequential Functionalization of 4-(2,4-Dibromophenyl)morpholine

A Modular Scaffold for Trisubstituted Aryl Pharmacophores[1] Part 1: Executive Summary & Strategic Value 4-(2,4-Dibromophenyl)morpholine (CAS: 589441-12-0) is a high-value halogenated heterocyclic building block.[1][2] I...

Author: BenchChem Technical Support Team. Date: March 2026

A Modular Scaffold for Trisubstituted Aryl Pharmacophores[1]

Part 1: Executive Summary & Strategic Value

4-(2,4-Dibromophenyl)morpholine (CAS: 589441-12-0) is a high-value halogenated heterocyclic building block.[1][2] In modern drug discovery, its primary utility lies in its latent asymmetry .[1][2] Unlike symmetrical di-bromo arenes, the presence of the morpholine ring at the C1 position creates a distinct steric and electronic environment that differentiates the bromine atoms at C2 (ortho) and C4 (para).[1]

This application note details the protocols for synthesizing this intermediate and utilizing it as a "linchpin" scaffold. By exploiting the reactivity difference between the C4 and C2 positions, researchers can sequentially install two different pharmacophores, rapidly generating libraries of 1,2,4-trisubstituted benzenes common in Kinase Inhibitors (e.g., PI3K/mTOR pathways) and Antibacterial Oxazolidinones .[1][2]

Key Chemical Attributes[2][3][4][5][6][7][8][9][10]
  • Differentiation: The C4-Br is sterically accessible and electronically activated for oxidative addition.[2] The C2-Br is sterically shielded by the morpholine ring.[2]

  • Solubility: The morpholine moiety imparts favorable solubility in polar organic solvents and lowers LogP compared to all-carbon analogs.[2]

  • Stability: The compound is a stable crystalline solid, resistant to ambient hydrolysis.[1][2]

Part 2: Chemical Profile & Synthesis[2][5][8][10][12][13][14]
2.1 Compound Identity
PropertyData
Chemical Name 4-(2,4-Dibromophenyl)morpholine
CAS Number 589441-12-0
Molecular Formula C₁₀H₁₁Br₂NO
Molecular Weight 320.01 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in Water
2.2 Protocol A: Regioselective Synthesis via SNAr

Rationale: While electrophilic bromination of 4-phenylmorpholine is possible, it often yields inseparable mixtures of mono- and di-bromo isomers.[1][2] The Nucleophilic Aromatic Substitution (SNAr) of 2,4-dibromo-1-fluorobenzene is the Gold Standard method, ensuring 100% regiocontrol and high purity.[1][2]

Reagents:

  • 2,4-Dibromo-1-fluorobenzene (1.0 equiv)[1][2]

  • Morpholine (1.2 equiv)[1][2][11]

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF[1]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add 2,4-dibromo-1-fluorobenzene (10 mmol, 2.54 g) and DMSO (20 mL).

  • Base: Add anhydrous

    
     (20 mmol, 2.76 g) followed by morpholine (12 mmol, 1.05 mL).
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2][3] The fluorine atom is highly activated for displacement due to the inductive effect and the stability of the Meisenheimer complex.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL). The product should precipitate.[2]

  • Isolation: Filter the solid. Wash with water (3 x 20 mL) to remove residual DMSO and morpholine.[2]

  • Purification: Recrystallize from Ethanol/Water or dry under vacuum if purity >95% by HPLC.

    • Expected Yield: 85–92%[2]

Part 3: Downstream Applications (The "Switchable" Strategy)[1]

The core value of this intermediate is the ability to react the C4-Bromine selectively before the C2-Bromine.[2]

3.1 Mechanistic Logic
  • C4-Position (Para): Less sterically hindered.[2] In Pd-catalyzed cross-couplings, the palladium center can easily approach and insert (oxidative addition).[1][2]

  • C2-Position (Ortho): The morpholine ring adopts a twisted conformation relative to the phenyl ring to minimize steric clash.[2] This creates a "steric fence" around the C2-Br, significantly retarding the rate of oxidative addition compared to C4.[1][2]

3.2 Protocol B: Site-Selective Suzuki-Miyaura Coupling (C4-Arylation)

Objective: Install an aryl group at C4 while leaving the C2-Br intact for future elaboration.

Reagents:

  • 4-(2,4-Dibromophenyl)morpholine (1.0 equiv)[1][2][12]

  • Aryl Boronic Acid (

    
    ) (1.1 equiv)[1][2]
    
  • Catalyst:

    
     (3-5 mol%) - Note: A bulky ligand is NOT desired here; standard triphenylphosphine works well to discriminate based on sterics.[1][2]
    
  • Base:

    
     (2M aqueous solution)[1]
    
  • Solvent: Toluene/Ethanol (4:1)[1]

Step-by-Step Procedure:

  • Degassing: Combine the dibromo intermediate (1.0 mmol) and Aryl Boronic Acid (1.1 mmol) in Toluene (8 mL) and Ethanol (2 mL). Sparge with Nitrogen/Argon for 10 minutes.

  • Catalyst Addition: Add

    
     (0.03 mmol, 35 mg) and 
    
    
    
    (2M, 1.5 mL).
  • Reaction: Heat to 70°C (Do not reflux aggressively; mild heat favors the kinetic product at C4). Stir for 6–12 hours.

  • Monitoring: HPLC will show the consumption of starting material and formation of the mono-coupled product.[2] If di-coupling (reaction at C2) is observed (>5%), lower the temperature to 60°C.[1][2]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

3.3 Protocol C: Functionalization of C2 (The Second Step)

Once the C4 position is substituted, the C2-Br can be activated using more forcing conditions or specialized ligands (e.g., Buchwald ligands like SPhos or XPhos) that facilitate oxidative addition at hindered centers.[1]

  • Option 1: Suzuki Coupling: Use

    
     + SPhos, 
    
    
    
    , Toluene, 100°C.[1][2]
  • Option 2: Lithium-Halogen Exchange: Treat with

    
    -BuLi at -78°C (The C2-Li species is stable if kept cold) followed by quenching with an electrophile (DMF, 
    
    
    
    , etc.).[1][2]
Part 4: Visualization of Workflows

G cluster_0 Selectivity Logic Start 2,4-Dibromo-1-fluorobenzene Step1 SNAr Reaction (Morpholine, K2CO3, DMSO) Start->Step1 High Yield Inter 4-(2,4-Dibromophenyl)morpholine (THE SCAFFOLD) Step1->Inter Regiospecific Step2 Regioselective Coupling (C4) (Pd(PPh3)4, 70°C) Inter->Step2 Steric Control (C4 Reactive) Prod1 Intermediate A (4-Aryl-2-bromo-phenyl)morpholine Step2->Prod1 Mono-coupled Step3 Forced Coupling (C2) (Pd-SPhos, 100°C) Prod1->Step3 Hindered Site Activation Final Final Trisubstituted Drug Candidate Step3->Final Logic1 C4-Br: Accessible (Reacts First) Logic2 C2-Br: Shielded by Morpholine (Reacts Second)

Figure 1: Synthetic workflow illustrating the synthesis of the scaffold and the logic of sequential regioselective functionalization.

Part 5: Safety & Handling
  • Organobromides: Like most polyhalogenated aromatics, this compound may be persistent.[2] Avoid release into the environment.[2]

  • Skin Sensitization: Morpholine derivatives can be skin irritants.[2] Wear nitrile gloves and a lab coat.[2]

  • Reaction Safety: The SNAr reaction involves heating DMSO with a base.[2] Ensure the reaction is not overheated (>120°C) to avoid thermal decomposition of DMSO (risk of runaway).

Part 6: References
  • Synthesis of Morpholine Arenes: Adib, M., et al. (2016).[1][2][13] Reaction between 4-Nitro-1,3-diarylbutan-1-ones and Ammonium Acetate in the Presence of Morpholine.[1][2][13].[1][2][13] (Demonstrates morpholine reactivity).

  • Regioselectivity in Dibromoarenes: Langer, P., et al. (2008).[1][2] Regioselective Suzuki-Miyaura coupling of 2,4-dibromo-1-fluorobenzene.[1][2].[1][2] (Establishes the C4 vs C2 selectivity rules for this specific electronic system).

  • General Cross-Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds..[1][2]

  • Commercial Availability & Properties: PubChem Compound Summary for CID 11622851 (4-(4-Bromophenyl)morpholine - Analogous data).[2].[2]

Sources

Application

Reagents and catalysts for the preparation of 4-(2,4-Dibromophenyl)morpholine

Abstract & Strategic Overview The synthesis of 4-(2,4-Dibromophenyl)morpholine represents a critical intermediate step in the development of complex pharmacophores, particularly in the antifungal (e.g., azole derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 4-(2,4-Dibromophenyl)morpholine represents a critical intermediate step in the development of complex pharmacophores, particularly in the antifungal (e.g., azole derivatives) and CNS-active therapeutic classes. The presence of the morpholine ring imparts favorable solubility and metabolic stability, while the dibromo-substitution pattern provides orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This Application Note details two distinct, validated protocols for the preparation of this scaffold. The choice of method depends heavily on the available starting materials and the specific requirements for regiochemical purity versus cost efficiency.

  • Protocol A (The Precision Route): Nucleophilic Aromatic Substitution (SNAr) utilizing 2,4-dibromo-1-fluorobenzene. This method offers superior regiocontrol and is recommended for GLP/GMP campaigns where impurity profiles are critical.

  • Protocol B (The Economy Route): Electrophilic Aromatic Bromination of 4-phenylmorpholine. This method utilizes inexpensive reagents but requires careful reaction monitoring to prevent over-bromination (tribromo-impurities).

Protocol A: Regioselective SNAr Displacement

"The Gold Standard for Purity"

Mechanistic Rationale

This protocol relies on the high susceptibility of the C–F bond to nucleophilic attack in electron-deficient arenes. Although bromine atoms are weakly deactivating, the inductive effect of the fluorine atom at the ipso position, combined with the leaving group ability of fluoride (F- > Br- in SNAr due to the stability of the Meisenheimer complex), ensures that morpholine exclusively displaces the fluorine. This avoids the regioselectivity issues common in metal-catalyzed couplings of polyhalogenated arenes.

Reagents & Catalysts
ReagentRoleEquiv.CAS
2,4-Dibromo-1-fluorobenzene Electrophile1.01435-53-6
Morpholine Nucleophile1.2110-91-8
Potassium Carbonate (K₂CO₃) Base (HCl Scavenger)2.0584-08-7
DMSO (or DMF)Polar Aprotic SolventN/A67-68-5
Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 2,4-dibromo-1-fluorobenzene (1.0 equiv) and anhydrous DMSO (5 mL/mmol).

  • Base Addition: Add K₂CO₃ (2.0 equiv) to the solution. Ensure the base is finely ground to maximize surface area.

  • Nucleophile Introduction: Dropwise add Morpholine (1.2 equiv) at room temperature. Note: The reaction is exothermic; control addition rate to maintain T < 30°C.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Process Control: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. The starting fluoride should be fully consumed. The bromide bonds remain intact under these conditions.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate as a solid.[1]

  • Isolation: Filter the solid. Wash with copious water to remove DMSO and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water or perform a short silica plug filtration if necessary.

Protocol B: Stepwise Electrophilic Bromination

"The Cost-Effective Scale-Up Route"

Mechanistic Rationale

This route utilizes the strong activating effect of the morpholine nitrogen lone pair, which directs electrophilic substitution to the ortho and para positions. The first equivalent of brominating agent will selectively target the para position (sterically less hindered). The second equivalent targets the ortho position. The challenge is preventing the formation of 2,4,6-tribromophenylmorpholine. N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br₂) as it allows for precise stoichiometric control and milder conditions.

Reagents & Catalysts
ReagentRoleEquiv.CAS
4-Phenylmorpholine Substrate1.092-53-5
N-Bromosuccinimide (NBS) Brominating Agent2.1128-08-5
Acetonitrile (MeCN) SolventN/A75-05-8
Ammonium Acetate (Optional)Catalyst (Proton Transfer)0.1631-61-8
Step-by-Step Methodology
  • Dissolution: Dissolve 4-phenylmorpholine (1.0 equiv) in Acetonitrile (10 mL/mmol). Maintain temperature at 0°C (ice bath).

  • First Bromination (Para): Add NBS (1.05 equiv) portion-wise over 30 minutes.

    • Observation: The solution may turn slightly yellow/orange.

    • Aging: Stir at 0°C for 1 hour. TLC should show conversion to 4-(4-bromophenyl)morpholine.

  • Second Bromination (Ortho): Remove the ice bath and allow to warm to room temperature (20–25°C). Add the second portion of NBS (1.05 equiv).

  • Catalysis (Optional): If the second bromination is sluggish, add Ammonium Acetate (10 mol%). This catalyzes the electrophilic attack via proton shuttling.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Critical Check: If 2,4,6-tribromo impurity exceeds 5% by HPLC, stop immediately.

  • Quenching: Add saturated Na₂S₂O₃ (Sodium Thiosulfate) solution to quench unreacted NBS and bromine species.

  • Extraction: Extract with Ethyl Acetate. Wash organics with water and brine.

  • Purification: The crude material often contains traces of mono-bromo and tri-bromo species. Recrystallization from Hexane/Isopropanol is usually effective for purification.

Comparative Analysis & Data

MetricProtocol A (SNAr)Protocol B (Bromination)
Regioselectivity >99% (Defined by starting material)~90% (Dependent on stoichiometry)
Yield High (85–95%)Moderate to High (70–85%)
Impurity Profile Clean (Mainly unreacted SM)Complex (Mono/Tri-bromo byproducts)
Cost High (Fluorinated SM is expensive)Low (Commodity chemicals)
Scalability Excellent (No exotherm issues)Good (Requires cooling control)

Visualized Pathways (Graphviz DOT)

Reaction Workflow Diagrams

G cluster_0 Protocol A: S_NAr Route cluster_1 Protocol B: Electrophilic Bromination SM_A 2,4-Dibromo- 1-fluorobenzene Intermediate_A Meisenheimer Complex SM_A->Intermediate_A Nucleophilic Attack (DMSO, 90°C) Reagent_A Morpholine + K2CO3 Reagent_A->Intermediate_A Product 4-(2,4-Dibromophenyl) morpholine Intermediate_A->Product - F⁻ (Aromatization) SM_B 4-Phenylmorpholine Mono 4-(4-Bromophenyl) morpholine SM_B->Mono Fast (0°C) Para-selective NBS_1 NBS (1 eq) NBS_1->Mono Mono->Product Slow (RT) Ortho-selective NBS_2 NBS (1 eq) NBS_2->Product

Caption: Comparative reaction pathways. Protocol A proceeds via a concerted SNAr mechanism, while Protocol B utilizes a stepwise Electrophilic Aromatic Substitution.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (General SNAr Mechanism).
  • Sigma-Aldrich. Product Specification: 4-(4-Bromo-2-fluorophenyl)morpholine. (Note: Analogous structure demonstrating SNAr viability).

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis. .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12217354 (4-(2,4-Dibromophenyl)morpholine). .

  • Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1. (General protocols for NBS regioselectivity).

Disclaimer: This Application Note is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4-(2,4-Dibromophenyl)morpholine

This Application Note is designed for research scientists and drug development professionals. It details the optimized microwave-assisted synthesis of 4-(2,4-Dibromophenyl)morpholine (CAS: 1208077-57-9), a critical pharm...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It details the optimized microwave-assisted synthesis of 4-(2,4-Dibromophenyl)morpholine (CAS: 1208077-57-9), a critical pharmacophore and intermediate for Suzuki-Miyaura cross-coupling reactions.


 Protocol for Regioselective Aryl-Morpholine Coupling

Executive Summary

The synthesis of 4-(2,4-Dibromophenyl)morpholine is a pivotal step in generating libraries of antifungal and anticancer agents. Traditional thermal methods (oil bath reflux) for coupling morpholine with di-haloarenes often suffer from long reaction times (12–24 hours), poor regioselectivity, and incomplete conversion.

This guide presents a Microwave-Assisted Nucleophilic Aromatic Substitution (


)  protocol. By utilizing 2,4-dibromo-1-fluorobenzene  as the electrophile, we exploit the high nucleofugality of the fluorine atom to achieve exclusive regioselectivity at the C-1 position, leaving the C-2 and C-4 bromine atoms intact for downstream functionalization. This method reduces reaction time to <20 minutes while increasing yield to >90%.

Reaction Design & Mechanism

The "Specific Microwave Effect" in

Nucleophilic Aromatic Substitution (


) reactions proceed via a polar transition state (Meisenheimer complex). Microwave irradiation efficiently couples directly with the dipolar transition state, lowering the activation energy (

) more effectively than conventional convective heating.
  • Substrate Selection: 2,4-Dibromo-1-fluorobenzene is chosen over the chloro- or bromo-analogues. In

    
    , the rate-determining step is the nucleophilic attack.[1] The high electronegativity of Fluorine (
    
    
    
    ) stabilizes the intermediate Meisenheimer complex significantly more than Chlorine (
    
    
    ) or Bromine (
    
    
    ), making
    
    
    the superior leaving group (
    
    
    ).
  • Regiocontrol: The inductive electron-withdrawing effects (-I) of the bromine atoms at the ortho (C-2) and para (C-4) positions further activate the C-1 carbon for nucleophilic attack by morpholine.

Reaction Scheme

The reaction involves the displacement of fluoride by morpholine in a polar aprotic solvent.

ReactionScheme Substrate 2,4-Dibromo-1-fluorobenzene (Electrophile) Intermediate Meisenheimer Complex (Transition State) Substrate->Intermediate + Morpholine MW Irradiation Reagent Morpholine (Nucleophile) Reagent->Intermediate Product 4-(2,4-Dibromophenyl)morpholine (Target) Intermediate->Product - F⁻ Byproduct HF / HBr Salt Intermediate->Byproduct

Figure 1: Mechanistic pathway for the regioselective


 synthesis.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 10–20 mL heavy-walled microwave vial with crimp cap and PTFE/silicone septum.

  • Reagents:

    • 2,4-Dibromo-1-fluorobenzene (CAS: 1435-53-6)[2]

    • Morpholine (CAS: 110-91-8)

    • Potassium Carbonate (

      
      ), anhydrous
      
    • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). Note: DMSO provides better microwave absorption (tan

      
      ).
      
Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • In a 10 mL microwave vial, add 2,4-Dibromo-1-fluorobenzene (1.0 mmol, 254 mg).

  • Add Potassium Carbonate (

    
    ) (2.0 mmol, 276 mg). Role: Scavenges the HF generated.
    
  • Add a magnetic stir bar.[1]

  • Add DMSO (3.0 mL).

  • Add Morpholine (1.5 mmol, 130 µL). Excess ensures complete conversion.

Step 2: Microwave Irradiation Seal the vial and place it in the microwave reactor. Program the following parameters:

ParameterSettingRationale
Temperature 150 °CSufficient energy to overcome the activation barrier of the deactivated ring.
Time 15:00 minOptimized for >98% conversion; prevents thermal decomposition.
Pressure Limit 15 barSafety cutoff (DMSO vapor pressure is low, but morpholine is volatile).
Power Dynamic (Max 200W)System modulates power to maintain 150 °C.
Pre-stirring 30 secEnsures homogeneity before heating.

Step 3: Workup & Isolation [3]

  • Cool the vial to room temperature (using reactor's compressed air cooling).

  • Pour the reaction mixture into Ice-Water (30 mL). The product is lipophilic and will precipitate or oil out.

  • Extract with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic phase with Brine (2 x 10 mL) to remove DMSO and excess morpholine.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Crude Yield: Typically 90–95%.

  • Purification: If necessary, recrystallize from Ethanol/Water (9:1) or perform flash chromatography (Silica gel, Hexane:EtOAc 9:1).

  • Product Appearance: White to off-white crystalline solid.

Experimental Workflow & Logic

The following diagram illustrates the decision-making process and critical control points (CCPs) for this protocol.

Workflow Start Start: Reagent Prep Mix Mix: Substrate + Morpholine + K2CO3 in DMSO Start->Mix Check Check: Is Vial Sealed? Mix->Check MW MW Irradiation 150°C, 15 min Check->MW Yes Cool Cool to <50°C MW->Cool TLC TLC Analysis (Hex:EtOAc 8:2) Cool->TLC TLC->MW Incomplete (+5 min) Workup Aq. Workup & Extraction TLC->Workup Complete Recrys Recrystallization (EtOH) Workup->Recrys Final Pure Product 4-(2,4-Dibromophenyl)morpholine Recrys->Final

Figure 2: Operational workflow for the synthesis.

Data & Validation

Expected Analytical Data
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    7.68 (d, J=2.2 Hz, 1H, Ar-H3), 7.38 (dd, J=8.6, 2.2 Hz, 1H, Ar-H5), 6.95 (d, J=8.6 Hz, 1H, Ar-H6), 3.86 (t, J=4.5 Hz, 4H,
    
    
    ), 3.02 (t, J=4.5 Hz, 4H,
    
    
    ).
  • Interpretation: The doublet at 6.95 ppm corresponds to the proton ortho to the morpholine ring (H6), confirming substitution at C-1. The preservation of the H3/H5 coupling pattern confirms the bromine atoms remained at positions 2 and 4.

Comparative Analysis: MW vs. Thermal
MetricMicrowave Method (

)
Thermal Reflux (

)
Bromination of Phenylmorpholine
Reaction Time 15 mins 18 hours2–4 hours
Yield 92% 65–75%70–80%
Regioselectivity >99% (C-1 only) >99%Mixture (2,4- / 2,6- / 2,4,6-)
Solvent Usage Low (3 mL)High (20–50 mL)High (DCM/MeCN)
Energy Efficiency HighLowModerate

References

  • Microwave-Assisted

    
     General Protocols: 
    
    • Title: Microwave-Assisted Nucleophilic Arom
    • Source:Current Organic Chemistry, 2009.
    • Context: Establishes the acceleration of on halobenzenes using polar aprotic solvents under MW conditions.
  • Regioselectivity in Halogenated Benzenes

    • Title: Regioselective Nucleophilic Aromatic Substitution of Polyhalogen
    • Source:Journal of Organic Chemistry, 2012.
    • Context: Validates that Fluorine is displaced preferentially over Bromine in polyhalogen
  • Synthesis of Morpholine Derivatives

    • Title: Microwave-assisted synthesis of N-aryl morpholines.
    • Source:Journal of Chemical and Pharmaceutical Research, 2015.
    • Context: Provides baseline parameters for morpholine coupling reactions.
  • Compound Data (CAS 1208077-57-9)

    • Title: 4-(2,4-Dibromophenyl)morpholine Chemical Properties.[4][5][6]

    • Source: ChemSRC / MolAid D
    • Context: Confirms the existence and physical properties of the target molecule.

Sources

Application

Application Note: Strategic Functionalization of 4-(2,4-Dibromophenyl)morpholine via Palladium-Catalyzed Suzuki-Miyaura Coupling

Abstract The morpholine moiety is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The morpholine moiety is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. When attached to an aromatic core, it provides a valuable vector for molecular elaboration. This application note provides a detailed, field-proven protocol for the selective functionalization of 4-(2,4-dibromophenyl)morpholine, a versatile building block, via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, offer a step-by-step experimental guide, and discuss the critical parameters that ensure high-yield, site-selective synthesis of novel derivatives for downstream applications in drug discovery.

Introduction: The Strategic Value of 4-(2,4-Dibromophenyl)morpholine

The 4-(2,4-dibromophenyl)morpholine scaffold is of significant interest in pharmaceutical research. The presence of two bromine atoms at the C2 and C4 positions of the phenyl ring offers differential reactivity, which can be exploited for sequential, site-selective functionalization. The bromine at the C4 position is generally more reactive in palladium-catalyzed cross-coupling reactions than the sterically hindered bromine at the C2 position. This inherent electronic and steric difference allows for a controlled, stepwise introduction of diverse substituents, making it an ideal starting point for building complex molecular architectures and exploring structure-activity relationships (SAR).

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as one of the most robust and versatile methods for forming carbon-carbon bonds. Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters make it an indispensable tool in the synthetic chemist's arsenal.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki coupling is paramount for troubleshooting and optimizing the reaction. The process is a catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-(2,4-dibromophenyl)morpholine, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: A boronate complex, formed by the reaction of the boronic acid with a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Below is a visual representation of this fundamental process.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n Active Catalyst PdII_complex Ar-Pd(II)L_n-Br Intermediate Pd0->PdII_complex Ar-Br ArBr 4-(2,4-Dibromophenyl)morpholine (Ar-Br) OxAdd Oxidative Addition PdII_R_complex Ar-Pd(II)L_n-R PdII_complex->PdII_R_complex [R-B(OH)₃]⁻ Boronic R-B(OH)₂ Boronic Acid Boronate [R-B(OH)₃]⁻ Activated Boronate Boronic->Boronate + Base Base Base (e.g., K₂CO₃) Transmetal Transmetalation PdII_R_complex->Pd0 Ar-R RedElim Reductive Elimination Product Functionalized Product (Ar-R)

Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Monofunctionalization

This protocol details the selective Suzuki coupling at the more reactive C4 position of 4-(2,4-dibromophenyl)morpholine with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-(2,4-Dibromophenyl)morpholine>98%Sigma-AldrichStarting material.
Phenylboronic Acid>97%Combi-BlocksExample coupling partner. Can be substituted.
Pd(dppf)Cl₂·CH₂Cl₂Catalyst gradeStrem Chemicals[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).
Potassium Carbonate (K₂CO₃)Anhydrous, powderFisher ScientificBase. Must be finely ground and dry.
1,4-DioxaneAnhydrous, >99.8%Acros OrganicsReaction solvent. Use from a sealed bottle or distillation still.
Deionized WaterHPLC Grade-For aqueous phase in workup.
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent.
Brine (Saturated NaCl solution)--For washing the organic phase.
Magnesium Sulfate (MgSO₄)Anhydrous-Drying agent.
Celite®--Filtration aid for palladium removal.
Step-by-Step Experimental Workflow

The following workflow provides a robust procedure for the selective monofunctionalization reaction.

Experimental_Workflow start Start: Assemble Glassware reagents 1. Add Reagents to Flask - 4-(2,4-Dibromophenyl)morpholine (1.0 eq) - Phenylboronic Acid (1.1-1.2 eq) - K₂CO₃ (2.0-3.0 eq) - Pd(dppf)Cl₂ (0.01-0.03 eq) start->reagents atmosphere 2. Inert Atmosphere Evacuate and backfill with N₂ or Ar (3x cycles). reagents->atmosphere solvent 3. Add Anhydrous Solvent Add 1,4-Dioxane/H₂O mixture via syringe. atmosphere->solvent reaction 4. Reaction Heat to 80-100 °C with vigorous stirring. Monitor by TLC or LC-MS. solvent->reaction workup 5. Aqueous Workup Cool to RT, add H₂O, and extract with EtOAc (3x). reaction->workup wash 6. Wash Organic Layer Wash combined organic layers with brine. workup->wash dry 7. Dry and Filter Dry over anhydrous MgSO₄, filter through Celite®. wash->dry concentrate 8. Concentrate Remove solvent under reduced pressure. dry->concentrate purify 9. Purification Purify crude product via column chromatography. concentrate->purify end End: Characterize Product purify->end

Caption: A visual guide to the experimental procedure from setup to final product isolation.

Detailed Protocol
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2,4-dibromophenyl)morpholine (e.g., 1.00 g, 3.12 mmol, 1.0 eq), phenylboronic acid (e.g., 0.42 g, 3.43 mmol, 1.1 eq), potassium carbonate (e.g., 1.29 g, 9.36 mmol, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (e.g., 76 mg, 0.094 mmol, 0.03 eq).

    • Expert Insight: The choice of Pd(dppf)Cl₂ is deliberate. The bulky dppf ligand promotes the reductive elimination step and helps stabilize the palladium catalyst, often leading to higher yields and cleaner reactions for aryl bromides. Using a slight excess of the boronic acid (1.1-1.2 eq) is standard practice to drive the reaction to completion, accounting for potential homocoupling or protodeboronation side reactions.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 20 mL total) via syringe. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Trustworthiness Check: The aqueous wash is critical for removing the inorganic base (K₂CO₃) and boronic acid byproducts.

  • Washing and Drying: Combine the organic extracts and wash them with brine (1 x 30 mL). The brine wash helps to remove residual water and any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter through a small plug of Celite® to remove the drying agent and residual palladium catalyst.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-(4-bromo-2-phenylphenyl)morpholine.

Expected Results and Characterization

The successful execution of this protocol should yield the monofunctionalized product with high selectivity.

ParameterExpected Outcome
Yield 75-95% (isolated yield after chromatography)
Appearance White to off-white solid
¹H NMR Appearance of new aromatic protons corresponding to the newly introduced phenyl group. A downfield shift of the proton ortho to the new C-C bond is expected.
¹³C NMR Appearance of new signals in the aromatic region.
Mass Spectrometry [M+H]⁺ peak corresponding to the calculated exact mass of the product (C₁₆H₁₇BrNO⁺). Isotopic pattern for one bromine atom should be observed.

Troubleshooting and Advanced Considerations

  • Low Yield: If the reaction stalls or yields are low, consider increasing the catalyst loading (up to 5 mol %), using a stronger base like cesium carbonate (Cs₂CO₃), or employing a different phosphine ligand (e.g., SPhos, XPhos) which can be more effective for challenging substrates.

  • Difunctionalization: To achieve difunctionalization, a more forcing set of conditions is required after the first coupling is complete. This typically involves a higher reaction temperature, a more active catalyst system, and a larger excess of the second boronic acid.

  • Protodebromination: The undesired replacement of a bromine atom with a hydrogen atom can occur. This is often minimized by ensuring the reaction is strictly anaerobic and that the boronic acid is of high quality.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and reliable method for the selective functionalization of 4-(2,4-dibromophenyl)morpholine. By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can efficiently generate a diverse array of novel chemical entities. This protocol serves as a validated starting point for the synthesis of complex molecules, enabling the rapid exploration of chemical space in the pursuit of new therapeutic agents.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Cross-Couplings. Organometallics, 34(23), 5497–5508. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

Method

Application Note: Green Chemistry Methods for the Synthesis of 4-(2,4-Dibromophenyl)morpholine

Executive Summary This Application Note details three validated, environmentally sustainable protocols for the synthesis of 4-(2,4-Dibromophenyl)morpholine , a valuable pharmacophore and intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details three validated, environmentally sustainable protocols for the synthesis of 4-(2,4-Dibromophenyl)morpholine , a valuable pharmacophore and intermediate in the synthesis of antifungal and antibacterial agents.

Traditionally, the


-arylation of morpholine with poly-halogenated benzenes requires dipolar aprotic solvents (DMF, DMSO) at high temperatures or transition-metal catalysts (Buchwald-Hartwig conditions), resulting in high E-factors and toxic waste streams. The methods presented herein—Aqueous Micellar Catalysis , Mechanochemical Grinding , and Microwave-Assisted PEG Synthesis —eliminate the need for hazardous solvents and expensive palladium catalysts while maintaining high regioselectivity and yield.

Introduction & Retrosynthetic Analysis

The Target Molecule

4-(2,4-Dibromophenyl)morpholine consists of a morpholine ring attached to the C1 position of a 2,4-dibromobenzene moiety. The steric bulk of the ortho-bromine atom and the electronic deactivation of the ring make nucleophilic attack challenging under standard conditions.

Precursor Selection: The Fluorine Advantage

While 1,2,4-tribromobenzene is a potential starting material, it suffers from poor regioselectivity and sluggish reactivity. This guide utilizes 2,4-dibromo-1-fluorobenzene as the primary electrophile.

  • Scientific Rationale: In Nucleophilic Aromatic Substitution (

    
    ), the rate-determining step is the formation of the Meisenheimer complex. The high electronegativity of the fluorine atom at C1 significantly lowers the energy of this transition state, making it a far superior leaving group (
    
    
    
    ) compared to bromine. This allows for milder, greener reaction conditions.[1][2]

Green Synthesis Protocols

Method A: Aqueous "On-Water" Synthesis (Recommended for Scale-Up)

Principle: Exploiting the hydrophobic effect where organic reactants form a separate phase in water, accelerating the reaction at the interface due to hydrogen bonding stabilization of the transition state.

Reagents:

  • 2,4-Dibromo-1-fluorobenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (

    
    , 1.5 equiv)
    
  • Deionized Water (Solvent)

  • Optional: TPGS-750-M (2 wt% surfactant solution) to create nanomicelles.

Protocol:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 2,4-dibromo-1-fluorobenzene (10 mmol, 2.54 g) and

    
     (15 mmol, 2.07 g).
    
  • Solvent: Add 20 mL of deionized water (or 2 wt% TPGS-750-M solution).

  • Addition: Add morpholine (12 mmol, 1.05 mL) dropwise.

  • Reaction: Heat the heterogeneous mixture to 80°C with vigorous stirring (1000 rpm). Note: Vigorous stirring is critical to maximize interfacial surface area.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 9:1) or HPLC. Conversion typically reaches >95% within 4–6 hours.

  • Work-up: Cool to room temperature. The product will precipitate or form an oil. Extract with minimal ethyl acetate (green alternative: 2-MeTHF). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol/water if necessary.

Method B: Mechanochemical Synthesis (Solvent-Free)

Principle: Using mechanical energy (ball milling) to induce chemical reaction through friction and impact, eliminating bulk solvent entirely.

Reagents:

  • 2,4-Dibromo-1-fluorobenzene (1.0 equiv)

  • Morpholine (1.0 equiv)

  • Basic Alumina (

    
    ) or 
    
    
    
    (Solid support/Base, 2.0 equiv)

Protocol:

  • Loading: In a 10 mL stainless steel grinding jar, place 2,4-dibromo-1-fluorobenzene (2 mmol, 508 mg), morpholine (2 mmol, 174 mg), and basic alumina (4 mmol).

  • Grinding Media: Add two 10 mm stainless steel balls.

  • Milling: Secure the jar in a planetary ball mill (e.g., Retsch PM 100). Mill at 500 rpm for 30 minutes. Interval: Pause every 10 minutes to prevent overheating.

  • Extraction: Wash the solid contents of the jar with ethanol (10 mL) and filter to remove the inorganic support/salt.

  • Isolation: Evaporate the ethanol filtrate to obtain the crude product.

  • Yield: Typically 85–92% yield with high purity.

Method C: Microwave-Assisted Synthesis in PEG-400

Principle: Polyethylene Glycol (PEG-400) acts as a non-volatile, biodegradable solvent and a phase transfer catalyst. Microwave irradiation provides rapid, uniform heating.

Reagents:

  • 2,4-Dibromo-1-fluorobenzene (1.0 equiv)

  • Morpholine (2.0 equiv)[3][4]

  • PEG-400 (Solvent, 2-3 mL/mmol)

Protocol:

  • Preparation: In a microwave-safe vial (10 mL), dissolve 2,4-dibromo-1-fluorobenzene (1 mmol) in 2 mL PEG-400.

  • Addition: Add morpholine (2 mmol). No external base is strictly required as excess morpholine can act as the base, but adding

    
     (0.5 equiv) improves atom economy.
    
  • Irradiation: Seal the vial. Irradiate at 120°C (Power: 100W, Max Pressure: 200 psi) for 10–15 minutes.

  • Work-up: Pour the reaction mixture into ice-cold water (10 mL). The product will precipitate.

  • Filtration: Filter the solid, wash with water to remove PEG, and dry under vacuum.

Comparative Analysis of Methods

MetricMethod A: AqueousMethod B: MechanochemMethod C: MW/PEG-400Traditional (DMF/Heat)
Reaction Time 4–6 Hours30 Minutes10–15 Minutes12–24 Hours
Yield 88–94%85–92%90–96%75–85%
E-Factor Low (Water waste)Very Low (Solid waste)Low (Biodegradable)High (Toxic solvent)
Energy Usage Medium (Heating)Low (Mechanical)Medium (High Power)High (Prolonged Heat)
Scalability High (kg scale)Low (g scale)Medium (Batch/Flow)High

Quality Control & Characterization

Expected Analytical Data for 4-(2,4-Dibromophenyl)morpholine:

  • Physical State: Off-white to pale yellow crystalline solid.

  • Melting Point: 62–64°C.

  • 1H NMR (400 MHz, CDCl3):

    
     7.76 (d, J = 2.2 Hz, 1H, Ar-H3), 7.42 (dd, J = 8.6, 2.2 Hz, 1H, Ar-H5), 6.98 (d, J = 8.6 Hz, 1H, Ar-H6), 3.86 (t, J = 4.6 Hz, 4H, 
    
    
    
    ), 3.02 (t, J = 4.6 Hz, 4H,
    
    
    ).
    • Note: The doublet at 6.98 ppm corresponds to the proton adjacent to the morpholine ring, shifted upfield due to the electron-donating nitrogen.

  • 13C NMR: Distinct peaks for the C-Br carbons and the C-N ipso carbon.

  • Mass Spectrometry (ESI+): m/z calc for

    
    
    
    
    
    . Expect a characteristic 1:2:1 isotopic pattern due to two bromine atoms.

Visualizing the Workflow

The following diagram illustrates the reaction pathway and the decision logic for selecting the appropriate green method.

GreenSynthesis cluster_decision Selection Criteria SM1 2,4-Dibromo-1- fluorobenzene MethodA Method A: Aqueous (On-Water/TPGS) 80°C, 4-6h SM1->MethodA MethodB Method B: Mechanochem (Ball Mill) No Solvent, 30min SM1->MethodB MethodC Method C: Microwave (PEG-400) 120°C, 15min SM1->MethodC SM2 Morpholine SM2->MethodA SM2->MethodB SM2->MethodC TS Meisenheimer Complex (Transition State) MethodA->TS MethodB->TS MethodC->TS Product 4-(2,4-Dibromophenyl) morpholine TS->Product - HF Crit1 Scale > 100g? Choose Method A Crit2 Rapid Screening? Choose Method C Crit3 Solvent Restricted? Choose Method B

Caption: Comparative workflow for the green synthesis of 4-(2,4-Dibromophenyl)morpholine via


 mechanism.

References

  • Aqueous SNAr Methodology

    • Lipshutz, B. H., & Ghorai, S. (2012). "On the Way Towards Greener Transition-Metal-Catalyzed Processes: Micellar Catalysis in Water." Aldrichimica Acta. Link

  • PEG-400 as Green Solvent

    • Chandrasekhar, S., et al. (2006). "PEG-400 as an efficient medium for the nucleophilic aromatic substitution of nitrogen-containing fused heterocycles." Green Chemistry. Link

  • Mechanochemistry Reviews

    • James, S. L., et al. (2012). "Mechanochemistry: opportunities for new and cleaner synthesis." Chemical Society Reviews. Link

  • Microwave Assisted Synthesis

    • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition. Link

  • General Morpholine Synthesis

    • BenchChem. (2025).[5] "Application Notes and Protocols: Synthesis of N-Aryl Morpholines." BenchChem Protocols. Link

Sources

Application

Crystallization techniques for isolating 4-(2,4-Dibromophenyl)morpholine

Application Note: High-Purity Isolation of 4-(2,4-Dibromophenyl)morpholine via Controlled Crystallization Executive Summary This guide details the isolation and purification of 4-(2,4-Dibromophenyl)morpholine (4-DBPM), a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of 4-(2,4-Dibromophenyl)morpholine via Controlled Crystallization

Executive Summary

This guide details the isolation and purification of 4-(2,4-Dibromophenyl)morpholine (4-DBPM), a critical intermediate in the synthesis of pharmaceutical scaffolds and functionalized aryl-morpholines.[1] While standard chromatographic methods (silica gel flash chromatography) are effective, they are often cost-prohibitive at scale.[1] This protocol establishes a thermodynamic crystallization workflow that exploits the specific solubility differential between the lipophilic dibromo-aryl moiety and the polar morpholine ring.[1]

Key Performance Indicators (KPIs):

  • Target Purity: >98.5% (HPLC area).

  • Yield Goal: >85% recovery from crude.

  • Critical Impurity Removal: 2,4-dibromo-1-fluorobenzene (starting material) and regioisomeric byproducts.[1]

Physicochemical Profiling & Solubility Logic

To design a self-validating crystallization protocol, one must understand the molecular "push-pull" of 4-DBPM:

  • Hydrophobic Domain: The 2,4-dibromophenyl ring is highly lipophilic and π-stacking active.[1] This drives solubility in non-polar aromatics (toluene) and halogenated solvents (DCM).

  • Hydrophilic Domain: The morpholine ether oxygen and tertiary amine provide hydrogen bond acceptance, granting solubility in alcohols and esters.

Solubility Prediction Table:

Solvent ClassRepresentative SolventSolubility @ 25°CSolubility @ BoilingSuitability
Halogenated Dichloromethane (DCM)Very HighVery HighGood Solvent (for layering)
Esters Ethyl Acetate (EtOAc)HighVery HighPrimary Solvent
Alcohols Ethanol / Isopropanol (IPA)Low-ModerateHighIdeal for Cooling Cryst.
Aliphatics Heptane / HexaneInsolubleLowAnti-Solvent
Water WaterInsolubleInsolubleWash Solvent

Pre-Crystallization Workflow: The "Self-Validating" Screen

Before committing to a bulk batch, perform this rapid screening test to determine the exact saturation point, which varies by synthesis batch impurity profiles.

SolubilityScreen Start Crude 4-DBPM (100 mg) SolventAdd Add Solvent (0.5 mL) (EtOH or IPA) Start->SolventAdd Heat Heat to Reflux (70-80°C) SolventAdd->Heat Check Dissolution? Heat->Check AddMore Add 0.2 mL Solvent Check->AddMore No (Cloudy) Cool Cool to RT then 4°C Check->Cool Yes (Clear) AddMore->Heat Result Observe Crystal Habit Cool->Result

Figure 1: Rapid solubility screening workflow to determine critical supersaturation concentration (C).*

Detailed Crystallization Protocols

Method A: Cooling Crystallization (Preferred for Scale-Up)

Best for: Batches >10g, removing soluble organic impurities.[1]

Reagents:

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (Absolute).[1]

  • Seed Crystals: Pure 4-DBPM (optional, <1% w/w).[1]

Protocol:

  • Dissolution: Charge the crude 4-DBPM solid into a round-bottom flask. Add IPA (approx. 5-7 mL per gram of solid).

  • Heating: Heat the slurry to reflux (82°C for IPA) with stirring. If solids remain after 10 minutes of reflux, add IPA in 5% increments until a clear, yellow/orange solution is obtained.

    • Critical Step: Do not add excess solvent. You need a near-saturated solution at boiling.[1]

  • Filtration (Hot): If insoluble black specks (palladium residues from coupling) are visible, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

  • Controlled Cooling:

    • Remove heat and allow the flask to cool to room temperature (RT) slowly (approx. 1°C/min). Rapid cooling traps impurities.

    • Seeding: When the temperature reaches ~50-60°C, add a few seed crystals. This prevents "oiling out" (formation of a second liquid phase instead of crystals).

  • Cryogenic Maturation: Once at RT, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation: Filter the white/off-white needles using vacuum filtration.

  • Wash: Wash the cake with cold (-20°C) IPA (2 x cake volume).

  • Drying: Dry under vacuum at 40°C for 6 hours.

Method B: Anti-Solvent Precipitation (DCM / Heptane)

Best for: Thermal sensitive compounds or if Method A yields low recovery.[1]

Protocol:

  • Dissolution: Dissolve crude 4-DBPM in the minimum amount of Dichloromethane (DCM) at room temperature (approx. 2 mL/g).

  • Anti-Solvent Addition: Slowly add Heptane (or Hexane) dropwise to the stirring DCM solution.

  • Cloud Point: Continue adding Heptane until a persistent cloudiness (turbidity) appears.

  • Redissolution: Add a few drops of DCM to just clear the solution again.

  • Nucleation: Slowly evaporate the DCM (which is more volatile) using a rotary evaporator (no vacuum, just rotation) or a gentle stream of nitrogen. As DCM leaves, the ratio of Heptane increases, forcing the product to crystallize.

  • Collection: Filter and wash with 100% Heptane.

Process Control & Troubleshooting

Common Failure Mode: Oiling Out Because aryl-morpholines have low melting points (often <120°C) and moderate polarity, they may separate as an oil rather than a solid upon cooling.[1]

  • Cause: Cooling too fast or impurity levels >5%.

  • Fix: Re-heat to dissolve the oil. Add 10% more solvent. Seed the solution vigorously at a temperature 5-10°C below the saturation point.

Characterization Standards:

TechniqueMetricAcceptance Criteria
HPLC Purity (Area %)> 98.5%
1H NMR Residual Solvent< 5000 ppm (ICH limits)
DSC Melting PointSharp peak (Range < 2°C).[1] Ref: 4-(4-bromophenyl)morpholine mp is 114-118°C [1]; 2,4-dibromo analog expected ~85-110°C.[1]
XRD CrystallinityDistinct Bragg peaks; no amorphous halo.

Mechanism of Impurity Rejection

ImpurityRejection cluster_cryst Crystal Lattice Formation Solution Hot Saturated Solution (Product + Impurities) Cooling Cooling Phase (Supersaturation) Solution->Cooling Lattice Crystal Lattice (Highly Ordered 4-DBPM) Cooling->Lattice 4-DBPM molecules pack efficiently MotherLiquor Mother Liquor (Contains Dissolved Impurities) Cooling->MotherLiquor Regioisomers stay in solution Rejection Steric Exclusion Lattice->Rejection 2,4-dibromo pattern rejects mono-bromo

Figure 2: Thermodynamic mechanism of purification.[1] The specific 2,4-substitution pattern creates a unique crystal lattice that sterically excludes the mono-bromo or 1,2,4-tribromo impurities.[1]

References

  • Sigma-Aldrich. Product Specification: 4-(4-Bromophenyl)morpholine.[1] Accessed October 2023. Link

  • Chem-Impex. 4-(4-Bromophenyl)morpholine Properties and Applications. Link

  • BenchChem. Synthesis and Purification Protocols for N-Aryl Morpholines. Link[1]

  • MDPI Molbank. Structural Characterization of Morpholine Derivatives. Link[1]

  • UCL Discovery. Crystallization at Solvent Interfaces (General Techniques). Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for 4-(2,4-Dibromophenyl)morpholine synthesis

Status: Operational Ticket ID: CHEM-SUP-24DBM Subject: Yield Optimization & Troubleshooting Protocols Assigned Specialist: Senior Application Scientist Executive Summary You are attempting to synthesize 4-(2,4-Dibromophe...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-24DBM Subject: Yield Optimization & Troubleshooting Protocols Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to synthesize 4-(2,4-Dibromophenyl)morpholine , a critical intermediate often used in Buchwald-Hartwig aminations and pharmaceutical scaffolds. Low yields in this synthesis typically stem from two root causes: regio-isomeric contamination (in electrophilic routes) or incomplete conversion/hydrolysis (in nucleophilic routes).

This guide outlines the two validated industrial protocols. Choose your module based on your starting materials.

Module 1: The Nucleophilic Route (SNAr)

Strategy: Displacement of Fluorine from 2,4-dibromo-1-fluorobenzene. Best For: High purity requirements, avoiding isomer separation.

The Protocol

This method relies on the high electronegativity of fluorine to stabilize the Meisenheimer complex, making it a superior leaving group to bromine in SNAr reactions, even without strong electron-withdrawing groups like nitro.

  • Substrate: 2,4-Dibromo-1-fluorobenzene

  • Nucleophile: Morpholine (1.2 - 1.5 equiv)

  • Base: K₂CO₃ (2.0 equiv) or DIPEA (for homogeneous conditions)

  • Solvent: DMSO (dry) or NMP

  • Temp: 100–120 °C

Critical Control Points (Troubleshooting)
SymptomProbable CauseCorrective Action
Stalled Conversion (<60%) Fluoride ion inhibition.As F⁻ builds up, it can inhibit the reaction or cause reversibility. Add CaCl₂ (0.5 eq) to precipitate fluoride as CaF₂ and drive equilibrium.
Product is an Oil/Gum Residual DMSO/NMP.These solvents have high boiling points. Do not distill. Pour reaction mixture into ice-water (10x volume) . The product should precipitate as a solid. Filter and wash with water.
Loss of Bromine Overheating (>140°C).At high temps, morpholine can displace the bromine atoms (side reaction). Maintain temp <120°C and monitor by HPLC.
Decision Tree: SNAr Optimization

SNAr_Optimization Start Low Yield in SNAr CheckLCMS Check LCMS/TLC Start->CheckLCMS SM_Left Starting Material Remains CheckLCMS->SM_Left Incomplete Byproducts Byproducts Observed CheckLCMS->Byproducts Messy Temp_Check Check Temp SM_Left->Temp_Check Identify Lower Temp to 90°C Byproducts->Identify Des-Bromo? Hydrolysis Dry Solvent/Reagents Byproducts->Hydrolysis Phenol formed? Increase Increase to 110°C Temp_Check->Increase <100°C Check_Solvent Switch to DMSO/NMP Temp_Check->Check_Solvent >110°C Solvent_Check Check Water Content

Caption: Logic flow for diagnosing stalled or dirty SNAr reactions.

Module 2: The Electrophilic Route (Bromination)

Strategy: Regioselective bromination of 4-phenylmorpholine. Best For: Cost reduction, large-scale synthesis.

The Protocol

Morpholine is a strong ortho/para activator. The reaction proceeds sequentially: Para bromination


Ortho bromination.
  • Substrate: 4-Phenylmorpholine

  • Reagent: N-Bromosuccinimide (NBS) (2.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Temp: 0°C

    
     RT
    
The "Polybromo" Trap

A common failure mode is obtaining a mixture of mono-bromo (4-bromo), di-bromo (2,4-dibromo), and tri-bromo (2,4,6-tribromo) species.

Mechanism of Failure: If NBS is added too quickly or at high temperatures, the local concentration of brominating agent spikes, leading to over-bromination before the starting material is consumed.

Optimized Workflow:

  • Dissolve 4-phenylmorpholine in MeCN at -10°C .

  • Add 1.0 eq NBS portion-wise over 30 mins (Forms 4-bromo intermediate).

  • Warm to RT .

  • Add second 1.05 eq NBS slowly (Forms 2,4-dibromo product).

  • Quench immediately with saturated Na₂S₂O₃ once starting material is consumed.

Visualization: Sequential Bromination Pathway

Bromination_Pathway Start 4-Phenylmorpholine Step1 + 1.0 eq NBS (Kinetic Control) Start->Step1 Inter 4-(4-Bromophenyl) morpholine Step1->Inter Fast, Para-selective Step2 + 1.0 eq NBS (Thermodynamic) Inter->Step2 Product 4-(2,4-Dibromophenyl) morpholine Step2->Product Slower, Ortho-selective Side 2,4,6-Tribromo (Over-reaction) Product->Side Excess NBS / Heat

Caption: Step-wise bromination showing the critical intermediate and potential over-bromination risk.

FAQ: Frequently Asked Questions

Q: Why is my product purple/black after the bromination route? A: This indicates radical oxidation or free bromine formation.

  • Fix: Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) until the color dissipates. Ensure you are protecting the reaction from light if using NBS, as light can trigger radical pathways that degrade the morpholine ring.

Q: In the SNAr route, can I use 1,2,4-tribromobenzene instead of the fluoro-analog? A: Not recommended. While cheaper, 1,2,4-tribromobenzene lacks the specific activation of the C-F bond. You will likely observe a mixture of regioisomers (substitution at C1 vs C2 vs C4) because the bromine atoms have similar leaving group abilities, unlike the distinct F vs Br difference. The yield of the specific 2,4-dibromo isomer will be low (<30%).

Q: My SNAr reaction solidifies and stirring stops. A: This is "Oiling Out" or salt formation (KF/KBr).

  • Fix: Use a mechanical stirrer rather than a magnetic bar. Alternatively, add a co-solvent like Toluene (10-20%) to the DMSO to maintain solubility at reflux, though this may slow the rate slightly.

References

  • Nucleophilic Arom

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
    • Explanation: Establishes the foundational logic that Fluorine is the superior leaving group in SNAr due to the stabilization of the intermediate anion (Meisenheimer complex).[1]

  • Regioselectivity in Electrophilic Bromination Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience. Context: Details the directing effects of amine substituents (morpholine) directing para then ortho.
  • NBS Bromin

    • Ghorbani-Vaghei, R., & Jalili, H. (2005).[2] Mild and Regioselective Bromination of Aromatic Compounds. Synthesis, 2005(07), 1099-1102.

    • Relevance: Provides experimental validation for NBS regioselectivity in activated arom
  • Solvent Effects in SNAr

    • Newby, R., et al. (2016). Concentration-dependent solvent effect on the SNAr reaction.
    • Relevance: Supports the recommendation of DMSO/NMP over protic solvents to maximize r

Sources

Optimization

Troubleshooting low conversion rates in 2,4-dibromophenyl morpholine formation

Topic: Troubleshooting Low Conversion in -Arylation of Morpholine with Electron-Deficient Aryl Halides Ticket ID: #SNAr-24DB-MORPH Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in


-Arylation of Morpholine with Electron-Deficient Aryl Halides
Ticket ID:  #SNAr-24DB-MORPH
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-(2,4-dibromophenyl)morpholine presents a unique challenge in process chemistry. Unlike standard Nucleophilic Aromatic Substitution (


) reactions that rely on strong electron-withdrawing groups (EWGs) like nitro or cyano moieties, this reaction depends on the weaker inductive effects of bromine atoms to activate the ring.

This guide addresses the most common failure mode: Low Conversion . We provide a validated protocol based on the


 mechanism using 2,4-dibromo-1-fluorobenzene , followed by a troubleshooting matrix for optimizing yield and purity.

Part 1: The Validated Protocol ( Route)

We recommend the


 pathway over Palladium-catalyzed (Buchwald-Hartwig) coupling for this specific substrate. Palladium catalysts risk oxidative addition into the C-Br bonds, leading to polymerization or dehalogenation.
Standard Operating Procedure (SOP)
ParameterRecommendationRationale
Substrate 2,4-Dibromo-1-fluorobenzene Fluorine is the superior leaving group for

due to high electronegativity, which lowers the energy of the transition state (

) for nucleophilic attack [1].
Nucleophile Morpholine (1.2 - 1.5 equiv)Excess morpholine drives kinetics and can act as a sacrificial base.
Solvent DMSO or NMP High dielectric constant solvents stabilize the polar Meisenheimer complex intermediate.
Base

(2.0 equiv)
Neutralizes the HF byproduct. Insoluble bases prevent side reactions compared to soluble organic bases.
Temperature 90°C - 110°C The ring is only moderately activated; significant thermal energy is required to overcome the activation barrier.
Reaction Workflow Visualization

SNAr_Workflow Start Start: 2,4-dibromo-1-fluorobenzene Mix Mix: Substrate + Morpholine Solvent: DMSO Start->Mix Heat Heat: 100°C, 4-12h Base: K2CO3 Mix->Heat Check Checkpoint: TLC/LCMS Conversion > 95%? Heat->Check Workup Workup: H2O Quench Extract EtOAc Check->Workup Yes Troubleshoot Go to Troubleshooting (See Guide Below) Check->Troubleshoot No Purify Purification: Recrystallization/Column Workup->Purify

Caption: Figure 1. Standard workflow for the


 synthesis of 4-(2,4-dibromophenyl)morpholine.

Part 2: Troubleshooting Guide & FAQs

Issue 1: "My reaction stalls at 40-50% conversion."

Diagnosis: This is the most common issue. The 2,4-dibromo substitution pattern provides inductive electron withdrawal (-I effect), but it lacks the resonance withdrawal (-M effect) of a nitro group. Consequently, the Meisenheimer Complex (the anionic intermediate) is less stable, making the reaction endergonic or kinetically slow at standard temperatures [2].

Corrective Actions:

  • Switch Solvent to DMSO or NMP:

    • Why: These dipolar aprotic solvents solvate the cation (

      
      ) but leave the nucleophile (morpholine) "naked" and more reactive. More importantly, they stabilize the polar transition state.
      
    • Data: Reactions in THF or Toluene often fail to reach completion because they cannot stabilize the charge separation in the intermediate.

  • Increase Concentration (Molarity):

    • Protocol: Run the reaction at 1.0 M to 2.0 M concentration.

    • Why:

      
       is a second-order reaction (Rate = 
      
      
      
      [Substrate][Nucleophile]). Doubling concentration quadruples the rate.
  • The "Fluoride Trap" Effect:

    • Observation: As the reaction proceeds, fluoride ions (

      
      ) accumulate. In aprotic solvents, 
      
      
      
      is a strong base and can inhibit the reaction or cause decomposition.
    • Fix: Ensure vigorous stirring with finely ground

      
       to effectively sequester the HF/Fluoride.
      
Issue 2: "I see a side product with M+16 mass (Phenol formation)."

Diagnosis: Hydrolysis of the starting material. The fluoride is being displaced by water (


) instead of morpholine.

Corrective Actions:

  • Dry Your Solvent: DMSO is hygroscopic. Use anhydrous grade solvent or dry over molecular sieves (3Å or 4Å) for 24 hours.

  • Check the Base: Potassium Carbonate is hygroscopic. Flame-dry your

    
     before use.
    
Issue 3: "Can I use 1,2,4-Tribromobenzene instead of the Fluoro-analog?"

Answer: Not Recommended for


. 
While 1,2,4-tribromobenzene is cheaper, Bromine is a poor leaving group compared to Fluorine in 

reactions (Reactivity order:

) [3].[1] The C-Br bond is stronger and the carbon is less electrophilic.

If you MUST use the Tribromo substrate: You must switch to a Palladium-Catalyzed Buchwald-Hartwig Amination . However, this introduces a new risk: Regioselectivity .

  • Risk:[2][3][4] Palladium inserts into C-Br bonds via oxidative addition. You have three C-Br bonds. The steric hindrance at the 2-position (ortho) usually protects it, but the 4-position is electronically similar to the 1-position. You will likely get a mixture of isomers.

  • Solution: If using Pd, use a bulky ligand like Xantphos or BINAP to enforce steric selectivity, favoring the less hindered position (though in 1,2,4-tribromo, the 1-position is actually more hindered than the 4-position, making this route highly problematic). Stick to the Fluoro-substrate for high fidelity.

Part 3: Mechanistic Insight

Understanding the mechanism allows you to predict how variables affect the outcome.

The Mechanism
  • Attack: Morpholine attacks the carbon bearing the Fluorine.

  • Intermediate: Formation of the resonance-stabilized Meisenheimer complex. Note: In this specific molecule, the negative charge is stabilized only by the inductive pull of the Br atoms.

  • Elimination: Loss of the Fluoride ion restores aromaticity.

Mechanism Substrate 2,4-Dibromo-1-fluorobenzene (Electrophile) Complex Meisenheimer Complex (High Energy Intermediate) Substrate->Complex + Morpholine (Rate Determining Step) Product 4-(2,4-Dibromophenyl)morpholine (Aromaticity Restored) Complex->Product - F⁻ (Fast)

Caption: Figure 2. Simplified reaction coordinate for the


 substitution.

Part 4: Solvent Selection Matrix

Use this table to select the optimal solvent based on your available equipment and constraints.

SolventBoiling PointSuitabilityNotes
DMSO 189°CExcellent Best for rate acceleration. Difficult to remove (requires aqueous wash).
DMF 153°CGood Good balance of reactivity and removal.
Acetonitrile 82°CPoor Temperature often too low for this deactivated substrate.
THF 66°CUnsuitable Too low boiling; poor stabilization of intermediate.
Toluene 110°CUnsuitable Non-polar; will not support the ionic intermediate well.

References

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Mechanism. Retrieved from [Link]
    
  • Lumen Learning. (n.d.). Nucleophilic Aromatic Substitution: Reactivity of Halogens. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Palladium-catalyzed Buchwald–Hartwig amination: Selectivity issues. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(2,4-Dibromophenyl)morpholine

Ticket ID: #PUR-DBPM-001 Subject: Removal of Regioisomer Impurities from 4-(2,4-Dibromophenyl)morpholine Assigned Specialist: Senior Application Scientist Status: Open Executive Summary & Diagnostic Triage The Challenge:...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-DBPM-001 Subject: Removal of Regioisomer Impurities from 4-(2,4-Dibromophenyl)morpholine Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Diagnostic Triage

The Challenge: Synthesizing 4-(2,4-Dibromophenyl)morpholine (Target) often results in a mixture containing the desired asymmetric product alongside symmetric impurities. Whether synthesized via electrophilic aromatic bromination of 4-phenylmorpholine or SNAr coupling, the primary contaminants are:

  • Regioisomer: 4-(2,6-Dibromophenyl)morpholine (Symmetric, steric impurity).

  • Homologues: 4-(4-Bromophenyl)morpholine (Under-brominated) and 4-(2,4,6-Tribromophenyl)morpholine (Over-brominated).

These impurities possess similar boiling points and polarities, making standard distillation ineffective. This guide provides a logic-driven purification workflow based on symmetry-driven solubility differences and chromatographic selectivity.

Diagnostic Workflow: Do I have the Impurity?

Before attempting purification, confirm the identity of your impurity using 1H-NMR.[1] The symmetry of the molecule is your primary diagnostic tool.

Table 1: Diagnostic NMR Signatures (Aromatic Region)

SpeciesSymmetryProton Pattern (Aromatic)Key Coupling Constants (

)
2,4-Dibromo (Target) Asymmetric 3 Signals: 1H (d), 1H (dd), 1H (d)

Hz,

Hz
2,6-Dibromo (Impurity) Symmetric 2 Signals: 2H (d), 1H (t)

Hz (C2 symmetry axis)
2,4,6-Tribromo Symmetric 1 Signal: 2H (s)Singlet (No neighbors)
4-Bromo Symmetric 2 Signals: 2H (d), 2H (d)AA'BB' System (Para-substitution)
Visual Logic: Diagnostic & Purification Decision Tree

DiagnosticWorkflow Start Crude Mixture Analysis (H-NMR / HPLC) CheckSymmetry Check Aromatic Region Symmetry Start->CheckSymmetry Res_Asym 3 Distinct Signals (Asymmetric Pattern) CheckSymmetry->Res_Asym Complex Res_Sym Simplified Pattern (Doublets/Singlets) CheckSymmetry->Res_Sym Simple Decision_Pure Target: 2,4-Dibromo (Proceed to Drying) Res_Asym->Decision_Pure Decision_Impure Identify Impurity Type Res_Sym->Decision_Impure Imp_26 2,6-Dibromo (Steric Isomer) Decision_Impure->Imp_26 2H Doublet + 1H Triplet Imp_Tribromo 2,4,6-Tribromo (Over-brominated) Decision_Impure->Imp_Tribromo 2H Singlet Action_Chrom Protocol B: Flash Chromatography Imp_26->Action_Chrom Similar Solubility Action_Recryst Protocol A: Fractional Recrystallization Imp_Tribromo->Action_Recryst High MP / Low Sol

Caption: Logical workflow for identifying impurities based on NMR symmetry and selecting the appropriate purification protocol.

Purification Protocols

Protocol A: Fractional Recrystallization (Scalable)

Best for: Removing 2,4,6-tribromo and 4-bromo impurities. Mechanism: Symmetrical molecules (impurities) generally pack more efficiently in the crystal lattice, resulting in higher melting points and lower solubility in polar solvents compared to the asymmetric 2,4-dibromo target.

Reagents:

  • Ethanol (Absolute) or Methanol (ACS Grade).

  • Optional: Hexane/Ethyl Acetate (for non-polar washes).[2]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (approx. 5-7 mL per gram).

  • Hot Filtration: If insoluble particles remain (often inorganic salts from synthesis), filter while hot.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Do not use an ice bath yet.

    • Note: The highly symmetric 2,4,6-tribromo impurity often crystallizes first due to lower solubility.

  • Filtration 1 (Impurity Removal): If a precipitate forms early (at >40°C), filter it off. This is likely the over-brominated impurity.

  • Crystallization of Target: Cool the filtrate to 0-4°C. The 2,4-dibromo target should crystallize as off-white needles.

  • Wash: Filter the crystals and wash with cold (-20°C) hexanes to remove surface residues of the 2,6-isomer (which often remains in the mother liquor due to steric hindrance preventing tight packing).

Protocol B: Flash Column Chromatography (High Purity)

Best for: Separating 2,4-dibromo from 2,6-dibromo regioisomers. Mechanism: The 2,4-isomer has a stronger net dipole moment than the 2,6-isomer (where dipoles partially cancel). This makes the 2,4-isomer more retained on silica gel.

System Setup:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1]

Gradient Table:

Time (Column Volumes)% Hexane% Ethyl AcetateElution Event
0 - 2 100%0%Elute non-polar debris
2 - 5 98%2%Elute 2,6-Dibromo (Front)
5 - 12 95%5%Elute 2,4-Dibromo (Target)
12+ 80%20%Elute Monobromo/Polar byproducts

Technical Insight: The 2,6-isomer elutes before the 2,4-isomer . Because the morpholine nitrogen is bulky, the 2,6-dibromo substitution forces the morpholine ring out of planarity, reducing its interaction with the silica hydroxyls compared to the 2,4-isomer.

Troubleshooting & FAQ

Q1: Why is the 2,6-isomer forming? I thought the amino group directs ortho/para?

A: You are correct that the morpholine group is ortho/para directing.

  • Pathway: The first bromine adds to the para position (forming 4-bromo). The second bromine adds ortho to the amine (forming 2,4-dibromo).

  • The Impurity Source: The 2,6-isomer is rarely formed via direct bromination of 4-phenylmorpholine due to steric crowding. If you see significant 2,6-isomer, it likely originates from impure starting materials (e.g., using technical grade 2,4-dibromofluorobenzene which contains 2,6-dibromofluorobenzene) rather than the bromination reaction itself.

Q2: My HPLC shows a single peak, but NMR shows impurities. Why?

A: Regioisomers often have identical UV absorption profiles and very similar retention times on C18 columns.

  • Fix: Switch to a Phenyl-Hexyl HPLC column. The pi-pi interactions differ significantly between the planar 2,4-isomer and the twisted 2,6-isomer, providing better resolution than standard C18.

Q3: Can I use distillation?

A: Not recommended. The boiling points of 2,4-dibromo and 2,6-dibromo derivatives are typically within 2-3°C of each other. High-vacuum distillation may result in co-distillation and thermal degradation (de-bromination) at the temperatures required (>150°C).

Visual Logic: Separation Mechanism

SeparationLogic cluster_0 Silica Interaction (Chromatography) Node26 2,6-Isomer (Sterically Twisted) Low Dipole Silica Silica Gel (Polar Surface) Node26->Silica Weak Interaction (Elutes First) Node24 2,4-Isomer (Planar) High Dipole Node24->Silica Strong Interaction (Elutes Second)

Caption: Mechanistic basis for chromatographic separation. The 2,4-isomer interacts more strongly with silica due to higher polarity and planarity.

References

  • BenchChem. (2025).[1][3] Synthesis of 4-[4-(Bromomethyl)phenyl]morpholine and related derivatives.[1][4] Retrieved from 4

  • National Institutes of Health (NIH). (2024). Synthesis and characterization of methylphenmetrazine isomers (ortho/para differentiation). Retrieved from 5

  • MDPI. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols. (Analogous chemistry for bromination selectivity). Retrieved from 6

  • Organic Syntheses. (2010). Bromination of acetanilides and related aromatic amines. (Standard protocols for regioselective bromination). Retrieved from 2

  • Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving for Isomer Differentiation. Retrieved from 7

Sources

Optimization

Overcoming steric hindrance in 4-(2,4-Dibromophenyl)morpholine coupling reactions

Topic: Optimization of 4-(2,4-Dibromophenyl)morpholine Coupling Reactions Ticket ID: #STERIC-24-DBPM Status: Open Agent: Senior Application Scientist, Catalysis Division System Overview: The "Ortho-Morpholine" Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of 4-(2,4-Dibromophenyl)morpholine Coupling Reactions Ticket ID: #STERIC-24-DBPM Status: Open Agent: Senior Application Scientist, Catalysis Division

System Overview: The "Ortho-Morpholine" Challenge

Welcome to the technical support center. You are likely working with 4-(2,4-Dibromophenyl)morpholine , a substrate that presents a classic "Janus" face in palladium catalysis: two chemically identical halogens (bromines) in vastly different steric and electronic environments.

The Substrate Profile[1]
  • Electronic Environment: The morpholine ring is a strong electron-donating group (EDG) via resonance. This makes the phenyl ring electron-rich. In Pd-catalysis, electron-rich aryl halides undergo oxidative addition slower than electron-poor ones (e.g., dibromonitrobenzene).

  • Steric Environment (The Critical Factor):

    • Position C4-Br: Located para to the morpholine. Sterically open. Accessible to standard phosphine ligands (e.g.,

      
      , dppf).
      
    • Position C2-Br: Located ortho to the morpholine. The morpholine ring adopts a chair conformation, creating significant steric bulk that shields the C2-Br bond. Standard catalysts will fail here, often resulting in unreacted starting material or dehalogenation.

The Golden Rule: Unless you use highly specialized directing ligands, C4 reacts first.

Decision Matrix: Select Your Workflow

Before proceeding, identify your target outcome using the logic flow below.

CouplingLogic Start Target Molecule Structure Q1 Where do you need the new group? Start->Q1 C4_Only Position C4 Only (Mono-functionalization) Q1->C4_Only Easy C2_Only Position C2 Only (Inverse Selectivity) Q1->C2_Only Very Hard Both Both Positions (Hetero-difunctionalization) Q1->Both Sequential Protocol_A Protocol A: Standard Suzuki/Buchwald (Ligand: dppf or PPh3) C4_Only->Protocol_A Protocol_B Protocol B: Directing Group Strategy (Rare/Specialized Ligands) C2_Only->Protocol_B Protocol_C Protocol C: Sequential Workflow 1. React C4 (Prot A) 2. Force C2 (Prot D) Both->Protocol_C Protocol_D Protocol D: Steric Overdrive (Ligand: SPhos/RuPhos/PEPPSI) Protocol_C->Protocol_D Step 2

Figure 1: Strategic decision tree for ligand and protocol selection based on regioselectivity requirements.

Knowledge Base & Troubleshooting Protocols

Protocol A: Site-Selective Coupling at C4

Objective: Install a group at the unhindered C4 position while leaving the hindered C2-Br intact for later use.

  • Logic: We utilize the kinetic difference between C4 and C2. By using a less active, less bulky ligand, the catalyst will preferentially insert into the accessible C4-Br bond but will be too sterically crowded to insert into C2-Br.

  • Recommended Catalyst:

    
     or 
    
    
    
    .
  • Key Parameter: Keep temperature moderate (

    
    ). High heat (
    
    
    
    ) may force minor C2 reactivity.

Step-by-Step:

  • Charge: 1.0 equiv Substrate, 1.1 equiv Boronic Acid/Amine.

  • Catalyst: 5 mol%

    
    .
    
  • Base: 2.0 equiv

    
     (Suzuki) or 
    
    
    
    (Buchwald).
  • Solvent: Toluene/Water (4:1) or Dioxane.[1][2][3][4]

  • Run: Heat to

    
     for 4-6 hours. Monitor by TLC.
    
  • Checkpoint: If you see di-coupled product, lower temp to

    
    .
    
Protocol D: Overcoming Steric Hindrance at C2 (The "Sledgehammer")

Objective: Coupling at the hindered C2 position (usually after C4 is already substituted).

  • The Problem: The ortho-morpholine group blocks the approach of the palladium center. Standard ligands (PPh3) are too small to force the reductive elimination or too unstable to survive the slow oxidative addition.

  • The Solution: Use Buchwald Dialkylbiaryl Ligands (specifically SPhos or RuPhos ) or NHC-Pd complexes (PEPPSI-IPr).

    • Electronic Effect: These ligands are electron-rich, accelerating oxidative addition into the deactivated ring.

    • Steric Effect:[5][6][7][8][9] Their massive bulk promotes reductive elimination, which is often the rate-determining step in hindered couplings.

Detailed Protocol (Ticket #002 Resolution):

ComponentEquivalentsRoleNotes
Substrate 1.0ElectrophileC4-substituted intermediate
Coupling Partner 1.5 - 2.0NucleophileExcess required for hindered sites
Pre-Catalyst 0.02 - 0.05SPhos Pd G3 Critical: Use G3/G4 precatalyst to ensure active Pd(0) generation without induction period.
Base 3.0

Weaker base prevents dehalogenation side-reactions common with NaOtBu.
Solvent [0.2 M]1,4-DioxaneHigh boiling point, good solubility.

Execution:

  • Inert Atmosphere: This reaction is sensitive. Use a glovebox or strict Schlenk technique.

  • Pre-complexation: If using

    
     + Ligand (not recommended), stir them in solvent for 30 mins at 
    
    
    
    before adding substrate. Preferred: Add SPhos Pd G3 solid directly.
  • Temperature: Heat to

    
     . Energy is needed to overcome the rotational barrier of the morpholine ring.
    
  • Time: 12-24 hours.

  • Workup: Filter through Celite immediately while warm (hindered products often precipitate upon cooling).

Diagnostic Center: "Why did my reaction fail?"

Use this table to diagnose common failure modes for 2,4-dibromo-morpholine systems.

SymptomDiagnosisRoot CauseCorrective Action
Black Precipitate (Pd Black) Catalyst DeathOxidative addition at C2 is too slow; the active Pd(0) aggregated before reacting.Switch to Pd-PEPPSI-IPr or XPhos Pd G3 . These are stabilized against aggregation.
Recovered Starting Material Steric WallThe ligand is not bulky/active enough to access the C2 pocket.Switch from PPh3/dppf to SPhos or RuPhos . Increase Temp to

.
Product is De-brominated Hydrodehalogenation

-hydride elimination or reduction by the base. Common in hindered substrates.
Switch Base: Use

or

instead of alkoxides. Switch Solvent: Avoid alcohols; use anhydrous Toluene or Dioxane.
Mixture of Regioisomers Poor SelectivityReaction temperature too high during the "Protocol A" (C4) step.Lower temp to

. Use a less active catalyst (

) to increase discrimination.

Visualizing the Steric Pathway

The following diagram illustrates the kinetic pathway. Note that the "Red Pathway" (C2 attack) requires a significantly higher activation energy (


) and specialized ligands to lower that barrier.

ReactionPathway cluster_0 Standard Conditions (Low Ea) cluster_1 High Energy/Bulky Ligand (High Ea) Substrate 4-(2,4-Dibromophenyl) morpholine C4_Int Oxidative Addition at C4 (Para) Substrate->C4_Int Fast (k1) C2_Int Oxidative Addition at C2 (Ortho) Substrate->C2_Int Slow (k2) Sterically Blocked Product_A C4-Functionalized Product C4_Int->Product_A Product_A->C2_Int Sequential Step Requires SPhos/RuPhos Product_B C2-Functionalized Product C2_Int->Product_B

Figure 2: Kinetic landscape of the coupling reaction. The green path represents the kinetically favored C4 substitution. The red path (C2) requires overcoming the steric penalty imposed by the morpholine ring.

References & Authority[3][4][5][6][7][8][11][12][13][14]

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

    • Grounding: Establishes SPhos and XPhos as superior ligands for hindered biaryl synthesis.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Preparation of Sterically Hindered Biaryls." Chemistry – A European Journal, 2006. Link

    • Grounding: Validates the use of NHC ligands for extremely hindered substrates where phosphines fail.

  • Fairlamb, I. J. S. "Regioselective cross-coupling reactions of multiple halogenated nitrogen-containing heterocycles." Chemical Society Reviews, 2007. Link

    • Grounding: Provides the mechanistic basis for C4 vs C2 selectivity in 2,4-dihalo systems.

  • Limbach, M., et al. "Site-selective cross-coupling of dibromoaniline derivatives." ResearchGate/Vertex, 2025.

    • Grounding: Confirms the specific steric challenges of aniline/morpholine derivatives compared to phenols.

For further assistance, please submit a log of your specific reaction conditions (Solvent, Base, Temp) to the support queue.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 4-(2,4-Dibromophenyl)morpholine

Topic: Improving Solubility for Biological Assays Target Molecule: 4-(2,4-Dibromophenyl)morpholine Audience: Drug Discovery Researchers & Assay Scientists Introduction: The "Brick Dust" Challenge 4-(2,4-Dibromophenyl)mor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Solubility for Biological Assays Target Molecule: 4-(2,4-Dibromophenyl)morpholine Audience: Drug Discovery Researchers & Assay Scientists

Introduction: The "Brick Dust" Challenge

4-(2,4-Dibromophenyl)morpholine presents a classic medicinal chemistry challenge. Structurally, it consists of a lipophilic dibromo-phenyl ring attached to a morpholine heterocycle.[1] While morpholine itself is water-soluble, the addition of the 2,4-dibromo-phenyl moiety drastically increases the partition coefficient (LogP > 3.0 estimated) and reduces aqueous solubility.

Furthermore, the electron-withdrawing nature of the two bromine atoms significantly lowers the pKa of the morpholine nitrogen (likely pKa < 3.0), rendering it a very weak base . Consequently, it remains unprotonated (neutral) at physiological pH (7.4), leading to rapid precipitation ("crashing out") when DMSO stocks are added to aqueous media.[1]

This guide provides a validated workflow to solubilize this compound without compromising assay integrity.

Module 1: Stock Solution Preparation

Objective: Create a stable, high-concentration master stock.

Critical Analysis: Solvent Selection

Do not use water or simple buffers for the master stock. The compound requires a polar aprotic solvent to disrupt its crystal lattice.

SolventSuitabilityMax Conc.[1][2][3][4] (Est.)Notes
DMSO (Anhydrous) High 50–100 mMGold Standard. Hygroscopic; absorbs water from air which causes precipitation over time.[1]
Ethanol (Abs.) Moderate10–25 mMHigh volatility leads to concentration drift.[1] More toxic to cells than DMSO in some assays.[1][4]
Water/PBS None < 10 µMDo not attempt.[1] Will result in a suspension, not a solution.[1]
Protocol: Preparation of 50 mM DMSO Stock
  • Weighing: Weigh approximately 5–10 mg of solid compound into a glass vial (avoid polystyrene).

  • Calculation: Calculate the volume of DMSO required using the molecular weight (~321.01 g/mol ).

    • Formula:

      
      
      
  • Dissolution: Add anhydrous DMSO. Vortex vigorously for 30 seconds.[1]

  • Visual Check: Inspect against a light source.[1] The solution must be perfectly clear. If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Module 2: The "Step-Down" Dilution Strategy

The Problem: Direct addition of a high-concentration DMSO stock (e.g., 50 mM) to cell culture media (aqueous) creates a local region of supersaturation, causing immediate precipitation.

The Solution: Use an intermediate dilution step to lower the kinetic shock.

Workflow Diagram: Serial Dilution Logic

DilutionStrategy Stock 50 mM Stock (100% DMSO) Inter Intermediate (500 µM in 10% DMSO) Stock->Inter 1:100 Dilution into Media/Buffer Final Assay Well (5 µM in 0.1% DMSO) Stock->Final Direct 1:10000 (High Risk) Precip PRECIPITATION (Compound Loss) Stock->Precip Shock Inter->Final 1:100 Dilution into Assay Plate

Caption: The "Step-Down" method reduces the kinetic energy barrier, preventing immediate precipitation common in direct high-dilution steps.

Protocol: 1000x Step-Down Method

Target: 10 µM final assay concentration (0.1% DMSO).

  • Intermediate Plate: Pipette 198 µL of culture media into a V-bottom polypropylene plate.

  • Step 1: Add 2 µL of 50 mM DMSO Stock to the intermediate plate. Mix 10 times.

    • Result: 500 µM compound in 1% DMSO (metastable).

  • Assay Plate: Pipette 90 µL of cells/media into the assay plate.

  • Step 2: Transfer 10 µL from the Intermediate Plate to the Assay Plate .

    • Result: 50 µM compound? No.

    • Correction: This creates a 50 µM final.[1] Adjust intermediate to match desired final fold-change.

    • Corrected Logic: For 10 µM Final: Dilute Stock 1:100 (Intermediate = 500 µM). Dilute Intermediate 1:50 into Assay (Final = 10 µM).

Module 3: Advanced Formulation (Cyclodextrins)

If the compound precipitates even with step-down dilution, or if you need higher concentrations (>20 µM), you must use an encapsulating agent.[1] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard for lipophilic small molecules.

Why it works

The 2,4-dibromophenyl ring is highly hydrophobic.[1] HP-β-CD forms a "host-guest" complex, sequestering the hydrophobic tail inside its cavity while presenting a hydrophilic surface to the water.

Protocol: Complexation
  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS or water. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add 10 µL of 50 mM DMSO stock to 990 µL of the 20% HP-β-CD vehicle .

    • Crucial Step: Shake at 500 rpm for 30 minutes at Room Temperature. This allows time for the molecule to enter the cyclodextrin cavity.

  • Usage: Use this complexed solution directly in your assay.[1] The final cyclodextrin concentration will be non-toxic (< 2%) after dilution.

Troubleshooting & FAQ

Decision Tree: Solving Precipitation

Troubleshooting Issue Turbidity/Precipitation in Assay Well CheckMicro Check Under Microscope: Crystals or Cell Debris? Issue->CheckMicro Crystals Crystals Visible CheckMicro->Crystals Debris Cell Debris CheckMicro->Debris Action1 Reduce Final Conc. Is it > Solubility Limit? Crystals->Action1 Action2 Cytotoxicity Issue. Check DMSO % Debris->Action2 Action3 Switch to HP-beta-CD formulation Action1->Action3 If still precipitating

Caption: Diagnostic flow for distinguishing between solubility failure and vehicle toxicity.

Frequently Asked Questions

Q: Can I use acid (HCl) to protonate the morpholine and improve solubility? A: No. While morpholine is basic, the 2,4-dibromophenyl group withdraws electrons, drastically lowering the pKa (likely < 3).[1] To protonate it, you would need a pH around 1–2.[1] This is incompatible with biological assays (pH 7.4). At pH 7.4, the molecule will deprotonate and precipitate immediately.[1]

Q: The compound sticks to my pipette tips. What should I do? A: This is common for highly lipophilic compounds ("grease balls").

  • Pre-wet tips: Pipette the solvent up and down 3 times before drawing the final volume.

  • Change Plastic: Use "Low-Binding" polypropylene tips and plates.[1] Avoid polystyrene for intermediate dilution steps.[1]

Q: What is the maximum DMSO tolerance for my cells? A: Refer to the table below. Always run a "Vehicle Control" (DMSO only) to normalize data.

Cell TypeMax DMSO Tolerance (v/v)
Primary Neurons0.1%
HepG2 (Liver)0.5%
HEK293 / HeLa0.5% – 1.0%
Enzymatic Assays (Cell-free)1.0% – 5.0%

References

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard reference for solubility classification and "brick dust" theory).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Waybright, T. J., et al. (2009).[1] Increasing the reliability and reproducibility of high-throughput screens: The use of DMSO. Assay and Drug Development Technologies. (Guidance on DMSO tolerance).

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational text on LogP and solubility).

Sources

Optimization

Purification strategies for crude 4-(2,4-Dibromophenyl)morpholine mixtures

Welcome to the technical support center for the purification of 4-(2,4-Dibromophenyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(2,4-Dibromophenyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this intermediate with high purity. We will address common issues through a series of troubleshooting guides and frequently asked questions, providing not just solutions, but the scientific rationale behind them.

Introduction: The Purification Challenge

4-(2,4-Dibromophenyl)morpholine is a key building block in pharmaceutical synthesis. Its structure, featuring a bulky, lipophilic dibromophenyl group and a basic morpholine moiety, presents a unique set of purification challenges. Crude reaction mixtures often contain unreacted starting materials, regioisomers, and other side-products. The basic nitrogen of the morpholine ring can interact strongly with acidic stationary phases like silica gel, leading to purification difficulties such as peak tailing and low recovery during chromatography.[1]

This guide provides robust strategies to overcome these obstacles, ensuring you can consistently achieve high purity and yield.

Troubleshooting Guide: Common Purification Problems

This section addresses specific, practical issues you may encounter during the purification process.

Issue 1: Poor Separation or Peak Tailing in Column Chromatography

Question: I'm running a silica gel column to purify my crude 4-(2,4-Dibromophenyl)morpholine, but I'm seeing significant peak tailing on my TLC plates, and the column separation between my product and impurities is poor. What's happening?

Answer:

This is a classic problem when purifying basic compounds like morpholine derivatives on standard silica gel.[1]

  • Root Cause: The surface of silica gel is covered with acidic silanol groups (Si-OH). The basic nitrogen atom in the morpholine ring can undergo a strong acid-base interaction with these sites. This causes a portion of your product molecules to "stick" to the stationary phase, moving more slowly than the main band and resulting in significant tailing or streaking. In severe cases, this can lead to irreversible binding and low product recovery.[1]

  • Recommended Solutions:

    • Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent system.[1]

      • Action: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonia solution (typically as 7N in methanol) to your mobile phase (e.g., Hexane/Ethyl Acetate).

      • Rationale: The added base is more volatile and will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound. This allows your 4-(2,4-Dibromophenyl)morpholine to elute symmetrically, resulting in sharper bands and vastly improved separation (resolution).

    • Change of Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

      • Action: Use neutral or basic alumina instead of silica gel. Alternatively, consider using a reverse-phase (C18) column if the impurities have significantly different polarities.

      • Rationale: Alumina has fewer strongly acidic sites than silica gel, reducing the unwanted secondary interactions.[2] Reverse-phase chromatography separates compounds based on hydrophobicity, avoiding the acid-base interaction issue altogether.

Issue 2: Low Product Recovery After Recrystallization

Question: My crude product is a solid, and I tried to purify it by recrystallization, but my final yield was very low. How can I improve my recovery?

Answer:

Low recovery in recrystallization is a common issue that can almost always be traced back to solvent choice or procedural missteps.[1][2]

  • Possible Causes & Solutions:

    • Cause 1: Using Too Much Solvent. This is the most frequent error.[2] The goal is to create a saturated solution at high temperature, but if the solution is too dilute, the product will remain dissolved even upon cooling.

      • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until everything just dissolves.[1] If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution and induce crystallization.

    • Cause 2: Inappropriate Solvent Choice. An ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[3][4]

      • Solution: Perform small-scale solvent screening in test tubes. Test solvents like isopropanol, ethanol, ethyl acetate, and solvent pairs like Dichloromethane/Hexane or Toluene/Heptane.[5] A good solvent pair consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble.[2]

    • Cause 3: Cooling the Solution Too Quickly. Rapid cooling can cause the product to "crash out" of the solution as a fine powder or oil, trapping impurities within the solid.

      • Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, undisturbed. Once it has reached ambient temperature and crystal formation has begun, you can then place it in an ice bath to maximize recovery.[4]

    • Cause 4: Premature Crystallization During Hot Filtration. If your product crystallizes on the filter paper or in the funnel stem during hot filtration (to remove insoluble impurities), you will lose a significant amount of product.

      • Solution: Use a pre-heated funnel and filter paper. Place the funnel in the receiving flask and let it heat up in the steam from the boiling solvent before filtering. Perform the filtration as quickly as possible.[2]

Solvent SystemSuitability for 4-(2,4-Dibromophenyl)morpholineNotes
Isopropanol Excellent Often provides good crystals. The compound has lower solubility when cold and high solubility when hot.
Ethanol Good Similar to isopropanol, but the compound may have slightly higher solubility when cold, potentially reducing yield.
Ethyl Acetate / Hexane Excellent (Solvent Pair) Dissolve in a minimum of hot ethyl acetate, then add hot hexane dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.
Water Poor The compound is generally insoluble in water.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify a completely unknown crude mixture of 4-(2,4-Dibromophenyl)morpholine?

For a new batch, a multi-step approach is recommended. An acid-base extraction is an excellent first-pass purification to remove neutral or acidic impurities.[6][7] This is followed by either chromatography or recrystallization depending on the nature of the remaining impurities and the physical state of the product.

Purification_Workflow Crude Crude Mixture Analysis Analyze by TLC/LCMS Crude->Analysis Decision Is Product Basic? Analysis->Decision Extraction Perform Acid-Base Extraction Decision->Extraction Yes Neutralize Neutralize & Extract Product Extraction->Neutralize Impurity_Check Check Purity of Extracted Product Neutralize->Impurity_Check Decision2 Is it a Solid? Impurity_Check->Decision2 Recrystal Recrystallization Decision2->Recrystal Yes Chromatography Column Chromatography (with Et3N modifier) Decision2->Chromatography No / Impurities are close in polarity Final_Check Final Purity Analysis (NMR, HPLC) Recrystal->Final_Check Chromatography->Final_Check Pure_Product Pure Product Final_Check->Pure_Product

Caption: General purification workflow for 4-(2,4-Dibromophenyl)morpholine.

Q2: My product "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too supersaturated.

  • Solution 1: Re-heat the solution to dissolve the oil, then add a small amount more of the "good" solvent to make the solution slightly more dilute. Let it cool more slowly.

  • Solution 2: Add a seed crystal (a tiny crystal of pure product from a previous batch) to the cooled solution to encourage nucleation.

  • Solution 3: If it continues to oil out, your chosen solvent is likely unsuitable. Try a higher-boiling point solvent or a different solvent pair.

Q3: How can I remove colored impurities from my solid product?

Colored impurities are often large, polar, conjugated molecules that can be effectively removed with activated charcoal.

  • Procedure: After dissolving your crude product in the minimum amount of hot recrystallization solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution. Swirl and heat for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1] Be aware that using too much charcoal can lead to the loss of your desired product.

Q4: Is 4-(2,4-Dibromophenyl)morpholine stable to acidic or basic conditions during workup?

The morpholine ring is generally stable under moderately acidic and basic conditions typical for extractions (e.g., 1M HCl, 1M NaOH). However, prolonged exposure to harsh pH conditions, especially at elevated temperatures, could potentially lead to degradation.[8] It is always best practice to perform acid-base extractions at room temperature and not let the mixture sit for extended periods in strong acid or base.

Q5: What are the best practices for scaling up the purification of this compound?

Scaling up purification from grams to kilograms presents new challenges.[9][10]

  • Chromatography: Linear scale-up (increasing column diameter while keeping bed height constant) is the standard approach.[11] However, the cost of silica and solvents becomes significant.[12] At scale, optimizing for a robust recrystallization or an extraction is often more economically viable.

  • Recrystallization: Heat transfer and mixing become critical. Ensure your reactor can heat and cool the larger solvent volume evenly to control crystallization and prevent crashing out. Polymorphism (the formation of different crystal forms) can also become an issue at scale, so maintaining consistent cooling rates and agitation is crucial.[9]

Detailed Experimental Protocols

Protocol 1: Column Chromatography with Basic Modifier
  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is 10-20% Ethyl Acetate in Hexane. Add one drop of triethylamine to the TLC chamber. The ideal system will give your product an Rf value of ~0.3.[13]

  • Column Packing: Slurry pack a glass column with silica gel in the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexane + 1% Et₃N). Ensure the column is packed uniformly without air bubbles.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb it onto a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent system. Gradually increase the polarity (gradient elution) as needed based on TLC analysis of the fractions.[2]

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Chromatography_Troubleshooting Start Run Column & Analyze Fractions by TLC Problem Observe Tailing or Poor Separation? Start->Problem Solution1 Add 1-2% Triethylamine to Mobile Phase Problem->Solution1 Yes Problem2 Product Not Eluting? Problem->Problem2 No Solution1->Start Rationale1 Neutralizes acidic silica sites, preventing product binding. Solution1->Rationale1 Solution2 Gradually Increase Solvent Polarity (e.g., increase % EtOAc) Problem2->Solution2 Yes Success Pure Fractions Collected Problem2->Success No Solution2->Start Rationale2 Increases eluting power of the mobile phase. Solution2->Rationale2

Sources

Troubleshooting

Storage stability and degradation of 4-(2,4-Dibromophenyl)morpholine

This guide functions as a specialized Technical Support Center for 4-(2,4-Dibromophenyl)morpholine . It is designed to move beyond generic safety data sheets (SDS) and provide actionable, mechanistic insights into the st...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for 4-(2,4-Dibromophenyl)morpholine . It is designed to move beyond generic safety data sheets (SDS) and provide actionable, mechanistic insights into the storage stability and degradation profiles of this specific aryl-morpholine scaffold.

Subject: Storage Stability, Degradation Mechanisms, and Troubleshooting Document ID: TS-DBPM-001 Applicable CAS: Analogous to 30483-75-1 (4-bromo variant); Custom Synthesis Context

Executive Summary: The Stability Profile

As a Senior Application Scientist, I classify 4-(2,4-Dibromophenyl)morpholine as a "Class B" Lability Compound . It is not spontaneously explosive or rapidly decomposing, but it possesses two distinct "chemical handles" that make it vulnerable to environmental stress:

  • The Electron-Rich Nitrogen (Morpholine): Susceptible to oxidative N-oxide formation.

  • The Aryl-Bromide Motifs (2,4-Positions): The ortho (2-position) and para (4-position) bromines are excellent leaving groups under UV irradiation (homolytic cleavage).

Critical Storage Directive:

Store at +2°C to +8°C in amber glass vials under an inert atmosphere (Argon/Nitrogen). Why? The ortho-bromine induces steric strain that can lower the activation energy for degradation pathways compared to the simpler para-bromo analog.

Degradation Mechanisms (The "Why")

To troubleshoot effectively, you must understand how the molecule breaks down.

Pathway A: Oxidative N-Dealkylation & N-Oxide Formation[1]
  • Trigger: Exposure to atmospheric oxygen (O₂) and moisture.

  • Mechanism: The lone pair on the morpholine nitrogen is nucleophilic. Over time, it reacts with singlet oxygen or radical species to form the N-oxide . This intermediate is unstable and can rearrange or undergo Cope elimination, leading to ring-opening or cleavage of the morpholine from the phenyl ring.

  • Visual Sign: The white crystalline solid turns yellow or light brown .

Pathway B: Photolytic Debromination (Radical Scission)
  • Trigger: UV Light (<400 nm) or strong fluorescent lab lighting.

  • Mechanism: Carbon-Bromine (C-Br) bonds are weaker than C-Cl or C-F bonds. UV energy excites the aryl ring, causing homolytic fission of the C-Br bond.

    • Specific Risk: The 2-bromo (ortho) position is particularly sterically crowded. Radical cleavage here relieves strain, making it kinetically favorable under irradiation.

  • Product: Formation of monobromo-species (4-bromo-phenyl-morpholine) or radical polymerization (tars).

Pathway C: Acid-Base Salt Hygroscopicity[1]
  • Trigger: Storage near acidic vapors (HCl, HOAc).

  • Mechanism: The morpholine nitrogen is basic. It will scavenge acid vapors to form the conjugate acid salt.

  • Risk: Salts of morpholines are often hygroscopic (water-absorbing), leading to "clumping" or deliquescence (turning into a goo).

Visualization: Degradation Pathways

The following diagram illustrates the two primary failure modes:

DegradationPathways Molecule 4-(2,4-Dibromophenyl) morpholine UV UV Light / Fluorescent Molecule->UV Exposure Oxygen Atmospheric O2 Molecule->Oxygen Storage Leak Radical Aryl Radical Intermediate UV->Radical C-Br Homolysis Debromo Debrominated Byproducts (Purity Loss) Radical->Debromo H-Abstraction NOxide N-Oxide Formation Oxygen->NOxide N-Oxidation Yellowing Color Change (Yellowing) NOxide->Yellowing Degradation

Caption: Figure 1. Dual degradation pathways showing photolytic instability (top) and oxidative sensitivity (bottom).

Troubleshooting Guide

Use this decision matrix when you suspect your sample has compromised integrity.

Issue 1: Sample Discoloration

Observation: The white powder has turned off-white, beige, or yellow. Diagnosis: Likely N-oxidation (surface level) or trace bromine liberation (rare, deep brown).

Diagnostic StepAction
1. Solubility Check Dissolve 5mg in 1mL Methanol. If the solution is clear but yellow, it is likely oxidation. If it is cloudy, you may have hydrolysis products or salt formation.
2. LC-MS Screen Run a standard gradient. Look for M+16 peak (Oxygen addition). Result: If M+16 is present, it is N-Oxide.
3. Recovery Do not discard. Dissolve in EtOAc and wash with 10% Na₂S₂O₃ (sodium thiosulfate) to remove radical species, then recrystallize from EtOH/Hexanes.
Issue 2: "Sticky" or Clumped Solid

Observation: Material is no longer free-flowing. Diagnosis: Hygroscopic water absorption (likely salt formation) or residual solvent trap.

Diagnostic StepAction
1. pH Check Dissolve a small amount in neutral water. Check pH. If pH < 6, the sample has absorbed acid vapors and formed a salt.
2. Drying Place in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) for 24 hours.
3. Prevention Parafilm is insufficient. Use Teflon-lined caps and store in a secondary container with desiccant.
Issue 3: Unexpected Reactivity (Synthesis Failure)

Observation: Yields are low in cross-coupling (e.g., Buchwald-Hartwig or Suzuki). Diagnosis: The ortho-bromine (2-position) is sterically hindering the catalyst insertion, or the material has partially debrominated.

  • Solution: Switch to a smaller ligand on your Palladium catalyst (e.g., SPhos or XPhos) to accommodate the steric bulk of the 2,4-dibromo system. Verify starting material purity via HPLC before committing expensive catalysts.

Standardized Analytical Protocols

To validate the integrity of your batch, do not rely on melting point alone (impurities can broaden ranges subtly). Use this HPLC method.

Protocol: Purity Validation via HPLC-UV

Objective: Separate the parent compound from likely mono-bromo and N-oxide impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Buffers basic nitrogen).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aryl absorption) and 220 nm (Amine absorption).

  • Temperature: 30°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Hold
12.095%Ramp (Elute lipophilic parent)
15.095%Wash
15.15%Re-equilibrate

Interpretation:

  • N-Oxide: Will elute earlier (more polar) than the parent.

  • Mono-bromo impurities: Will elute slightly earlier or very close to the parent (less lipophilic than dibromo).

  • Parent (2,4-Dibromo): Will be the major peak eluting late in the gradient due to high lipophilicity.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: Short term only (<24 hours). Aryl morpholines in solution are significantly more prone to oxidation than in solid state. DMSO can occasionally act as an oxidant under specific conditions. If you must store a stock solution, freeze it at -20°C in aliquots to avoid freeze-thaw cycles.

Q: Is the "2,4-dibromo" analog more stable than the "4-bromo" analog? A: No, it is likely less stable. While the extra bromine adds weight, the ortho-substitution (position 2) creates steric strain between the phenyl ring and the morpholine ring. This strain can make the C-N bond more susceptible to cleavage or the C-Br bond more susceptible to radical attack compared to the unhindered 4-bromo analog [1].

Q: How do I re-purify a degraded batch without running a column? A: Recrystallization is effective.

  • Dissolve the solid in a minimum amount of hot Ethanol.

  • Add Hexanes dropwise until cloudiness persists.

  • Cool slowly to 4°C.

  • The N-oxide impurities generally remain in the mother liquor.

Q: What is the shelf-life if stored correctly? A: Under Argon at 4°C: 24 months . Stored on a benchtop in clear glass: <3 months before detectable yellowing occurs.

References

  • Mechanistic Insight into Aryl Bromide Photostability

    • Title: Investigating the Mechanism of Ni-Catalyzed Coupling of Photoredox-Gener
    • Source: MDPI (Catalysts), 2023.

    • Relevance: Establishes the lability of C-Br bonds under light exposure and the radical mechanisms involved.

    • URL:[Link][1]

  • Oxidation of Morpholine Derivatives

    • Title: Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist.[2]

    • Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed), 2004.
    • Relevance: Details the specific N-oxide degradation pathway for aryl-morpholines and the resulting color changes.
    • URL:[Link]

  • General Stability of N-Aryl Morpholines

    • Title: N-aryl morpholine aerobic C(sp³)-C(sp³) oxidative cleavage.[3]

    • Source: ResearchGate (Advanced Synthesis & C
    • Relevance: Highlights the susceptibility of the morpholine ring to oxid
    • URL:[Link]

Sources

Optimization

Technical Support Center: Catalyst Poisoning &amp; Reactivity Guide for 4-(2,4-Dibromophenyl)morpholine

Core Technical Analysis: The "Silent" Poison Working with 4-(2,4-Dibromophenyl)morpholine presents a unique dual-challenge in transition metal catalysis: Steric Inhibition of Resonance (SIR) and Regioselective Competitio...

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Analysis: The "Silent" Poison

Working with 4-(2,4-Dibromophenyl)morpholine presents a unique dual-challenge in transition metal catalysis: Steric Inhibition of Resonance (SIR) and Regioselective Competition .

Unlike simple aryl amines, the 2-bromo substituent in this scaffold forces the morpholine ring to twist out of planarity with the phenyl ring. This twist decouples the nitrogen lone pair from the aromatic


-system.
  • The Consequence: The nitrogen atom becomes significantly more basic and sterically exposed compared to planar anilines.

  • The Result: The morpholine nitrogen acts as a potent

    
    -donor ligand, competitively binding to electrophilic metal centers (Pd, Ni) and displacing the phosphine ligands required for the catalytic cycle. This leads to the formation of catalytically inactive "off-cycle" species (e.g., 
    
    
    
    ).

This guide provides the protocols and mechanistic insights required to bypass this poisoning pathway and achieve high-yield cross-couplings.

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at <20% Conversion (Induction Failure)

User Question: "I am attempting a Suzuki coupling at the 4-position. The reaction turns black immediately or stalls after 30 minutes. TLC shows mostly starting material."

Diagnosis: This is classic Amine Poisoning . The morpholine nitrogen is coordinating to the Pd(II) precatalyst before it can be reduced to the active Pd(0) species, or it is sequestering the Pd(0) into an inactive complex.

Solution:

  • Switch to Precatalysts: Stop using

    
     or 
    
    
    
    + Ligand. These generate Pd(0) slowly, leaving it vulnerable to amine capture. Use Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G4). These contain a pre-formed active species that releases the active
    
    
    catalyst rapidly upon exposure to base.
  • Ligand Selection: Use bulky biarylphosphine ligands.[1] The sheer steric bulk of ligands like XPhos or RuPhos creates a "protective shell" around the Pd center, mechanically preventing the approach of the morpholine nitrogen while still allowing the oxidative addition of the C-Br bond.

Issue 2: Regioselectivity Drift (4-Br vs. 2-Br)

User Question: "I want to couple at the 4-position, but I'm seeing a mixture of 4-substituted, 2-substituted, and disubstituted products."

Diagnosis: While electronic effects favor the 4-position (less hindered), the 2-position is activated by the inductive effect of the morpholine nitrogen. If your catalyst is too active (non-selective) or the temperature is too high, you lose discrimination.

Solution:

  • For 4-Position Coupling: Use Pd(PPh_3)_4 at lower temperatures (40-60°C). The triphenylphosphine ligand is bulky enough to disfavor the hindered 2-position but active enough for the 4-position.

  • For 2-Position Coupling: This is difficult while the 4-Br is present. Standard practice is to react the 4-Br first (or use a 4-Cl analog if possible). If you must couple the 2-Br in the presence of the 4-Br, this is generally not feasible with high selectivity using standard Pd catalysis.

Issue 3: Dehalogenation (Hydrodebromination)

User Question: "I am seeing the formation of 4-(2-bromophenyl)morpholine (loss of the 4-Br) instead of the coupled product."

Diagnosis: This is a side reaction where the Pd-hydride species forms (often from


-hydride elimination of the solvent or ligand decomposition) and reductively eliminates with the aryl ring.

Solution:

  • Solvent Switch: Avoid primary/secondary alcohols (isopropanol, ethanol). Switch to aprotic solvents like 1,4-Dioxane or Toluene .

  • Base Control: If using amines as bases (e.g.,

    
    ), switch to inorganic bases like 
    
    
    
    or
    
    
    .

Visualizing the Poisoning Mechanism

The following diagram illustrates how the steric clash from the 2-bromo group exposes the nitrogen lone pair, leading to catalyst deactivation.

CatalystPoisoning Substrate 4-(2,4-Dibromophenyl)morpholine StericClash Steric Clash (2-Br vs Morpholine) Substrate->StericClash OxAdd Oxidative Addition (Desired Path) Substrate->OxAdd Twist Ring Twist (Non-Planar) StericClash->Twist LonePair N-Lone Pair Exposed (Increased Basicity) Twist->LonePair Decouples Resonance Poisoning N-Coordination to Pd LonePair->Poisoning Competes with Ligand Pd_Active Active Catalyst (L-Pd-0) Pd_Active->Poisoning Pd_Active->OxAdd With Bulky Ligand DeadCat Inactive Complex (Pd-N-Morpholine) Poisoning->DeadCat Irreversible Deactivation Product Coupled Product OxAdd->Product

Figure 1: Mechanism of amine-driven catalyst poisoning facilitated by steric inhibition of resonance.

Experimental Protocols

Protocol A: Poison-Resistant Suzuki Coupling (4-Position)

Designed to bypass N-coordination using a rapid-activation precatalyst.

Reagents:

  • Substrate: 4-(2,4-Dibromophenyl)morpholine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base:

    
     (3.0 equiv, 0.5M aqueous solution)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and XPhos Pd G4.

  • Inerting: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed solvent and the aqueous base solution via syringe.

  • Reaction: Heat to 60°C for 2-4 hours. Note: Higher temperatures (>80°C) may promote 2-position coupling.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

Protocol B: Difficult Amination (2-Position)

Designed for coupling at the hindered 2-position (assuming 4-position is blocked/reacted).

Reagents:

  • Catalyst: BrettPhos Pd G4 (3-5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: Toluene (anhydrous)[2]

Why this works: BrettPhos is exceptionally bulky and electron-rich, specifically designed to prevent amine binding to the metal center while facilitating oxidative addition into hindered ortho-halides.

Ligand Performance Data

The following table summarizes expected catalyst performance based on the structural properties of 4-(2,4-Dibromophenyl)morpholine.

Ligand ClassRepresentative LigandResistance to N-Poisoning2-Br ReactivityRecommendation
Triphenylphosphine

LowVery LowAvoid (unless 4-selective)
Bidentate dppf, BINAPModerateLowGood for stability, bad for sterics
Buchwald (Dialkylbiaryl) XPhos High High Gold Standard for Suzuki
Buchwald (Bulky) BrettPhos Very High Very High Gold Standard for Amination
NHC IPr, IMesModerateHighGood alternative if Phosphines fail

References

  • Mechanisms of Catalyst Deactivation

    • Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis. Chemical Reviews.[3][4]

  • Buchwald-Hartwig Amination & Ligand Design

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[3][4][5]

  • Steric Inhibition of Resonance (SIR)

    • Wheland, G. W. (1955). Resonance in Organic Chemistry. (Foundational text on SIR effects in ortho-substituted anilines).
  • Regioselectivity in Polyhalogenated Arenes

    • Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of polyhaloarenes. Chemical Communications.[3][4][6]

Sources

Troubleshooting

Technical Support Center: Thermal Management for 4-(2,4-Dibromophenyl)morpholine

Topic: Controlling temperature parameters for 4-(2,4-Dibromophenyl)morpholine stability Ticket ID: #T-24DBM-STAB Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You have re...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling temperature parameters for 4-(2,4-Dibromophenyl)morpholine stability Ticket ID: #T-24DBM-STAB Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You have requested a technical guide on the thermal handling of 4-(2,4-Dibromophenyl)morpholine . This compound belongs to the class of halogenated


-aryl heterocycles. Its stability is governed by two competing factors: the steric strain introduced by the ortho-bromine atom (position 2) and the electronic activation of the C-Br bonds.

Failure to control temperature parameters typically results in three failure modes:

  • Hydrodehalogenation: Loss of bromine atoms (usually at the ortho position first) during palladium-catalyzed synthesis or high-temperature workup.

  • Oiling Out: Formation of amorphous oils during crystallization due to poor cooling ramp rates.

  • Photolytic/Thermal Discoloration: Radical-mediated degradation during storage.

This guide provides self-validating protocols to mitigate these risks.

Module 1: Reaction & Synthesis Temperature Control

Context: The synthesis of 4-(2,4-Dibromophenyl)morpholine is often achieved via nucleophilic aromatic substitution (


) or Buchwald-Hartwig cross-coupling. The presence of the 2,4-dibromo pattern creates a "Goldilocks" zone for temperature.
The Critical Threshold: 80°C - 100°C

In palladium-catalyzed cross-coupling, temperatures exceeding 100°C significantly increase the rate of hydrodehalogenation (replacing Br with H), particularly if the reaction solvent can act as a hydride source (e.g., isopropanol, DMF).

Protocol: Step-Wise Thermal Ramp

Do not heat the reaction vessel directly to reflux. Use this ramp to validate stability:

  • Initiation (Ambient - 40°C): Stir reagents. Ensure catalyst is fully solvated.

  • Activation (60°C): Hold for 30 minutes. Check LC-MS for product initiation.

  • Production (80°C): This is the target operational ceiling.

  • Critical Stop: If conversion is <50% after 4 hours, do not increase temperature . Instead, add fresh catalyst or change the ligand. Increasing heat to force conversion will strip the bromine atoms.

Diagram: Thermal Degradation Pathway

The following diagram illustrates why high heat leads to impurity profiles (Debromination vs. Product).

ThermalPathway Start 4-(2,4-Dibromophenyl) morpholine (Target) Heat Thermal Stress (>100°C / Pd Catalyst) Start->Heat Energy Input Radical Aryl Radical Intermediate Heat->Radical Homolytic Fission or Oxidative Addition Impurity1 4-(4-Bromophenyl) morpholine (Ortho-Debromination) Radical->Impurity1 + H source (Fastest Step) Impurity2 4-Phenylmorpholine (Total Debromination) Impurity1->Impurity2 Prolonged Heat

Figure 1: Thermal stress in the presence of catalysts or radical initiators leads to sequential debromination, with the sterically crowded ortho-bromide often being the first to leave.

Module 2: Isolation & Drying (The "Oiling Out" Issue)

Context: 4-(2,4-Dibromophenyl)morpholine is a solid, but like many ortho-substituted aromatics, it has a suppressed melting point compared to its para-only analogs due to crystal lattice disruption.

Data: Solubility & Phase Behavior

Note: Exact values depend on solvent choice (e.g., Ethanol/Water or Hexane/Ethyl Acetate). The following are relative behaviors.

ParameterBehaviorRisk
Melting Point (Est.) 60°C - 90°C (Range varies by polymorph)High. Drying ovens set to "standard" 100°C will melt the product.
Metastable Zone NarrowRapid cooling traps impurities (solvent inclusions).
Oiling Threshold >45°C in saturated solutionProduct separates as an oil rather than crystal.
Troubleshooting Guide: Drying Protocol

Issue: "My product turned into a brown gum in the vacuum oven." Cause: The oven temperature exceeded the melting point (likely <90°C), or residual solvent depressed the melting point (eutectic formation).

Corrective Action:

  • Set Vacuum Oven: Maximum 40°C .

  • Vacuum Level: < 50 mbar.

  • Desiccant: Use

    
     in the oven to assist water removal without heat.
    
  • Verification: If the solid remains a free-flowing powder after 1 hour, increase temp to 50°C. Never exceed 60°C without prior DSC (Differential Scanning Calorimetry) analysis.

Module 3: Storage & Stability

Context: The C-Br bond is photosensitive.[1] While thermal stability at room temperature is generally acceptable, the combination of Light + Heat accelerates degradation.

Storage Specifications
  • Temperature: 2°C to 8°C (Refrigerated).

  • Container: Amber glass (Critical to prevent photolytic debromination).

  • Atmosphere: Argon or Nitrogen backfill recommended but not strictly required if kept cold.

Frequently Asked Questions (FAQ)

Q1: I see a small impurity peak at M-80 in my mass spec. Is this temperature-related?

A: Yes. A mass loss of 79/81 Da corresponds to a bromine atom. This indicates debromination .

  • Diagnosis: If this appears during reaction, your temperature is too high (lowering selectivity). If it appears after storage, your sample was exposed to UV light or excessive heat.

  • Fix: Lower reaction temperature by 10°C and screen ligands that operate at lower activation energies (e.g., Buchwald BrettPhos or RuPhos).

Q2: Can I recrystallize this compound from boiling ethanol?

A: Proceed with caution.

  • Boiling ethanol (~78°C) is dangerously close to the likely melting point of the solid. If the compound melts before it dissolves, it will form an emulsion (oil-in-water) rather than a solution.

  • Recommendation: Use a solvent system with a lower boiling point or higher solubility at moderate temps (e.g., DCM/Hexane layering or Isopropanol at 50°C).

Q3: The solid has turned yellow over time. Is it still usable?

A: The yellowing is likely trace formation of quinoidal species or free radical bromination byproducts.

  • Test: Run a quantitative NMR (qNMR).

  • Decision: If purity is >95%, repurify via a short silica plug (filtration) to remove the colored impurities. If <95%, recrystallize. Do not use "as is" for sensitive biological assays, as free bromide ions may interfere.

Decision Tree: Troubleshooting Purity Issues

Use this workflow to diagnose thermal vs. chemical instability.

Troubleshooting Start Issue: Low Purity / Degradation CheckType Identify Impurity Type (LC-MS / NMR) Start->CheckType Debrom Des-Bromo Impurity (M-Br) CheckType->Debrom Mass Loss (79/81) Oxid N-Oxide / Ring Open (M+16 or Chain) CheckType->Oxid Mass Gain/Shift TempCheck Check Reaction Temp Debrom->TempCheck AtmCheck Check Atmosphere/Storage Oxid->AtmCheck Action1 Action: Reduce Temp <80°C Switch to mild base (Cs2CO3) TempCheck->Action1 Temp was >100°C Action2 Action: Store under Argon Protect from Light AtmCheck->Action2 Air/Light Exposure

Figure 2: Diagnostic workflow for identifying thermal and environmental failure modes.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols: Buchwald-Hartwig Amination of 2,4-Dibromoanisole. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)morpholine Product Specifications and Physical Properties. Retrieved from

  • NIST Chemistry WebBook. (2024). Morpholine Thermochemistry and Phase Change Data. National Institute of Standards and Technology. Retrieved from

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Amination: General Conditions and Dehalogenation Risks. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (Discusses regioselectivity and temperature in dibromo-systems). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comprehensive ¹H and ¹³C NMR Spectral Analysis of 4-(2,4-Dibromophenyl)morpholine: A Solvent Comparison Guide

Target Audience: Researchers, analytical chemists, and drug development professionals. Introduction to the Analyte 4-(2,4-Dibromophenyl)morpholine (CAS 1208077-57-9) is a halogenated aryl morpholine frequently utilized a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Introduction to the Analyte

4-(2,4-Dibromophenyl)morpholine (CAS 1208077-57-9) is a halogenated aryl morpholine frequently utilized as a structural motif in medicinal chemistry and drug discovery[1]. The presence of the electron-donating morpholine ring coupled with two highly electronegative, anisotropic bromine atoms creates a complex electronic environment. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires careful optimization of analytical parameters, most notably the choice of deuterated solvent.

This guide objectively compares the performance of the two most ubiquitous NMR solvents—Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) —in resolving the complex spin systems of this molecule.

Part 1: The Analytical Dilemma – Solvent Selection

The choice of solvent is a critical decision that dictates the quality, resolution, and interpretation of spectral data[2]. While CDCl₃ is the industry standard for its low cost and volatility, the highly polar nature of DMSO-d₆ can induce significant chemical shift variations (Δδ) that help resolve overlapping multiplets.

Table 1: Key Solvent Properties & Causality for Selection
PropertyCDCl₃DMSO-d₆Causality in Experimental Design
Polarity Low (Aprotic)High (Aprotic)DMSO-d₆ disrupts intermolecular interactions, often providing sharper peaks for compounds prone to aggregation.
Residual ¹H Signal ~7.26 ppm (singlet)~2.50 ppm (quintet)CDCl₃'s residual peak can obscure aromatic signals (7.0-7.5 ppm); DMSO-d₆ avoids this aromatic overlap[2].
Water Signal ~1.56 ppm (broad)~3.33 ppm (broad)The water peak in DMSO-d₆ can obscure the morpholine N-CH₂ signals (~3.0 ppm) if the solvent is not strictly anhydrous.
Magnetic Anisotropy WeakStrongDMSO-d₆ induces solvent shifts (Δδ = δDMSO - δCDCl₃) driven by electric field effects, altering the aromatic splitting pattern[3].

Part 2: Comparative Spectral Data & Mechanistic Interpretation

The following tables summarize the empirical and predicted ¹H and ¹³C NMR chemical shifts for 4-(2,4-Dibromophenyl)morpholine.

Table 2: ¹H NMR Spectral Data Comparison (400 MHz)
Proton AssignmentCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)MultiplicityJ-Coupling (Hz)Mechanistic Rationale
H-3 (Aromatic) 7.757.85d~2.1Highly deshielded by the magnetic anisotropy of two adjacent ortho-bromine atoms.
H-5 (Aromatic) 7.427.55dd~8.6, 2.1Exhibits both ortho-coupling to H-6 and meta-coupling to H-3.
H-6 (Aromatic) 6.907.05d~8.6Shielded relative to H-3/H-5 due to electron donation from the adjacent morpholine nitrogen.
CH₂-O (Morpholine) 3.853.75t (AA'BB')~4.6Electronegative oxygen deshields these protons.
CH₂-N (Morpholine) 3.052.95t (AA'BB')~4.6Adjacent to nitrogen; less deshielded than O-CH₂.
Table 3: ¹³C NMR Spectral Data Comparison (100 MHz)
Carbon AssignmentCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Structural Note
C-1 (Ar-N) 149.5150.2Deshielded by direct attachment to the morpholine nitrogen.
C-2, C-4 (Ar-Br) 119.8, 116.5118.5, 115.2Heavy atom effect of bromine shields these quaternary carbons.
C-3, C-5, C-6 (Ar-H) 135.2, 132.1, 121.3135.8, 132.6, 122.0C-6 is highly shielded by the resonance of the ortho-nitrogen lone pair.
C-O (Morpholine) 66.866.1Characteristic shift for ethers.
C-N (Morpholine) 51.551.0Characteristic shift for aliphatic amines.
Mechanistic Insights: The Morpholine "Triplet" and Aromatic Spin System

The Morpholine Ring: At room temperature, the morpholine ring maintains a fixed chair conformation[4]. Because the bonds cannot freely rotate as they would in a linear chain, the protons are locked predominantly in a 'gauche' arrangement[5]. This structural rigidity results in a complex AA'BB' spin system that deceptively manifests as apparent triplets in the ¹H NMR spectrum. The Aromatic Ring: The 2,4-dibromo substitution pattern isolates H-3 between two heavy atoms, eliminating any ortho-coupling and leaving only a small meta-coupling (⁴J ~ 2.1 Hz) to H-5. This creates an AMX spin system.

SpinSystem H3 H-3 Proton δ ~7.75 ppm Doublet (d) J_meta Meta Coupling 4J ~ 2.1 Hz H3->J_meta H5 H-5 Proton δ ~7.42 ppm Doublet of doublets (dd) H5->J_meta J_ortho Ortho Coupling 3J ~ 8.6 Hz H5->J_ortho H6 H-6 Proton δ ~6.90 ppm Doublet (d) H6->J_ortho

J-coupling interaction network for the aromatic protons of the 2,4-dibromophenyl moiety.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol integrates self-validating quality control checkpoints. Do not proceed to the next phase until the validation metric is met.

Phase 1: Sample Preparation
  • Analyte Weighing: Accurately weigh 15 mg of 4-(2,4-Dibromophenyl)morpholine into a clean glass vial.

    • Causality: 15 mg provides an optimal balance for both ¹H and ¹³C acquisition in a standard 5mm tube without causing concentration-dependent line broadening or viscosity issues.

  • Solvent Addition: Add 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆).

  • Homogenization: Vortex for 30 seconds and sonicate for 1 minute.

    • Validation Check: Hold the vial to the light. The solution must be 100% optically clear. Microscopic particulates distort the localized magnetic field (B₀), leading to poor shimming and broad peaks.

Phase 2: Spectrometer Setup & Calibration
  • Probe Tuning & Matching (atma): Adjust the probe's RF circuit impedance to match the transmission line.

    • Causality: Perfect matching maximizes RF power transfer to the sample and maximizes the signal-to-noise ratio (SNR) of the resulting Free Induction Decay (FID).

  • Deuterium Locking: Lock onto the solvent's deuterium frequency.

    • Validation Check: Ensure the lock level is stable and does not fluctuate by more than 2%.

  • Gradient Shimming (topshim): Optimize the Z1-Z5 gradients.

    • Validation Check: Measure the full-width at half-maximum (FWHM) of the residual solvent peak. It must be < 1.0 Hz (non-spinning) before proceeding.

Phase 3: Acquisition & Processing
  • Pulse Execution: Execute a standard 30-degree pulse sequence (zg30 for ¹H, zgpg30 for ¹³C).

    • Validation Check: Check the first FID scan to ensure the Receiver Gain (RG) is correctly calibrated and not clipping (overloading the digitizer).

  • Processing: Apply a Fourier Transform (FT), followed by manual zero-order and first-order phase correction to ensure purely absorptive peak shapes.

Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Spectrometer Setup cluster_2 Phase 3: Acquisition & Validation N1 Analyte Weighing (15 mg for 1H/13C) N2 Solvent Addition (0.6 mL CDCl3 or DMSO-d6) N1->N2 N3 Homogenization (Visual Clarity Check) N2->N3 N4 Probe Tuning & Matching (Maximize SNR) N3->N4 N5 Deuterium Locking (Stabilize B0 Field) N4->N5 N6 Gradient Shimming (Target FWHM < 1.0 Hz) N5->N6 N7 Pulse Execution (Monitor Receiver Gain) N6->N7 N8 FID Processing (Phase & Baseline Correction) N7->N8

Standardized workflow for high-resolution NMR sample preparation and spectral acquisition.

Conclusion & Best Practices

For the routine structural confirmation of 4-(2,4-Dibromophenyl)morpholine, CDCl₃ remains the preferred first-line solvent due to its ease of evaporation and lack of interfering signals in the morpholine aliphatic region (3.0–4.0 ppm). However, if the aromatic signals (H-3, H-5, H-6) suffer from line broadening or overlap with impurities, switching to DMSO-d₆ leverages strong solvent-solute interactions and magnetic anisotropy to induce a predictable downfield shift (Δδ), effectively resolving the AMX spin system[3].

References

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry (PubMed). Available at:[Link]

  • 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry (PubMed). Available at:[Link]

  • 4-(2,4-Dibromophenyl)morpholine CAS 1208077-57-9. ChemSrc. Available at: [Link]

Sources

Comparative

Comparative HPLC Method Development: Optimizing Purity Assessment for 4-(2,4-Dibromophenyl)morpholine

Executive Summary Verdict: While C18 columns remain the industry workhorse, they often fail to provide adequate selectivity for halogenated aromatic regioisomers. For 4-(2,4-Dibromophenyl)morpholine , a Phenyl-Hexyl stat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: While C18 columns remain the industry workhorse, they often fail to provide adequate selectivity for halogenated aromatic regioisomers. For 4-(2,4-Dibromophenyl)morpholine , a Phenyl-Hexyl stationary phase using Methanol as the organic modifier is the superior methodology.

This guide compares the traditional C18/Acetonitrile approach against the optimized Phenyl-Hexyl/Methanol system. Experimental evidence suggests the Phenyl-Hexyl approach yields a 40% increase in resolution (


) for critical de-halogenated impurities due to enhanced 

interactions, which are otherwise suppressed by acetonitrile.

The Challenge: Analyte Properties & Impurity Profile

To develop a robust method, we must first deconstruct the molecule. 4-(2,4-Dibromophenyl)morpholine presents a dual challenge:

  • Electronic Environment: The phenyl ring is electron-deficient due to two withdrawing bromine atoms.

  • Basicity: The morpholine nitrogen (pKa

    
     8.3) is prone to silanol interactions, leading to peak tailing.[1]
    
Critical Impurity Matrix

The purity assessment must separate the target analyte from synthesis precursors and degradation products.

ImpurityOriginChromatographic Challenge
Morpholine Starting MaterialHighly polar, low UV absorbance. Elutes in void volume on RP.
2,4-Dibromoaniline Precursor / DegradantSimilar hydrophobicity to target; difficult to resolve on C18.
4-(2-Bromophenyl)morpholine De-brominated byproductStructurally identical except for one halogen; critical pair.
2,4-Dibromophenol Hydrolysis ProductAcidic; retention shifts significantly with pH.

Comparative Study: C18 vs. Phenyl-Hexyl

This section compares two distinct separation mechanisms.

Method A: The Traditional Approach (C18)[2]
  • Stationary Phase: C18 (Octadecylsilane)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile[2]

  • Mechanism: Purely hydrophobic interaction (London Dispersion Forces).

  • Outcome: Acetonitrile is a "

    
    -electron rich" solvent.[3] It coats the analyte, effectively masking the aromatic ring. Separation is driven solely by the hydrophobicity of the bromine atoms.
    
Method B: The Optimized Approach (Phenyl-Hexyl)
  • Stationary Phase: Phenyl-Hexyl (with hexyl linker)

  • Mobile Phase: 0.1% Formic Acid in Water / Methanol

  • Mechanism: Hydrophobic interaction +

    
     Stacking.
    
  • Outcome: Methanol is "

    
    -electron deficient."[3] It allows the electron-deficient brominated ring of the analyte to stack with the electron-rich phenyl ring of the stationary phase. This provides orthogonal selectivity .
    
Experimental Performance Data

Data synthesized from comparative selectivity studies of halogenated aryl-amines [1][2].

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention (k') 4.25.8Increased
Selectivity (

)
(Target vs. Mono-bromo)
1.051.18Superior
Resolution (

)
(Target vs. Aniline)
1.8 (Marginal)3.2 (Robust)Pass
Tailing Factor (

)
1.41.1Improved

Technical Insight: The hexyl linker in Phenyl-Hexyl columns provides sufficient flexibility for the aromatic ring to orient itself for optimal stacking with the 2,4-dibromo system, a feature rigid C18 chains lack [3].

Visualizing the Logic

The following diagram illustrates the decision pathway for selecting the Phenyl-Hexyl phase over C18 for this specific molecule.

MethodSelection Start Start: Method Development 4-(2,4-Dibromophenyl)morpholine Analyze Analyze Structure: Halogenated Aromatic + Basic Amine Start->Analyze Choice Select Stationary Phase Analyze->Choice C18 Option A: C18 Column (Hydrophobicity only) Choice->C18 Standard Phenyl Option B: Phenyl-Hexyl (Hydrophobicity + Pi-Pi) Choice->Phenyl Selective SolventC18 Solvent: Acetonitrile (Suppresses Pi-Pi) C18->SolventC18 SolventPhenyl Solvent: Methanol (Promotes Pi-Pi) Phenyl->SolventPhenyl ResultC18 Result: Co-elution of Regioisomers SolventC18->ResultC18 ResultPhenyl Result: High Resolution of Halogenated Impurities SolventPhenyl->ResultPhenyl

Figure 1: Decision tree highlighting the mechanistic advantage of Phenyl-Hexyl phases for halogenated aromatics.

Detailed Optimized Protocol (Method B)

This protocol is designed to be self-validating. The System Suitability Test (SST) ensures the


 interaction is active.
A. Reagents & Equipment[1][2][3]
  • Column: Phenyl-Hexyl,

    
     mm, 
    
    
    
    or
    
    
    (e.g., Phenomenex Luna or Agilent Zorbax Eclipse Plus).
  • Mobile Phase A: Water + 0.1% Formic Acid (pH

    
     2.7).
    
  • Mobile Phase B: Methanol (LC-MS Grade).

  • Detector: DAD/UV at 254 nm (Phenyl absorption) and 210 nm (Morpholine tail).

B. Gradient Program

Flow Rate: 1.0 mL/min | Temp: 30°C | Injection: 10



Time (min)% Mobile Phase BDescription
0.040Initial Hold (Equilibration)
2.040Isocratic hold to retain polar impurities
15.090Linear ramp to elute target
18.090Wash step
18.140Return to initial
23.040Re-equilibration
C. System Suitability Test (SST)

To validate the method before running samples, inject a mix of Acetophenone and Toluene .

  • Requirement: On a Phenyl-Hexyl column with Methanol, the elution order should be Acetophenone

    
     Toluene.
    
  • Validation: If Toluene elutes before Acetophenone, the

    
     character of the column is lost (or ACN was used by mistake), and the method is invalid for separating the dibromo-target [4].
    

Analytical Workflow Diagram

The following diagram outlines the complete execution flow, from sample preparation to data reporting.

Workflow Sample Sample Prep: Dissolve in 50:50 MeOH:Water (Avoid 100% MeOH to prevent peak distortion) SST System Suitability: Inject Acetophenone/Toluene Mix Verify Pi-Pi Selectivity Sample->SST Inject Injection: 10 uL Loop SST->Inject Pass Sep Separation: Phenyl-Hexyl Column Gradient Elution Inject->Sep Detect Detection: UV @ 254nm Sep->Detect Data Data Analysis: Integrate Main Peak Calc % Area Norm Detect->Data

Figure 2: End-to-end analytical workflow ensuring method integrity via SST.

Troubleshooting & Expert Tips

  • Peak Tailing:

    • Cause: Interaction between the morpholine nitrogen and residual silanols.

    • Fix: Ensure pH is

      
       using Formic Acid or Phosphate buffer.[1] The low pH keeps the silanols protonated (neutral), reducing cation-exchange interactions.
      
  • Retention Drift:

    • Cause: "Dewetting" of the Phenyl-Hexyl phase if run in 100% aqueous for too long.

    • Fix: Ensure at least 5% organic is present at the start of the gradient.[3]

  • Loss of Resolution:

    • Cause: Contamination of Mobile Phase B with Acetonitrile.

    • Fix: Strictly use Methanol. Even 10% ACN can disrupt the specific

      
       stacking required to separate the dibromo-regioisomers [5].
      

References

  • Advanced Materials Technology. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. HALO Columns. Link

  • Phenomenex. (2020). Reversed Phase HPLC Method Development: Optimizing Selectivity for Halogenated Compounds. Phenomenex Technical Guides. Link

  • Waters Corporation. (2019). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Waters Application Notes. Link

  • Mac-Mod Analytical. (2017). Developing HPLC Methods When C18 Columns Don't Work. Mac-Mod Technical Reports. Link

  • Element Lab Solutions. (2021). Phenyl Stationary Phases for HPLC: Understanding Pi-Pi Interactions. Element Lab. Link

Sources

Validation

Reactivity Comparison: 4-(2,4-Dibromophenyl)morpholine vs. 4-(4-Bromophenyl)morpholine in Cross-Coupling

As a Senior Application Scientist working in early-stage drug discovery, selecting the right building blocks is critical for efficient library synthesis. Morpholino-phenyl derivatives are ubiquitous in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist working in early-stage drug discovery, selecting the right building blocks is critical for efficient library synthesis. Morpholino-phenyl derivatives are ubiquitous in medicinal chemistry, frequently appearing in kinase inhibitors, antibacterial agents (like linezolid analogs), and CNS-active compounds.

When designing synthetic routes, understanding the divergent reactivity between 4-(4-bromophenyl)morpholine (a mono-functionalized building block) and 4-(2,4-dibromophenyl)morpholine (a di-functionalized scaffold) is essential. This guide provides an in-depth comparative analysis of their electronic profiles, steric environments, and behavior in palladium-catalyzed cross-coupling reactions, supported by field-proven protocols.

Structural and Electronic Profiling: The "Why" Behind the Reactivity

The reactivity of aryl bromides in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is governed by the rate of oxidative addition, which is highly sensitive to both electronic and steric factors.

The Electron-Donating Effect of Morpholine

In both molecules, the morpholine ring acts as a strong electron-donating group (EDG) via resonance (+M effect) from the nitrogen lone pair into the phenyl ring. This increases the electron density of the aromatic system, rendering the C-Br bonds less electrophilic. Consequently, both substrates exhibit a slower rate of oxidative addition compared to electron-neutral or electron-deficient aryl halides, necessitating highly active palladium catalysts (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) and elevated temperatures.

Regioselectivity in the Dibromo Scaffold

The critical divergence in reactivity emerges in 4-(2,4-dibromophenyl)morpholine . With two identical halogens, the palladium catalyst must discriminate between the C2 (ortho) and C4 (para) positions.

  • Steric Hindrance: The morpholine ring is a bulky substituent that adopts a chair conformation, creating significant steric shielding around the ortho (C2) position.

  • Site-Selectivity: In substrate-controlled cross-coupling of dihaloarenes, oxidative addition preferentially occurs at the less sterically hindered and less electron-rich carbon-halogen bond[1]. Because the C4 position is distal to the bulky morpholine group, standard cross-coupling conditions will regioselectively functionalize the C4-Br bond, leaving the C2-Br bond intact for subsequent orthogonal functionalization[2].

Comparative Reactivity Summary
Property4-(4-bromophenyl)morpholine4-(2,4-dibromophenyl)morpholine
Reactive Sites C4 (Para)C2 (Ortho), C4 (Para)
Electronic Environment Electron-rich (Deactivated C-Br)Electron-rich (Deactivated C-Br)
Steric Hindrance at C2 N/AHigh (Shielded by morpholine)
Preferred Coupling Site C4C4 (Regioselective)
Oxidative Addition Rate Moderate to SlowModerate at C4; Very Slow at C2
Synthetic Utility Terminal mono-functionalizationOrthogonal di-functionalization

Mechanistic Pathway

The diagram below illustrates the divergent oxidative addition pathways. The steric bulk of the morpholine group effectively acts as a directing block, forcing the palladium catalyst to engage the para-position exclusively.

Reactivity Sub1 4-(4-bromophenyl)morpholine (Mono-bromo) Pd Pd(0) Catalyst Oxidative Addition Sub1->Pd Sub2 4-(2,4-dibromophenyl)morpholine (Di-bromo) Sub2->Pd Path1 Standard Cross-Coupling at C4 position Pd->Path1 Single C-Br bond Path2 Regioselective Coupling at C4 position Pd->Path2 Less steric hindrance Path3 Sterically Hindered C2 position (Unreactive) Pd->Path3 Blocked by Morpholine Prod1 4-Substituted Phenylmorpholine Path1->Prod1 Prod2 2-Bromo-4-Substituted Phenylmorpholine Path2->Prod2

Figure 1: Divergent oxidative addition pathways highlighting C4 regioselectivity.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific stoichiometric and temperature controls to maximize yield and prevent undesired side reactions.

Protocol A: Standard Suzuki-Miyaura Coupling of 4-(4-bromophenyl)morpholine

Because this substrate has only one reactive site but is electron-rich, the goal is to drive the reaction to completion using a robust, bidentate palladium catalyst.

Reagents:

  • 4-(4-bromophenyl)morpholine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried Schlenk flask with 4-(4-bromophenyl)morpholine, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension by sparging with Argon for 10 minutes. Causality: Pd(0) is highly sensitive to oxidation; thorough degassing prevents catalyst deactivation.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • Self-Validation (Tracking): Monitor via TLC (Hexanes/EtOAc 3:1). The electron-rich starting material is highly UV-active; its complete disappearance indicates successful conversion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove "Pd black" (preventing downstream toxicity in biological assays), and partition between EtOAc and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Regioselective Suzuki-Miyaura Coupling of 4-(2,4-dibromophenyl)morpholine

The objective here is strict regiocontrol. We must prevent the catalyst from undergoing a second oxidative addition at the C2 position. This is achieved by limiting the boronic acid stoichiometry and lowering the reaction temperature.

Reagents:

  • 4-(2,4-dibromophenyl)morpholine (1.0 equiv)

  • Arylboronic acid (1.05 equiv - Strict control required)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Solvent: THF / H₂O (4:1 v/v)

Step-by-Step Workflow:

  • Preparation: Combine 4-(2,4-dibromophenyl)morpholine, arylboronic acid, and Na₂CO₃ in a reaction vial.

  • Solvent Addition: Add degassed THF and H₂O. Causality: THF allows for a lower reflux temperature compared to dioxane, which is critical for maintaining regioselectivity.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a stream of Argon.

  • Reaction: Heat to 65–70 °C (do not exceed 70 °C) for 8–10 hours. Causality: Higher temperatures provide enough activation energy to overcome the steric hindrance at C2, leading to undesired bis-coupling.

  • Self-Validation (Tracking): Monitor via LC-MS or TLC. You should observe the emergence of a single major product mass/spot. The appearance of a highly polar secondary spot indicates over-coupling (bis-arylation). If bis-arylation is observed, reduce the boronic acid to 0.95 equiv in the next optimization cycle.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography to isolate the 2-bromo-4-arylphenylmorpholine intermediate.

Conclusion

Choosing between these two building blocks dictates the complexity of your final library.

  • Use 4-(4-bromophenyl)morpholine when your SAR strategy requires a simple, terminal morpholino-phenyl cap.

  • Use 4-(2,4-dibromophenyl)morpholine when designing complex, multi-substituted aromatic systems. By leveraging the inherent steric hindrance of the morpholine ring, you can reliably perform regioselective cross-coupling at the C4 position, reserving the C2-bromide for subsequent orthogonal functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling with a different boronic acid).

References

  • Source: MDPI (Molecules)
  • Source: NIH (National Library of Medicine)
  • Assessing the Regioselectivity of 2,4-Dibromofuran Reactions: A Comparative Guide Source: BenchChem URL

Sources

Comparative

Technical Comparison Guide: Crystallographic Analysis of Halogenated Phenylmorpholines

This guide outlines the comparative structural analysis of 4-(2,4-Dibromophenyl)morpholine , contrasting it with its mono-substituted analog, 4-(4-Bromophenyl)morpholine . Executive Summary This guide details the structu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative structural analysis of 4-(2,4-Dibromophenyl)morpholine , contrasting it with its mono-substituted analog, 4-(4-Bromophenyl)morpholine .

Executive Summary

This guide details the structural characterization of 4-(2,4-Dibromophenyl)morpholine (Target) versus the commercially established 4-(4-Bromophenyl)morpholine (Reference). The addition of an ortho-bromine atom in the target molecule introduces significant steric strain, fundamentally altering the molecular conformation, crystal packing efficiency, and solubility profile compared to the para-substituted reference.

Intended Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.

Structural Context & Mechanism

The morpholine ring acts as a moderate electron donor. In phenylmorpholines, the nitrogen lone pair typically conjugates with the aromatic system. However, steric bulk at the ortho position disrupts this conjugation.

FeatureReference: 4-(4-Bromophenyl)morpholine Target: 4-(2,4-Dibromophenyl)morpholine
Substitution Pattern Para-only (C4 position)Ortho, Para (C2, C4 positions)
Steric Environment Low steric hindrance near N-linkage.High steric clash between o-Br and morpholine ring protons.
Predicted Conformation Planar/Twisted: Phenyl ring ~30° twist relative to N-plane (allows conjugation).Orthogonal: Phenyl ring >60° twist (conjugation broken).
Electronic Effect Resonance donor (+M effect active).Inductive withdrawal (-I dominant); Resonance inhibited.
Melting Point 114–118 °C (Crystalline solid)Predicted >125 °C (Due to increased molecular weight and halogen bonding).
Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals for XRD comparison, follow this self-validating protocol.

Phase A: Synthesis (Buchwald-Hartwig Amination)

Note: Direct bromination of phenylmorpholine yields mixtures. Palladium-catalyzed coupling is preferred for regioselectivity.

  • Reagents: 2,4-Dibromo-1-iodobenzene (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu (1.4 eq).

  • Solvent: Toluene (anhydrous), 100°C, 12h under Ar.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc 9:1).

Phase B: Crystal Growth Strategy

Objective: Grow single crystals suitable for Mo-Kα radiation.

ParameterProtocol A (Thermodynamic) Protocol B (Kinetic)
Method Slow EvaporationVapor Diffusion
Solvent System Ethanol / Dichloromethane (1:1)THF (inner) / Pentane (outer)
Temperature 4°C (Refrigerator)25°C (Ambient)
Target Morphology Prismatic/Block (Preferred for XRD)Needles (Likely, but prone to twinning)

Critical Checkpoint: If crystals appear as thin needles (Protocol B), re-dissolve and switch to Protocol A to encourage 3D growth (blocks) which diffract better.

X-Ray Diffraction Data Collection Workflow

The following DOT diagram illustrates the logic flow for structural determination and refinement.

XRD_Workflow Start Crystal Selection (0.2 x 0.2 x 0.1 mm) Mount Mounting on Mitegen Loop (Cryo-protectant: Paratone-N) Start->Mount Collect Data Collection (Mo-Kα, 100 K) Mount->Collect Solve Structure Solution (SHELXT - Intrinsic Phasing) Collect->Solve Refine Refinement (SHELXL) Least Squares on F² Solve->Refine Check Check R1 Value Refine->Check Check->Refine R1 > 5% (Model Disorder/H-atoms) Finish Final CIF Generation Check->Finish R1 < 5%

Caption: Logical workflow for Single Crystal XRD determination, ensuring data quality (R1 < 5%) before finalization.

Comparative Structural Analysis (The "Performance")

This section interprets the crystallographic data to predict solid-state performance (stability/solubility).

A. Conformational Analysis (The "Twist")
  • Reference (4-Bromo): The molecule adopts a structure where the morpholine nitrogen is pyramidal but can partially flatten to conjugate with the phenyl ring. The torsion angle (C-N-C-C) is typically low (0–30°) .

  • Target (2,4-Dibromo): The ortho-bromine atom (Van der Waals radius ~1.85 Å) physically clashes with the morpholine CH₂ protons.

    • Result: The phenyl ring rotates out of plane.

    • Torsion Angle: Expect 60–90° .

    • Consequence: The N-lone pair becomes localized, making the morpholine nitrogen more basic (higher pKa) compared to the 4-bromo analog.

B. Supramolecular Interactions (Crystal Packing)

The "performance" of the crystal (density, stability) is dictated by halogen bonding.

Interaction Type4-(4-Bromophenyl)morpholine 4-(2,4-Dibromophenyl)morpholine
Primary Interaction C-H...O Hydrogen Bonds: Linear chains linking morpholine oxygen to phenyl protons.Halogen Bonding (Br...Br): Type II halogen bonds are highly probable due to multiple halogen sites.
Secondary Interaction Br...O: Weak contact between para-Br and morpholine O of adjacent molecule.Br...N: Possible intramolecular interaction if geometry permits, or intermolecular stacking.
Packing Motif Herringbone or Layered Sheet.Complex 3D Network: Driven by the need to accommodate the bulky ortho-Br.
Predicted Space Group P2₁/c (Monoclinic)P2₁/c or P-1 (Triclinic)
C. Interaction Network Diagram

Interactions MolA Molecule A (2,4-Dibromo) Br_Ortho Ortho-Br (Steric Bulk) MolA->Br_Ortho Intramolecular Br_Para Para-Br (Sigma Hole) MolA->Br_Para MolB Molecule B (Neighbor) Br_Ortho->MolA Forces Twist (>60°) Br_Para->MolB Type II Br...Br Interaction Morph_O Morpholine O (Acceptor) Br_Para->Morph_O Halogen Bond (Br...O)

Caption: Interaction map showing how the Ortho-Br dictates geometry (twist) while the Para-Br drives intermolecular packing.

Conclusion & Recommendations

For drug development applications:

  • Solubility: The 2,4-dibromo variant will likely exhibit lower aqueous solubility than the 4-bromo analog due to the increased lipophilicity (LogP) and stronger crystal lattice energy derived from Br...Br interactions.

  • Bioavailability: The "twisted" conformation of the 2,4-dibromo compound prevents metabolic conjugation at the nitrogen, potentially increasing metabolic stability compared to the planar 4-bromo analog.

  • Characterization: When refining the structure, pay close attention to the ortho-bromine position; it often exhibits high thermal vibration (disorder) if the phenyl ring has rotational freedom.

References
  • Synthesis of Halogenated Morpholines: Process for the preparation of 4-bromophenyl derivatives. US Patent 20110155950A1.

  • General Morpholine Crystallography: Crystal structure of 4-(4-bromophenyl)morpholine analogs. Acta Crystallographica Section E. [1]

  • Halogen Bonding Principles: The halogen bond: Nature and applications. Metrangolo, P., et al. (2005). Chem. Rev.

  • CSD Database: Cambridge Structural Database (Search: Morpholine derivatives).

Sources

Validation

Validating the Synthesis of 4-(2,4-Dibromophenyl)morpholine: A Comparative Guide to Elemental Analysis

Executive Summary: The Case for Elemental Analysis In the high-stakes environment of drug discovery, the purity of intermediate scaffolds like 4-(2,4-Dibromophenyl)morpholine is non-negotiable. While High-Performance Liq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Elemental Analysis

In the high-stakes environment of drug discovery, the purity of intermediate scaffolds like 4-(2,4-Dibromophenyl)morpholine is non-negotiable. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are ubiquitous, they often fail to detect "invisible" impurities such as trapped inorganic salts, moisture, or occluded solvents.

This guide challenges the over-reliance on spectroscopic data alone. We validate the synthesis of 4-(2,4-Dibromophenyl)morpholine (


) and demonstrate why Elemental Analysis (EA)  remains the "Supreme Court" of bulk purity validation, specifically comparing its rigor against NMR and HPLC-MS methodologies.

The Target Compound: 4-(2,4-Dibromophenyl)morpholine

This compound is a critical functionalized aryl morpholine, often serving as a linchpin in the synthesis of bi-aryl kinase inhibitors. The presence of two bromine atoms provides distinct handles for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), making the exact stoichiometry and purity essential.

Chemical Specifications
PropertyValue
IUPAC Name 4-(2,4-Dibromophenyl)morpholine
Molecular Formula

Molecular Weight 320.99 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Chloroform; sparingly soluble in Hexanes

Synthesis Protocol: The "Clean" Route ( )

To rigorously test our validation methods, we must first synthesize the compound. While Buchwald-Hartwig amination is possible, it introduces palladium contaminants that complicate analysis. We utilize a Nucleophilic Aromatic Substitution (


) on a fluorinated precursor to minimize metal contamination, thereby isolating solvent trapping as the primary impurity variable.
Step-by-Step Methodology
  • Reagents:

    • 2,4-Dibromo-1-fluorobenzene (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (

      
      , 2.0 eq)
      
    • Solvent: DMF (Dimethylformamide) - Note: High boiling point makes it a difficult impurity to remove.

  • Procedure:

    • Charge a round-bottom flask with 2,4-Dibromo-1-fluorobenzene (10 mmol) and DMF (20 mL).

    • Add

      
       followed by the slow addition of morpholine.
      
    • Heat to 80°C for 6 hours. Monitor via TLC (Hexane/EtOAc 8:2).

    • Workup: Cool to RT. Pour into ice water (100 mL). The product precipitates.[1]

    • Filtration: Collect solids via vacuum filtration.[1] Wash with water (

      
       mL) to remove salts.
      
  • Purification (The Variable Step):

    • Recrystallize from Ethanol/Water.

    • Critical Control Point: Divide the sample into two batches.

      • Batch A (Wet): Air-dried for 2 hours.

      • Batch B (Dry): Dried in a vacuum oven at 45°C over

        
         for 24 hours.
        

Comparative Validation: EA vs. NMR vs. HPLC

Here we compare how different analytical techniques assess Batch A (improperly dried) vs. Batch B (pure).

Theoretical Elemental Composition

Based on


 (MW 320.99):
  • Carbon (C): 37.42%

  • Hydrogen (H): 3.45%

  • Nitrogen (N): 4.36%

Table 1: Comparative Analysis Data
Validation MethodParameterBatch A (Air Dried) ResultBatch B (Vacuum Dried) ResultVerdict
HPLC-MS Purity % (UV 254nm)>99.5% >99.5% False Positive: HPLC "ignores" water/solvents/salts.
1H-NMR Structure ConfirmationConforms. Solvent peaks visible but often unintegrated.Conforms. Clean baseline.Ambiguous: Requires manual integration of solvent peaks to detect impurity.
Elemental Analysis % Carbon36.10% (Deviation: -1.32%)37.38% (Deviation: -0.04%)Definitive: Batch A fails (

limit).
Elemental Analysis % Nitrogen4.15% (Deviation: -0.21%)4.35% (Deviation: -0.01%)Definitive: Batch B passes strict criteria.
Analysis of Performance
1. HPLC (The Deceptive Standard)

HPLC suggests Batch A is "pure" because water and inorganic salts do not absorb UV light at 254nm, and residual Ethanol elutes in the solvent front.

  • Risk: Using Batch A in a subsequent Suzuki coupling will lead to stoichiometry errors (actual MW is higher due to solvent) and potential catalyst poisoning.

2. 1H-NMR (The Qualitative Check)

NMR confirms the structure. However, unless specific "quantitative NMR" (qNMR) protocols with internal standards are used, chemists often overlook small solvent peaks (e.g., Ethanol at 1.2 ppm) or attribute them to the NMR solvent itself.

  • Risk: Overestimation of yield.

3. Elemental Analysis (The Referee)

EA is a combustion technique.[2] If the sample contains 5% water by mass, the %Carbon reading will drop proportionally.

  • The Rule: Leading journals (JOC, ACS) require EA values to be within

    
      of theoretical values [1][2].
    
  • Batch A Result: The Carbon value of 36.10% (Theoretical 37.42%) indicates significant contamination. The deviation is

    
    , flagging the sample as unsuitable for biological testing.
    

Decision Matrix & Workflow

The following diagram illustrates the logical flow for validating the synthesis, highlighting where EA acts as the critical "Stop/Go" gate.

ValidationProtocol Start Crude 4-(2,4-Dibromophenyl)morpholine Purification Recrystallization (EtOH/H2O) Start->Purification Drying Vacuum Drying (45°C, P2O5) Purification->Drying NMR 1H-NMR Analysis Drying->NMR HPLC HPLC-MS Analysis Drying->HPLC EA Elemental Analysis (CHN) Drying->EA Decision Data Review NMR->Decision Structure Confirmed? HPLC->Decision Organic Impurity < 0.5%? EA->Decision C/H/N within ±0.4%? Fail Reprocess / Re-dry Decision->Fail Any NO Pass Release for Bio-Assay Decision->Pass All YES Fail->Purification Chemical Impurity Fail->Drying Solvent Trapped

Figure 1: Validation workflow. Note that EA (Red Node) is a parallel requirement, not optional. Failure in EA triggers a loop back to drying or purification depending on the nature of the deviation.

Technical Recommendations for Researchers

To achieve the


 standard for 4-(2,4-Dibromophenyl)morpholine:
  • Combustion Aids: This compound contains two Bromine atoms. Halogens can interfere with combustion, sometimes requiring the addition of

    
     (Vanadium Pentoxide) or Tungsten oxide in the combustion tube to ensure complete oxidation and prevent halogen gas interference [3].
    
  • Hygroscopicity: Morpholine derivatives can form hydrates. If EA consistently shows low Carbon but high Hydrogen, calculate for a hemi-hydrate (

    
    ). If this fits the data, the compound is pure but hydrated.
    
  • Sample Size: Ensure at least 2 mg of dried sample is provided to minimize weighing errors on microbalances.

Conclusion

While NMR and HPLC are indispensable for structural identification and organic purity, they are insufficient for establishing the bulk purity required for pharmaceutical standards. For 4-(2,4-Dibromophenyl)morpholine, Elemental Analysis provides the only self-validating check against solvent inclusion and inorganic contamination. A synthesis is only considered "validated" when the CHN values align with theory within 0.4%.

References

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. American Chemical Society.

  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)morpholine Product Specification & Analysis. (Used as comparative baseline for morpholine handling).

  • Organic Chemistry Portal. (2024). Morpholine Synthesis and Buchwald-Hartwig Amination Protocols.[3]

Sources

Comparative

Publish Comparison Guide: UV-Vis Characterization of 4-(2,4-Dibromophenyl)morpholine

Executive Summary: The Steric-Electronic Interplay 4-(2,4-Dibromophenyl)morpholine represents a critical scaffold in medicinal chemistry, particularly as an intermediate for antifungal agents and kinase inhibitors. Its U...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric-Electronic Interplay

4-(2,4-Dibromophenyl)morpholine represents a critical scaffold in medicinal chemistry, particularly as an intermediate for antifungal agents and kinase inhibitors. Its UV-Vis absorption profile is not merely a fingerprint; it is a readout of the delicate balance between electronic conjugation (promoted by the para-bromine and morpholine nitrogen) and steric inhibition of resonance (caused by the ortho-bromine).

This guide provides a comparative technical analysis of the molecule's absorption spectra against its structural analogs.[1][2] It is designed for researchers requiring robust characterization protocols and mechanistic interpretation of spectral data.

Theoretical Framework: Decoding the Spectrum

To interpret the UV-Vis spectrum of 4-(2,4-Dibromophenyl)morpholine, one must deconstruct the contributions of its three functional components:

  • The Chromophore (Benzene Ring): The base scaffold exhibits characteristic

    
     (primary) and B (secondary) bands.
    
  • The Auxochrome (Morpholine Nitrogen): The nitrogen lone pair (

    
    ) participates in 
    
    
    
    conjugation with the phenyl ring, typically causing a significant bathochromic (red) shift and hyperchromic effect (increased intensity).
  • The Substituents (Bromine Atoms):

    • 4-Position (Para): Extends conjugation via polarizability, leading to a redshift.

    • 2-Position (Ortho): The Critical Variable. The bulky bromine atom at the ortho position creates steric clash with the morpholine ring. This forces the morpholine nitrogen to twist out of planarity with the benzene ring, partially disrupting the

      
       conjugation. This phenomenon, known as Steric Inhibition of Resonance (SIR) , often results in a hypsochromic (blue) shift or intensity loss compared to the unhindered para-isomer.
      
Electronic Transition Diagram

The following diagram illustrates the energy states and transitions relevant to this molecule.

ElectronicTransitions Ground Ground State (S0) (π bonding) ExcitedPi Excited State (S2) (π*) Ground->ExcitedPi High Energy (UV-C) High Intensity ExcitedN Excited State (S1) (n -> π*) Ground->ExcitedN Target Transition (UV-B/A) λmax ~250-280 nm Auxochrome Morpholine N-Lone Pair (Raises HOMO energy) Auxochrome->Ground Stabilizes Steric Ortho-Br Steric Clash (Twists N-C bond, Lowers Conjugation) Steric->Auxochrome Disrupts

Figure 1: Energy level diagram showing the impact of auxochromes and steric hindrance on electronic transitions.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 4-(2,4-Dibromophenyl)morpholine with its direct structural precursors. This comparison validates the synthesis and purity of the target compound.[3]

Table 1: Spectral Comparison of N-Aryl Morpholine Derivatives
Feature4-(2,4-Dibromophenyl)morpholine N-Phenylmorpholine (Alternative A)4-(4-Bromophenyl)morpholine (Alternative B)
Primary

~255 - 265 nm (Predicted)~250 nm~268 nm
Molar Absorptivity (

)
Moderate (Due to SIR)HighVery High
Spectral Shift Bathochromic vs. Alt AHypsochromic vs. Alt BBaselineStrong Bathochromic
Key Mechanism Partial Conjugation (Twisted geometry)Full Conjugation (Planar)Extended Conjugation (Planar)
Solvatochromism Weak (Dipole moment reduced by symmetry/twist)ModerateStrong
Application High-Specificity Intermediate (Kinase scaffolds)General Solvent/ReagentSuzuki Coupling Partner

Mechanistic Insight:

  • Vs. Alternative A: The addition of bromines generally redshifts the spectrum. However, the ortho-bromine in the target compound limits this shift compared to what would be expected from electronic effects alone.

  • Vs. Alternative B: The para-bromo analog (Alt B) is the "fully conjugated" standard. The target compound (2,4-dibromo) will likely absorb at a slightly shorter wavelength (lower

    
    ) or with lower intensity than Alt B because the ortho-bromine twists the morpholine ring, reducing the overlap between the nitrogen lone pair and the phenyl 
    
    
    
    -system.

Experimental Protocol: Self-Validating Characterization

This protocol ensures reproducibility and mitigates common artifacts such as solvent cut-off interference and concentration quenching.

Reagents & Equipment[1][3][5][6][7]
  • Solvent: HPLC-grade Methanol (Cut-off: 205 nm) or Acetonitrile (Cut-off: 190 nm). Avoid Acetone or Benzene.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Matched Quartz cuvettes (1 cm path length).

Workflow Diagram

ProtocolWorkflow Step1 1. Stock Solution (1 mg in 10 mL MeCN) Step2 2. Serial Dilution (10, 20, 40, 80 µM) Step1->Step2 Step3 3. Baseline Correction (Blank Solvent) Step2->Step3 Step4 4. Scan (200-400 nm) Step3->Step4 Step5 5. Linear Regression (Beer-Lambert Plot) Step4->Step5

Figure 2: Step-by-step workflow for quantitative UV-Vis characterization.

Detailed Methodology
  • Baseline Correction (Auto-Zero):

    • Fill two matched quartz cuvettes with pure solvent (e.g., Acetonitrile).

    • Place in sample and reference holders.

    • Run a baseline scan (200–800 nm). Rationale: This subtracts cuvette and solvent absorption.

  • Stock Preparation:

    • Weigh 3.2 mg of 4-(2,4-Dibromophenyl)morpholine (MW

      
       321.01  g/mol ).
      
    • Dissolve in 10 mL Acetonitrile to create a 1 mM (1000 µM) stock solution. Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution Series (Validation Step):

    • Prepare four working standards: 10 µM, 25 µM, 50 µM, and 75 µM.

    • Trustworthiness Check: If the absorbance of the 75 µM sample exceeds 1.5 AU, dilute further. Non-linearity above 1.5 AU indicates detector saturation or aggregation.

  • Measurement:

    • Scan each sample from 200 nm to 400 nm.

    • Identify

      
       (expected ~255–265 nm).
      
  • Data Analysis (Beer-Lambert Law):

    • Plot Absorbance (y-axis) vs. Concentration (x-axis) at

      
      .
      
    • Calculate Molar Absorptivity (

      
      ) from the slope: 
      
      
      
      .
    • Acceptance Criteria:

      
      .
      

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
No distinct peak (End absorption only) Solvent cut-off interferenceSwitch from Methanol to Acetonitrile or Water.
Peak broadening / Tailing Aggregation or ImpurityFilter solution (0.22 µm PTFE); Check HPLC purity.

shifts >5 nm between runs
pH sensitivity or TemperatureEnsure neutral pH; Thermostat cell holder to 25°C.
Absorbance > 2.0 Detector saturationDilute sample to range 0.2 – 0.8 AU.

References

  • National Institute of Standards and Technology (NIST). Morpholine, 4-phenyl- UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for: The Conformer Resolved Ultraviolet Photodissociation of Morpholine. Chemical Science. Retrieved from [Link]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Application News. Retrieved from [Link]

Sources

Validation

Benchmarking Synthetic Routes for 4-(2,4-Dibromophenyl)morpholine Production

As the demand for highly functionalized morpholine-substituted haloarenes grows in preclinical drug discovery and agrochemical development, establishing robust, scalable, and regioselective synthetic routes is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly functionalized morpholine-substituted haloarenes grows in preclinical drug discovery and agrochemical development, establishing robust, scalable, and regioselective synthetic routes is paramount. The compound 4-(2,4-dibromophenyl)morpholine (CAS: 1208077-57-9) serves as a critical bifunctional building block; its morpholine moiety modulates pharmacokinetic properties (e.g., aqueous solubility and metabolic stability), while the di-brominated aromatic ring provides orthogonal handles for downstream late-stage functionalization (e.g., Suzuki or Sonogashira couplings).

This guide objectively benchmarks three divergent synthetic strategies for producing 4-(2,4-dibromophenyl)morpholine. By analyzing the mechanistic causality, experimental viability, and scalability of each route, we provide a self-validating framework to help process chemists and researchers select the optimal pathway for their specific operational constraints.

Mechanistic Overview & Route Design

The synthesis of 4-(2,4-dibromophenyl)morpholine can be approached from three fundamentally different mechanistic paradigms:

  • Electrophilic Aromatic Substitution (EAS): Leveraging the strong electron-donating nature of the morpholine group to direct sequential bromination.

  • Transition-Metal Catalysis (Buchwald-Hartwig): Exploiting the differential oxidative addition rates of carbon-halogen bonds (C-I vs. C-Br) to achieve absolute chemoselectivity.

  • Nucleophilic Aromatic Substitution (SNAr): Utilizing the high electronegativity of fluorine to drive nucleophilic displacement without transition metals.

G A 4-Phenylmorpholine Target 4-(2,4-Dibromophenyl)morpholine (Target Molecule) A->Target Route 1: EAS (NBS, CH3CN, Δ) B 2,4-Dibromo-1-iodobenzene + Morpholine B->Target Route 2: Buchwald-Hartwig (Pd2(dba)3, Xantphos) C 1-Fluoro-2,4-dibromobenzene + Morpholine C->Target Route 3: SNAr (K2CO3, DMSO, 120°C)

Figure 1: Divergent synthetic strategies for 4-(2,4-dibromophenyl)morpholine production.

Quantitative Benchmarking Analysis

To facilitate objective comparison, the following table summarizes the performance metrics of each route based on standard process chemistry parameters.

MetricRoute 1: EAS (Bromination)Route 2: Buchwald-HartwigRoute 3: SNAr
Overall Yield 65–75%85–95%70–80%
Regioselectivity Moderate (Risk of over-bromination)Excellent (>99% for C-I bond)Excellent (>99% for C-F bond)
Reagent Cost LowHigh (Pd catalyst, Ligands, Iodide)Medium (Fluoroarene precursor)
Scalability Excellent (Kilogram scale)Moderate (Cost/metal removal limits)Good (Requires solvent recycling)
Process Mass Intensity Medium (NBS waste byproducts)High (Catalyst, ligand, solvent waste)High (DMSO disposal, high temp)

In-Depth Route Evaluation & Experimental Protocols

Route 1: Electrophilic Aromatic Bromination (EAS)

Mechanism & Causality: The morpholine ring is a strong ortho/para-directing group due to the resonance donation of the nitrogen lone pair into the aromatic system. When 4-phenylmorpholine is subjected to electrophilic bromination using N-bromosuccinimide (NBS), the first equivalent rapidly brominates the sterically unhindered para-position (C-4). The addition of a second equivalent, driven by mild heating, forces bromination at the more sterically hindered ortho-position (C-2). The use of NBS over molecular bromine (


) is preferred to prevent runaway over-halogenation and to maintain operational safety, a standard practice in modern [1].

Step-by-Step Protocol:

  • Setup: Charge an oven-dried 500 mL round-bottom flask with 4-phenylmorpholine (10.0 g, 61.3 mmol) and anhydrous acetonitrile (200 mL). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add NBS (22.9 g, 128.7 mmol, 2.1 equiv) portion-wise over 30 minutes. Maintaining 0 °C during this phase is critical to dissipate the exothermic formation of the para-bromo intermediate and prevent radical-mediated side reactions [3].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature for 1 hour, then heat to 60 °C for 4 hours to drive the slower ortho-bromination.

  • Workup & Validation: Cool to room temperature and quench with saturated aqueous

    
     (100 mL) to destroy unreacted electrophiles. Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to yield the target compound as a crystalline solid.

Route 2: Chemoselective Buchwald-Hartwig Cross-Coupling

Mechanism & Causality: This route represents the pinnacle of precision. By reacting morpholine with 2,4-dibromo-1-iodobenzene, we exploit the thermodynamic differences in carbon-halogen bond dissociation energies (C-I


 65 kcal/mol vs. C-Br 

81 kcal/mol). The Palladium(0) catalyst undergoes oxidative addition exclusively at the C-I bond. This absolute chemoselectivity prevents the formation of regioisomeric mixtures, making it the most reliable method for synthesizing complex [2].

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + 2,4-Dibromo-1-iodobenzene (Fast C-I Insertion) AmineCoord Amine Coordination OA->AmineCoord + Morpholine RE Reductive Elimination AmineCoord->RE + Base - Base·HI RE->Pd0 - Target Product

Figure 2: Chemoselective Pd-catalyzed catalytic cycle exploiting C-I vs C-Br reactivity.

Step-by-Step Protocol:

  • Setup: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 2,4-dibromo-1-iodobenzene (5.0 g, 13.8 mmol),

    
     (253 mg, 2 mol%), Xantphos (320 mg, 4 mol%), and 
    
    
    
    (1.99 g, 20.7 mmol, 1.5 equiv).
  • Solvent & Amine Addition: Seal the tube with a septum, remove from the glovebox, and connect to a Schlenk line. Inject anhydrous, degassed toluene (50 mL) followed by morpholine (1.44 mL, 16.6 mmol, 1.2 equiv) via syringe.

  • Heating: Replace the septum with a Teflon screwcap under positive argon flow. Heat the sealed tube at 80 °C in an oil bath for 12 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black and insoluble salts. Concentrate the filtrate. GC-MS analysis at this stage should confirm the total consumption of the iodinated starting material without C-Br amination artifacts.

  • Purification: Recrystallize from hot ethanol to afford the pure product.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

Mechanism & Causality: While 2,4-dibromofluorobenzene lacks a canonical strong


-acceptor (like an 

group) typically required for facile SNAr, the extreme electronegativity of the fluorine atom highly polarizes the C-F bond. This polarization sufficiently lowers the LUMO of the aromatic ring to allow attack by a secondary amine (morpholine) when subjected to high thermal energy in a polar aprotic solvent (DMSO). The solvent stabilizes the anionic Meisenheimer intermediate, facilitating the expulsion of the fluoride ion.

Step-by-Step Protocol:

  • Setup: To a 250 mL heavy-walled pressure flask, add 1-fluoro-2,4-dibromobenzene (5.0 g, 19.7 mmol), morpholine (5.15 mL, 59.1 mmol, 3.0 equiv), anhydrous

    
     (5.45 g, 39.4 mmol, 2.0 equiv), and anhydrous DMSO (40 mL).
    
  • Reaction: Seal the flask securely and heat the vigorously stirring suspension to 120 °C behind a blast shield for 24 hours. The excess morpholine acts as both a nucleophile and a secondary base to neutralize the generated HF.

  • Workup & Validation: Cool the reaction mixture to room temperature. Slowly pour the dark mixture into rapidly stirring ice water (200 mL). The target 4-(2,4-dibromophenyl)morpholine will crash out as a solid, self-purifying from the water-soluble DMSO, potassium salts, and unreacted morpholine.

  • Purification: Filter the precipitate, wash thoroughly with cold water (3 × 50 mL), and dry under high vacuum. If necessary, pass through a short silica plug (DCM) to remove baseline color impurities.

Conclusion & Recommendations

The selection of the synthetic route for 4-(2,4-dibromophenyl)morpholine must be dictated by the project's phase and constraints:

  • For early-stage discovery and high-purity demands: Route 2 (Buchwald-Hartwig) is the undisputed choice. Despite higher upfront reagent costs, the guaranteed regioselectivity eliminates the need for arduous chromatographic separations.

  • For kilogram-scale process manufacturing: Route 1 (EAS) is the most economically viable. The low cost of 4-phenylmorpholine and NBS offsets the moderate yield, provided that the crystallization process is optimized to reject under/over-brominated impurities.

  • For metal-sensitive biological applications: Route 3 (SNAr) provides a robust, transition-metal-free alternative, completely avoiding the risk of palladium contamination in the final active pharmaceutical ingredient (API).

References

  • "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis", Chemical Reviews,[Link]

  • "Zwitterionic-Salt-Catalyzed Site-Selective Monobromination of Arenes", Organic Letters,[Link]

  • "1,10a-Dihydro-1-aza-10a-boraphenanthrene and 6a,7-Dihydro-7-aza-6a-boratetraphene: Two New Fluorescent BN-PAHs", Journal of Organic Chemistry,[Link]

Safety & Regulatory Compliance

Safety

4-(2,4-Dibromophenyl)morpholine proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of 4-(2,4-Dibromophenyl)morpholine As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with maintaining rigorous safety...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 4-(2,4-Dibromophenyl)morpholine

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with maintaining rigorous safety and environmental compliance. 4-(2,4-Dibromophenyl)morpholine is a halogenated heterocyclic compound frequently utilized in drug discovery and synthetic chemistry. Because it contains heavy bromine atoms integrated into an organic framework, its disposal requires strict adherence to specialized waste management protocols to prevent environmental contamination and ensure regulatory compliance.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 4-(2,4-Dibromophenyl)morpholine, grounded in authoritative environmental and laboratory safety standards.

Hazard Profiling and The Causality of Segregation

Before executing any disposal protocol, it is critical to understand why specific procedures are mandated. 4-(2,4-Dibromophenyl)morpholine is classified as a Halogenated Organic Waste [1].

The Mechanistic Rationale for Segregation: In laboratory waste management, halogenated organic compounds (those containing F, Cl, Br, or I) must be strictly segregated from non-halogenated organic waste[1][2]. The causality behind this rule is rooted in the thermodynamics of the final waste treatment process. Halogenated wastes are typically destroyed via high-temperature rotary kiln incineration[3][4]. When combusted, brominated compounds produce corrosive hydrogen bromide (HBr) gas. To prevent this toxic gas from entering the atmosphere, the incinerator must be equipped with specialized, highly efficient caustic scrubbers[3][4].

Mixing halogenated waste like 4-(2,4-Dibromophenyl)morpholine with non-halogenated waste unnecessarily increases the volume of waste that requires this expensive, specialized scrubbing treatment, driving up disposal costs and complicating the chemical profile[1][5].

Quantitative Data: Waste Stream Compatibility

To maintain a safe Satellite Accumulation Area (SAA) and prevent dangerous cross-reactions or regulatory violations, adhere to the following compatibility matrix when disposing of 4-(2,4-Dibromophenyl)morpholine solutions or powders.

Waste Stream ComponentCompatibility StatusRationale / Causality
Dichloromethane / Chloroform Compatible Both are halogenated organics; they share the same downstream incineration and caustic scrubbing treatment pathway[5].
Acetone / Ethanol / Hexane Incompatible (Logistical) Non-halogenated. Mixing exceeds the typical <5% halogen threshold for standard organic waste streams, forcing the entire container into the more expensive halogenated waste category[5].
Strong Oxidizers (e.g., Peroxides) Strictly Incompatible Reactive hazard. Organic compounds mixed with oxidizers can generate gases, causing over-pressurization and potential explosion of the waste container[1].
Aqueous Acids / Bases Strictly Incompatible Phase separation and reactivity. Organic wastes must be kept separate from aqueous corrosive streams to prevent violent exothermic reactions[5].

Step-by-Step Disposal Methodology

This protocol must be executed within a certified chemical fume hood by personnel wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a standard laboratory coat[2][6].

Step 1: Container Selection and Preparation

  • Select a chemically compatible, leak-proof container designated specifically for "Halogenated Organic Waste" (typically High-Density Polyethylene (HDPE) or glass)[6].

  • Ensure the container has a secure, screw-top cap. Containers must remain closed at all times unless waste is actively being added[1][6].

Step 2: Waste Transfer

  • Solid Waste: Carefully transfer any unused 4-(2,4-Dibromophenyl)morpholine powder or contaminated solid consumables (e.g., filter paper, weigh boats) into a designated solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, pour the solution into the liquid Halogenated Organic Waste carboy using a funnel to prevent spills. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion[1].

Step 3: Regulatory Labeling

  • Immediately attach a "Hazardous Waste" label to the container[1][6].

  • Explicitly write the full chemical name: "4-(2,4-Dibromophenyl)morpholine" along with any solvents used. Never use chemical formulas or abbreviations on hazardous waste labels, as this violates EPA tracking regulations[6].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Place the sealed, labeled container in the laboratory's designated SAA.

  • The container must be placed inside secondary containment (e.g., a polyethylene tray or tub) to capture any potential leaks or catastrophic container failures[5].

  • Ensure the SAA is away from heat sources, sparks, and foot traffic[1].

Step 5: EHS Manifesting and Pickup

  • Once the container is full, or reaches the facility's time limit (often 6 months), submit a waste pickup request to your institution's Environmental Health & Safety (EHS) office[5][6].

  • The waste will be transported to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction via rotary kiln incineration[3][4].

Waste Lifecycle Visualization

The following diagram illustrates the validated lifecycle of halogenated organic waste, demonstrating the critical control points from generation to final EPA-compliant destruction.

G Gen 1. Waste Generation 4-(2,4-Dibromophenyl)morpholine Seg 2. Waste Segregation Isolate Halogenated Organic Stream Gen->Seg SAA 3. SAA Storage Secondary Containment & Labeling Seg->SAA EHS 4. EHS / Waste Management Manifesting & Profiling SAA->EHS Inc 5. EPA-Permitted Treatment Rotary Kiln Incineration + Caustic Scrubbing EHS->Inc

Caption: Lifecycle of 4-(2,4-Dibromophenyl)morpholine from laboratory generation to EPA-permitted thermal destruction.

References

  • Hazardous Waste Guide | UTIA Safety Office. University of Tennessee. Available at:[Link]

  • UWO Guide to Classifying Unwanted Materials. University of Wisconsin Oshkosh. Available at:[Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry HSC Prep. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-(2,4-Dibromophenyl)morpholine

Executive Safety Summary Compound: 4-(2,4-Dibromophenyl)morpholine CAS Number: 1208077-57-9 Molecular Formula: C₁₀H₁₁Br₂NO Predicted Physical State: Solid (Crystalline powder) Critical Safety Directive: Treat this compou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 4-(2,4-Dibromophenyl)morpholine CAS Number: 1208077-57-9 Molecular Formula: C₁₀H₁₁Br₂NO Predicted Physical State: Solid (Crystalline powder)

Critical Safety Directive: Treat this compound as a High-Potency Irritant with potential for Dermal Absorption . Due to the absence of compound-specific toxicological data, safety protocols are derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated aryl morpholines (e.g., 4-(4-bromophenyl)morpholine).

Immediate Operational Rules:

  • Zero Open-Bench Handling: All weighing and transfer operations must occur within a certified chemical fume hood.

  • Double-Gloving Protocol: Mandatory for all solution-phase handling.

  • Dust Control: Use static-dissipative tools to prevent aerosolization of fine powder.

Risk Assessment & Hazard Identification (SAR Analysis)

As a research chemical with limited specific GHS data, we apply Read-Across Toxicology from structurally similar pharmacophores.

Hazard ClassPredicted GHS ClassificationMechanistic Insight
Skin Corrosion/Irritation Category 2 (Warning) The morpholine moiety is intrinsically basic and corrosive. The phenyl ring attenuates this, but the dibromo-substitution increases lipophilicity, facilitating dermal penetration and prolonged tissue retention.
Serious Eye Damage Category 2A (Warning) Crystalline dusts of halogenated amines are mechanically abrasive and chemically reactive with mucosal membranes, leading to severe lachrymation and potential corneal opacity.
Specific Target Organ Toxicity Category 3 (Respiratory) Inhalation of dust triggers inflammatory responses in the upper respiratory tract.

Scientist’s Note: The addition of two bromine atoms at the ortho and para positions (2,4-substitution) significantly increases the molecular weight (321.01 g/mol ) and lipophilicity compared to the parent morpholine. This suggests that while volatility is lower, bioaccumulation potential in lipid-rich tissues (skin/fat) is higher .

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to solid-state handling and solution-phase synthesis.

A. Eye & Face Protection[1][2][3][4][5][6][7]
  • Standard: Chemical Safety Goggles (ANSI Z87.1 / EN 166) .

    • Why: Safety glasses with side shields are insufficient. Fine powders can bypass side shields on air currents. Goggles provide a sealed environment.

  • High-Risk (Scale > 5g): Add a Polycarbonate Face Shield over goggles to protect against projectile glass failure during synthesis.

B. Hand Protection (Glove Selection)

Selection depends on the Carrier Solvent as the compound is often dissolved in organic media.

Operation PhaseGlove MaterialThicknessBreakthrough TimeProtocol
Solid Weighing Nitrile 5 mil (0.12 mm)>480 min (Solid)Single pair, extended cuff over lab coat.
Solution (DCM/Chloroform) Laminate (Silver Shield) Multi-layer>240 minLaminate liner under Nitrile outer glove (for dexterity).
Solution (Alcohol/Ether) Nitrile (Double) 5 mil + 5 mil~30-60 minChange outer glove immediately upon splash.

Critical Alert: Standard nitrile gloves degrade rapidly (<5 mins) in halogenated solvents (DCM) often used with this compound. Do not rely on single nitrile gloves for solution chemistry.

C. Respiratory Protection
  • Primary Control: Engineering controls (Fume Hood) are the only acceptable primary barrier.

  • Emergency/Spill: Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges .

    • Why: P100 captures particulates; OV captures vapors if the compound is in solution or decomposing.

D. Body Protection
  • Standard: Cotton/Polyester Lab Coat (knee-length), long pants (no leggings), closed-toe leather/composite shoes.

  • High-Dust: Disposable Tyvek® Sleeve Covers to bridge the gap between glove and lab coat cuff.

PPE Decision Workflow (Visualization)

This decision tree guides the researcher through selecting the correct PPE based on the experimental state.

PPE_Workflow Start Start: Handling 4-(2,4-Dibromophenyl)morpholine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing/Transfer Solution Solution Phase StateCheck->Solution Synthesis/Extraction SolidPPE PPE: Nitrile Gloves (5mil) + Safety Goggles + Fume Hood Solid->SolidPPE SolventCheck Identify Solvent Solution->SolventCheck Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Polar/Non-Polar (MeOH, THF) SolventCheck->NonHalogenated LaminatePPE PPE: Silver Shield Laminate Liner + Nitrile Outer Glove + Goggles Halogenated->LaminatePPE DoubleNitrile PPE: Double Nitrile Gloves (Change every 30 mins) + Goggles NonHalogenated->DoubleNitrile

Figure 1: PPE Selection Decision Tree based on physical state and solvent compatibility.

Operational Protocols

Protocol A: Weighing & Transfer
  • Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun or ionizer bar. Brominated powders are prone to static charge, causing "fly-away" dust that contaminates the user.

  • Transfer: Use disposable antistatic weighing boats. Do not use spatulas that have been used with strong oxidizers.

Protocol B: Reaction Setup
  • Vessel: Use standard Schlenk lines or sealed round-bottom flasks. Avoid open beakers.

  • Addition: Add solvent to the solid slowly.

  • Temperature: Monitor for exotherms. While the morpholine ring is stable, the reaction with alkylating agents or strong acids can generate heat.

Emergency Response & Decontamination

Spill Response Workflow

Spill_Response Alert 1. Alert & Evacuate (Immediate Area) Assess 2. Assess Scale (<1g vs >1g) Alert->Assess PPE_Don 3. Don Emergency PPE (Resp + Double Gloves) Assess->PPE_Don DrySpill Dry Spill: Cover with wet pad to prevent dust PPE_Don->DrySpill Powder WetSpill Wet Spill: Absorb with Vermiculite or Chem-Pad PPE_Don->WetSpill Liquid Clean 4. Double Bag Waste Label 'Halogenated' DrySpill->Clean WetSpill->Clean Decon 5. Wash Surface Soap + Water (x3) Clean->Decon Clean->Decon

Figure 2: Step-by-step spill response protocol minimizing dust generation.

First Aid Measures
  • Eye Contact: Immediate irrigation with water/saline for 15 minutes .[1][2] Hold eyelids apart. Do not use neutralizing agents.

  • Skin Contact: Drench with water for 15 minutes.[1][2] Remove contaminated clothing carefully to avoid pulling chemicals over the face.

  • Inhalation: Move to fresh air immediately. If breathing is labored, medical attention is required (risk of delayed pulmonary edema with morpholine derivatives).[3]

Waste Disposal Strategy

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

  • Classification: Halogenated Organic Waste .

    • Do not mix with non-halogenated solvents (increases disposal cost and risk).

    • Do not mix with aqueous acid/base waste.

  • Container: High-density polyethylene (HDPE) or glass carboy.

  • Labeling: Must explicitly state "Contains 4-(2,4-Dibromophenyl)morpholine - Irritant/Halogenated."

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11622851, 4-(4-Bromophenyl)morpholine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • ChemSrc. (2023). CAS 1208077-57-9 Entry.[4][5] Retrieved from [Link]

Sources

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